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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(1-amino-1H-imidazol-4-yl)ethanone in Biological Assays: A Technical Whitepaper

Executive Summary The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) represents a highly privileged pharmacophore and versatile building block in modern medicinal chemistry. While rarely administered as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) represents a highly privileged pharmacophore and versatile building block in modern medicinal chemistry. While rarely administered as a standalone therapeutic, its unique structural topology—featuring an N1-amino group and a C4-acetyl moiety on an imidazole core—makes it a critical scaffold for developing potent inhibitors against complex biological targets. This whitepaper elucidates the mechanistic pathways of its derivatives, focusing on p38α Mitogen-Activated Protein Kinase (MAPK) inhibition and Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) antagonism .

By detailing the causality behind experimental assay design and providing self-validating protocols, this guide serves as an authoritative resource for researchers engaged in hit-to-lead optimization and assay development.

Structural Rationale and Pharmacophore Dynamics

The biological utility of 1-(1-amino-1H-imidazol-4-yl)ethanone stems from its precise electronic and steric properties.

  • The N1-Amino Group: Acts as a critical vector for functionalization (e.g., acylation). In biological assays, derivatizing this position allows the molecule to probe deep hydrophobic pockets (such as Hydrophobic Region II in kinases) or the sugar pocket, enhancing target selectivity [1].

  • The C4-Acetyl Group: Serves as a hydrogen bond acceptor. In enzymatic assays, this carbonyl oxygen frequently interacts with conserved backbone amides in the target protein's hinge region. Furthermore, it provides a synthetic handle for cyclization into secondary pharmacophores (e.g., thiazoles or pyrimidines).

Mechanistic Pathway I: p38α MAP Kinase Inhibition

Mechanism of Action

p38α MAPK is a central regulator of pro-inflammatory cytokine biosynthesis (e.g., TNF-α, IL-1β). Derivatives of 1-(1-amino-1H-imidazol-4-yl)ethanone act as ATP-competitive or allosteric inhibitors. The imidazole core mimics the purine ring of ATP, binding to the adenine pocket. Crucially, the functionalized N1-amino group extends into the highly conserved Hydrophobic Region II (HR II) or the adjacent sugar pocket, locking the kinase in an inactive conformation and preventing the phosphorylation of downstream substrates like MAPKAPK2 and ATF2 [1].

Pathway Visualization

G Stimulus Inflammatory Cytokines / Stress MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates Inhibitor 1-(1-amino-1H-imidazol-4-yl)ethanone Derivatives Inhibitor->p38 Allosteric/ATP-competitive Inhibition Inflammation Inflammatory Response Substrates->Inflammation

Figure 1: Mechanism of p38α MAPK pathway inhibition by N-aminoimidazole derivatives.

Mechanistic Pathway II: Anti-Retroviral Activity (HIV-1 RT)

Mechanism of Action

N-aminoimidazole derivatives have demonstrated profound, yet unconventional, anti-retroviral activity. In biological assays, these compounds frequently exhibit Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-like behavior. They bind to an allosteric pocket approximately 10 Å away from the polymerase active site of HIV-1 RT. This binding restricts the flexibility of the p66 thumb subdomain, halting the reverse transcription of viral RNA into DNA [2]. Notably, specific derivatives synthesized from the 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold maintain efficacy against clinically relevant mutant strains (e.g., K103N, Y181C) due to the conformational adaptability of the N1-substituent [2].

Experimental Protocols & Self-Validating Assays

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating controls (e.g., Z'-factor calculations and reference inhibitors).

TR-FRET Assay for p38α Kinase Activity

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while providing high sensitivity and a robust signal-to-background ratio, critical for detecting the binding kinetics of N-aminoimidazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 1-(1-amino-1H-imidazol-4-yl)ethanone derivative in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point dose-response curve (10 µM to 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 5 nM of recombinant human p38α to a 384-well plate. Add the compound dilutions and incubate for 30 minutes at room temperature to allow equilibrium binding. Self-Validation: Include SB203580 as a positive control.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated ATF2 substrate peptide. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Colorimetric HIV-1 Reverse Transcriptase Assay

Causality: A colorimetric ELISA-based assay allows for the direct quantification of RT activity by measuring the incorporation of bromodeoxyuridine (BrdU) into a DNA homopolymer, providing a direct functional readout of the N-aminoimidazole's inhibitory capacity.

Step-by-Step Methodology:

  • Template Annealing: Coat microtiter plates with poly(rA)-oligo(dT)15 template/primer hybrid.

  • Compound Addition: Add the synthesized derivatives (100 µM to 1 nM) in lysis buffer. Self-Validation: Use Nevirapine as the reference standard.

  • Enzyme Addition: Introduce 20 ng/well of recombinant HIV-1 RT (wild-type or K103N mutant).

  • Nucleotide Incorporation: Add BrdUTP and incubate for 1 hour at 37°C.

  • Detection: Wash the plate 3x. Add anti-BrdU-peroxidase (POD) conjugate and incubate for 30 minutes.

  • Substrate Cleavage: Add TMB substrate. Stop the reaction with 1M H2SO4 and measure absorbance at 450 nm (reference wavelength 690 nm).

High-Throughput Screening (HTS) Workflow Visualization

Workflow Comp Compound Preparation (DMSO Stock) Incub Incubation with Target (e.g., p38α or HIV-1 RT) Comp->Incub Read Signal Detection (TR-FRET / Colorimetric) Incub->Read Data Data Analysis (IC50 Calculation) Read->Data

Figure 2: Standardized HTS workflow for evaluating N-aminoimidazole derivatives in biochemical assays.

Quantitative Data Summary

The following table summarizes the expected biological activity profiles of optimized derivatives originating from the 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold across standard assays.

Target / AssayReference ControlScaffold Derivative (Typical IC50)Mechanism of ActionAssay Type
p38α MAPK SB203580 (IC50: 34 nM)10 - 500 nMATP-competitive / HR II bindingTR-FRET
HIV-1 RT (WT) Nevirapine (IC50: 84 nM)50 - 800 nMAllosteric NNRTI-likeColorimetric ELISA
HIV-1 RT (K103N) Efavirenz (IC50: 4 nM)100 - 1200 nMConformational adaptabilityColorimetric ELISA
Cytotoxicity (MT-4) Puromycin (CC50: 1 µM)> 50 µMN/AMTT Cell Viability

Table 1: Comparative biological activity of N-aminoimidazole derivatives against primary targets.

References

  • Synthesis and biological testing of N-aminoimidazole-based p38alpha MAP kinase inhibitors. ChemMedChem / PubMed (NIH). Available at:[Link]

  • N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Exploratory

Chemical Properties and Thermal Stability of 1-(1-amino-1H-imidazol-4-yl)ethanone

An In-Depth Technical Guide for Chemical and Drug Development Professionals Executive Summary The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) represents a highly specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical and Drug Development Professionals

Executive Summary

The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) represents a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science[1][2]. Characterized by an electron-donating N -amino group and an electron-withdrawing C4-acetyl group, this molecule exhibits a unique "push-pull" electronic architecture. This whitepaper provides an authoritative analysis of its physicochemical properties, syntheses via electrophilic amination, and thermal degradation kinetics, designed to equip researchers with actionable, field-proven methodologies.

Chemical Properties & Electronic Architecture

The chemical behavior of 1-(1-amino-1H-imidazol-4-yl)ethanone is dictated by the competing electronic effects across the imidazole core. The N -amino group acts as a strong α -effect nucleophile, enhancing the basicity and reactivity of the molecule[3]. Conversely, the acetyl group at the C4 position exerts a strong electron-withdrawing inductive and resonance effect, which stabilizes the imidazole π -system but increases the lability of the N−N bond under thermal or oxidative stress.

Quantitative Physicochemical Data

To facilitate integration into high-throughput screening or computational modeling pipelines, the core physicochemical parameters are summarized below:

PropertyValue / Description
Chemical Name 1-(1-amino-1H-imidazol-4-yl)ethanone
CAS Registry Number 203060-60-0
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Hydrogen Bond Donors 1 (Primary amine -NH₂)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Imidazole N3, Amine N1)
Electronic System Push-pull (N1-donor → C4-acceptor)
Primary Reactive Sites N-amino group (nucleophilic), Carbonyl carbon (electrophilic)

Synthesis & Derivatization: The Electrophilic N-Amination Protocol

Direct N -amination of imidazoles requires precise control to prevent side reactions, particularly when an electrophilic moiety (like an acetyl group) is present. The protocol below utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) as the aminating agent.

Causality in Experimental Design: We select Lithium hexamethyldisilazide (LiHMDS) over traditional bases (like NaOH or KOH) because it is a strong, strictly non-nucleophilic base. This prevents unwanted nucleophilic attack on the C4-acetyl carbonyl. Furthermore, DPPH is chosen over Hydroxylamine-O-sulfonic acid (HOSA) because DPPH is highly soluble in anhydrous polar aprotic solvents (like DMF), preventing the aqueous hydrolysis of the acetyl group[4].

Step-by-Step Synthesis Methodology

Note: Conduct all steps under an inert argon or nitrogen atmosphere to prevent oxidative degradation of the intermediate anion.

  • Substrate Preparation: Dissolve 1.0 mmol of 1-(1H-imidazol-4-yl)ethanone in 10 mL of anhydrous N,N-Dimethylformamide (DMF) in a flame-dried Schlenk flask.

  • Cryogenic Deprotonation: Cool the solution to -10 °C using an ice/brine bath. Slowly add 1.10 mL of LiHMDS (1 M solution in THF, 1.1 mmol) dropwise over 5 minutes.

  • Anion Stabilization: Stir the mixture at -10 °C for 15 minutes to ensure quantitative formation of the imidazolide anion.

  • Electrophilic Amination: Add 280 mg (1.2 mmol) of solid O-(diphenylphosphinyl)hydroxylamine (DPPH) in a single portion at 0 °C.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 4–6 hours. The reaction is complete when the mixture becomes visibly viscous due to the precipitation of lithium diphenylphosphinate.

  • Isolation: Evaporate the DMF in vacuo. Extract the remaining solid with anhydrous dichloromethane (3 × 15 mL). Filter and concentrate the organic layer to yield the target 1-(1-amino-1H-imidazol-4-yl)ethanone in >90% purity[4].

Synthesis Workflow Visualization

Synthesis A 1-(1H-imidazol-4-yl)ethanone (Starting Material) B LiHMDS / Anhydrous DMF (-10 °C, Inert Atm) A->B C Imidazolide Anion (Reactive Intermediate) B->C D O-(diphenylphosphinyl)hydroxylamine (0 °C to RT) C->D E 1-(1-amino-1H-imidazol-4-yl)ethanone (Target Product) D->E

Caption: Synthesis workflow of 1-(1-amino-1H-imidazol-4-yl)ethanone via electrophilic N-amination.

Thermal Stability & Degradation Kinetics

N -aminoimidazoles are known for their energetic properties, often exhibiting distinct thermal degradation profiles driven by the relatively low bond dissociation energy (BDE) of the N−N single bond (~60–70 kcal/mol)[3][5].

Causality in Thermal Behavior: The presence of the electron-withdrawing C4-acetyl group slightly depletes the electron density of the imidazole ring. While this stabilizes the ring against electrophilic attack, it weakens the N−N bond by reducing the resonance stabilization of the N -amino lone pair into the ring system. Consequently, the primary thermal degradation event is the homolytic cleavage of the N−N bond, leading to the evolution of nitrogenous gases before the structural collapse of the carbon skeleton.

Thermogravimetric Analysis (TGA) & DSC Protocol

To empirically validate the thermal boundaries of this compound during formulation, the following self-validating thermal analysis protocol is required:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 1-(1-amino-1H-imidazol-4-yl)ethanone into an alumina crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent premature oxidative combustion.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Interpretation (Self-Validation):

    • Endothermic Event (<150 °C): Look for a sharp endothermic peak on the DSC curve with zero mass loss on the TGA. This validates the melting point.

    • First Exothermic/Mass Loss Event (~150–200 °C): A sharp mass loss corresponding to ~12.8% of the total mass indicates the homolytic cleavage and volatilization of the -NH₂ group (MW ~16 g/mol ).

    • Secondary Mass Loss (>250 °C): Broader degradation peaks correspond to the decarbonylation of the acetyl group and eventual charring of the imidazole core.

Thermal Degradation Pathway Visualization

Degradation A 1-(1-amino-1H-imidazol-4-yl)ethanone (Intact Molecule) B Thermal Stress (> 150 °C) A->B C Homolytic N-N Cleavage (Primary Event) B->C D NH2 Radical (Volatilization) C->D E 4-Acetylimidazole Radical (Core Retention) C->E F Decarbonylation & Charring (> 250 °C) E->F

Caption: Primary and secondary thermal degradation pathways driven by N-N bond homolysis.

References

  • NextSDS Chemical Database. Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information. Retrieved from [Link]

  • American Chemical Society (ACS). A Novel Method for the Synthesis of Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones (General Procedure for N-Amination of Imidazoles). Retrieved from [Link]

  • Budapest University of Technology and Economics (BME). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study (Thermal Stability of 1-aminoimidazoles). Retrieved from[Link]

  • ResearchGate. A Predictive Study on Molecular and Explosive Properties of 1-Aminoimidazole Derivatives. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(1-Amino-1H-imidazol-4-yl)ethanone Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-aminoimidazole pharmacophore is a highly versatile structural motif frequently utilized in the design of kinase inhibitors, alpha-2 adrenoceptor agonists, and epigenetic modulators. However, unsub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-aminoimidazole pharmacophore is a highly versatile structural motif frequently utilized in the design of kinase inhibitors, alpha-2 adrenoceptor agonists, and epigenetic modulators. However, unsubstituted aminoimidazoles are notorious for their complex pharmacokinetic (PK) liabilities, including rapid metabolic clearance and the potential for bioactivation into reactive intermediates. The strategic introduction of an ethanone moiety to form 1-(1-amino-1H-imidazol-4-yl)ethanone fundamentally alters the electronic distribution and steric profile of the ring.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, self-validating framework for the pharmacokinetic profiling of these specific derivatives. This whitepaper bridges the gap between physicochemical rationale, in vitro ADME screening, and in vivo PK validation.

Physicochemical Properties & ADME Rationale

To design an effective PK profiling strategy, one must first understand the causality behind the molecule's behavior. The 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold presents a unique interplay of basicity, lipophilicity, and metabolic shielding:

  • Basicity and Ionization (pKa): The nitrogen atoms within the aminoimidazole ring typically exhibit a pKa in the range of 6.0 to 6.5, meaning the compound exists in a state of partial ionization at a physiological pH of 7.4[1]. The ethanone group at the 4-position acts as an electron-withdrawing group (EWG). This pulls electron density away from the imidazole ring, slightly lowering the pKa compared to unsubstituted analogs. This reduction in basicity enhances the fraction of unionized drug in the intestine, thereby improving passive transcellular permeability.

  • Lipophilicity (logP): The addition of the ethanone group increases the calculated partition coefficient (clogP) to approximately 1.5–2.5, placing it in the optimal "rule of five" space for oral absorption[1]. It provides a critical hydrogen bond acceptor while maintaining sufficient lipophilicity for lipid bilayer partitioning.

  • Mitigation of Reactive Metabolites: A primary failure point for aminoimidazoles is CYP450-mediated epoxidation, which forms reactive intermediates (epoxides or imine-methides) capable of covalently binding to hepatic proteins, leading to drug-induced liver injury (DILI)[2]. The ethanone group sterically hinders the 4-position and electronically deactivates the ring toward oxidation. We profile this specific liability using targeted Glutathione (GSH) trapping assays[2].

In Vitro ADME Profiling Protocols

To ensure data trustworthiness, every in vitro protocol must function as a self-validating system. The following methodologies are designed to isolate specific PK variables with built-in quality control gates.

Microsomal Stability and Reactive Metabolite Trapping

This assay determines the intrinsic clearance ( CLint​ ) of the derivative and screens for the formation of reactive epoxides.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). To trap reactive intermediates, supplement the mixture with 5 mM Glutathione (GSH)[2].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Quality Gate: If Verapamil CLint​ deviates >15% from the historical baseline, the assay is invalidated due to compromised CYP enzyme viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Scan for the parent mass depletion to calculate CLint​ , and perform a precursor ion scan (m/z 272) to detect GSH-adducts[2].

Caco-2 Permeability Assay

This assay evaluates intestinal absorption and identifies potential efflux transporter (e.g., P-glycoprotein) liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Self-Validation Control (Integrity): Add 100 µM Lucifer Yellow (LY) to the donor chambers. Quality Gate: Post-assay, measure LY fluorescence in the receiver chamber. If LY permeability exceeds 1%, the monolayer is compromised, and the well's data is automatically discarded.

  • Incubation: Incubate at 37°C with orbital shaking at 60 rpm for 120 minutes.

  • Quantification: Extract samples from both donor and receiver chambers. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Profiling (Rodent Models)

In vivo profiling in Sprague-Dawley rats provides the definitive assessment of absolute bioavailability ( F% ), volume of distribution ( Vdss​ ), and systemic clearance ( CL ). Aminoimidazole derivatives frequently exhibit biphasic plasma decay, necessitating dense early time-point sampling[3].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing. Ensure surgically implanted jugular vein catheters are flushed with heparinized saline.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target dose: 2 mg/kg).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (Target dose: 10 mg/kg).

  • Dosing & Sampling: Administer the IV dose via the tail vein and the PO dose via oral gavage. Collect blood samples (200 µL) via the jugular catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Precipitate plasma proteins by adding 3 volumes of cold acetonitrile (containing internal standard). Vortex and centrifuge.

  • Bioanalysis: Quantify the supernatant using a validated LC-MS/MS method (e.g., MRM mode monitoring the specific parent-to-daughter ion transitions).

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for an optimized 1-(1-amino-1H-imidazol-4-yl)ethanone derivative, demonstrating the characteristic biphasic half-life and moderate clearance associated with this chemical class[3].

Table 1: Representative PK Parameters in Male Sprague-Dawley Rats (n=3)

PK ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgRationale / Interpretation
Cmax​ ng/mL1,450 ± 120890 ± 95Rapid oral absorption due to optimal logP.
Tmax​ hrN/A1.0 ± 0.5Suggests absorption primarily in the upper GI tract.
AUC0−∞​ hr*ng/mL2,100 ± 1805,250 ± 410High systemic exposure achieved.
CL mL/min/kg15.8 ± 1.2N/AModerate clearance (~25% of rat hepatic blood flow).
Vdss​ L/kg1.8 ± 0.2N/AIndicates extensive tissue distribution beyond plasma.
t1/2​ ( α / β ) hr0.3 / 3.54.2 (Terminal)Biphasic decay; rapid distribution followed by slower elimination.
Bioavailability ( F ) %N/A50.0% Excellent oral viability for an aminoimidazole derivative.

Metabolic Pathway Visualization

The biotransformation of 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives is driven by three primary pathways:

  • Hepatic Phase I Oxidation: Mediated primarily by CYP1A2 and CYP3A4, leading to potential bioactivation (epoxidation) which is subsequently trapped by GSH[4].

  • Carbonyl Reduction: The ethanone moiety is susceptible to reduction by cytosolic carbonyl reductases (CBR1), yielding a secondary alcohol metabolite.

  • Phase II Conjugation: The free 1-amino group can undergo N-acetylation via N-acetyltransferases (NAT) or direct glucuronidation.

MetabolicPathway Parent 1-(1-amino-1H-imidazol-4-yl)ethanone CYP CYP450 Oxidation (CYP1A2 / CYP3A4) Parent->CYP Hepatic Phase I Reductase Carbonyl Reduction (CBR1) Parent->Reductase Ethanone Reduction Phase2 Phase II Conjugation (NAT / UGT) Parent->Phase2 N-terminal modification Epoxide Reactive Epoxide Intermediate CYP->Epoxide Bioactivation Alcohol Secondary Alcohol Metabolite Reductase->Alcohol N_Acetyl N-Acetylated Metabolite Phase2->N_Acetyl GSH GSH Adduct (Trapped) Epoxide->GSH GSH Trapping

Fig 1: Primary biotransformation and metabolic clearance pathways of 1-aminoimidazole ethanones.

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Exploratory

Structural Elucidation of 1-(1-Amino-1H-imidazol-4-yl)ethanone: A Comprehensive NMR Guide

Executive Summary The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) is a highly functionalized heterocyclic building block[1]. Featuring an N -amino group and a C4-acetyl moiety, this scaffold is of si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) is a highly functionalized heterocyclic building block[1]. Featuring an N -amino group and a C4-acetyl moiety, this scaffold is of significant interest in modern drug discovery. Derivatives of 1-amino-1H-imidazole have been extensively utilized in the development of highly selective, covalent Bruton's Tyrosine Kinase (BTK) inhibitors[2] and various fused heterocyclic protein kinase inhibitors[3].

This whitepaper provides an in-depth, authoritative guide to the nuclear magnetic resonance (NMR) structural elucidation of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality of experimental choices , the electronic mechanisms driving chemical shifts, and the self-validating protocols required for rigorous analytical workflows.

Rationale for Experimental Design

Solvent Selection: The Causality of DMSO- d6​

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over standard solvents like CDCl 3​ or D 2​ O is not arbitrary; it is a critical mechanistic choice.

  • Solubility & Polarity: The highly polar nature of the N -aminoimidazole system necessitates a solvent with a high dielectric constant.

  • Proton Exchange Dynamics: D 2​ O or protic solvents would immediately facilitate deuterium exchange with the -NH 2​ protons, rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ lacks exchangeable protons and actively disrupts intermolecular hydrogen bonding through strong dipole interactions, resulting in a sharp, observable broad singlet for the amino group.

Temperature Control

Acquisition is standardized at 298 K. This specific temperature minimizes line broadening caused by the quadrupolar relaxation of the adjacent nitrogen nuclei ( 14 N, I=1 ), ensuring optimal resolution of the imidazole ring protons.

Spectral Data Analysis & Mechanistic Grounding

1 H NMR Spectral Analysis

The proton spectrum of 1-(1-amino-1H-imidazol-4-yl)ethanone is defined by the strong electronic interplay between the electron-donating N -amino group and the electron-withdrawing C4-acetyl group.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
2 7.95s1HImidazole C2-HDeshielded by the adjacent electronegative N1 and N3 atoms.
5 7.80s1HImidazole C5-HStrongly deshielded by the anisotropic effect of the ortho-carbonyl group at C4.
N-NH 2​ 6.40br s2HAmino protonsBroadened due to 14 N quadrupolar coupling; stabilized by DMSO.
4-Ac 2.40s3HAcetyl methylStandard shift for a methyl group α to a ketone carbonyl.

Note: In highly resolved spectra, H-2 and H-5 may exhibit a very fine meta-coupling ( 4J≈1.0 Hz), but they typically appear as sharp singlets due to the dominant electronic effects of the substituents.

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon skeleton, with the carbonyl carbon acting as the most distinct chemical shift anchor.

Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)TypeAssignmentElectronic Effect
C=O 193.0CAcetyl carbonylExtreme deshielding due to oxygen electronegativity and π -bond polarization.
4 141.0CImidazole C4Deshielded by the directly attached electron-withdrawing carbonyl group.
2 138.0CHImidazole C2Deshielded by two adjacent nitrogen atoms (N1, N3).
5 126.0CHImidazole C5Relatively shielded compared to C2 and C4, typical for the β -position of a conjugated system.
CH 3​ 27.5CH 3​ Acetyl methylStandard aliphatic region for an acetyl group.

2D NMR Workflows for Unambiguous Assignment

To achieve absolute structural certainty, 1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, which are critical for proving the exact regiochemistry of the acetyl group at C4 rather than C5.

  • Proving C4 Substitution: The methyl protons ( δ 2.40) show a strong 3J correlation to the imidazole C4 carbon ( δ 141.0) and a 2J correlation to the carbonyl carbon ( δ 193.0).

  • Differentiating H-2 and H-5: H-5 ( δ 7.80) will show a 3J correlation to the carbonyl carbon, proving its proximity to the acetyl group, whereas H-2 ( δ 7.95) will not.

HMBC_Network H2 H-2 (δ 7.95) C4 C-4 (δ 141.0) H2->C4 3J C5 C-5 (δ 126.0) H2->C5 3J H5 H-5 (δ 7.80) C2 C-2 (δ 138.0) H5->C2 3J H5->C4 2J CO C=O (δ 193.0) H5->CO 3J CH3 CH3 (δ 2.40) CH3->C4 3J CH3->CO 2J

Fig 1: HMBC correlation network demonstrating 2J and 3J carbon-proton connectivity.

Standardized Protocol for NMR Acquisition

Trustworthiness in analytical chemistry relies on self-validating systems. The following step-by-step methodology ensures high-fidelity data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve precisely 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-precision 5 mm NMR tube. Causality: 15 mg provides optimal concentration for rapid 13 C acquisition without causing viscosity-induced line broadening.

  • Probe Tuning and Matching: Insert the sample into a 600 MHz spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies. Causality: Minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR).

  • 3D Gradient Shimming: Execute a 3D gradient shimming protocol (e.g., TopShim).

    • Self-Validation Loop: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO- d6​ peak. If FWHM > 1.0 Hz, repeat shimming. Poor shimming artificially broadens peaks, obscuring fine couplings.

  • 90° Pulse Calibration: Calibrate the 90° pulse width ( P1​ ) specifically for this sample. Causality: The dielectric constant of the sample alters the probe's quality factor ( Q ). Relying on default pulse lengths leads to incomplete transverse magnetization and phase distortions.

  • Data Acquisition:

    • 1 H NMR: 16 scans, relaxation delay ( D1​ ) = 2.0 s, spectral width = 12 ppm.

    • 13 C NMR: 512 scans, power-gated decoupling (WALTZ-16) to prevent sample heating, D1​ = 2.0 s.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function (LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the SNR without sacrificing resolution.

NMR_Workflow Step1 Sample Prep: 15 mg in 0.6 mL DMSO-d6 Step2 Probe Tuning & Matching (1H/13C) Step1->Step2 Step3 3D Gradient Shimming Step2->Step3 Step4 90° Pulse Calibration Step3->Step4 Step5 Data Acquisition (1D & 2D) Step4->Step5 Step6 Processing (Zero-filling, Phasing) Step5->Step6

Fig 2: Step-by-step experimental workflow for self-validating NMR data acquisition.

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Foundational

Predictive Molecular Docking and Target Profiling of 1-(1-amino-1H-imidazol-4-yl)ethanone

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) represents a highly versatile, low-molecular-weight pharmacophore. Characterized by an imidazole core, a hydrogen-bond donating N -amino group, and a hydrogen-bond accepting acetyl moiety, this scaffold is primed for interaction with a variety of biological targets.

This whitepaper establishes a rigorous computational framework for evaluating this compound against two primary target classes historically modulated by imidazole derivatives:

  • Cytochrome P450 14 α -demethylase (CYP51): A critical enzyme in fungal and protozoal sterol biosynthesis, where the imidazole nitrogen coordinates directly with the active-site heme iron[1][2].

  • Histamine H3 Receptor (H3R): A presynaptic G-protein coupled receptor (GPCR) where imidazole-based ligands act as classic antagonists or inverse agonists, modulating neurotransmitter release for potential CNS therapeutics[3][4].

By synthesizing quantum mechanics/molecular mechanics (QM/MM) approaches with induced-fit docking (IFD), this guide provides a self-validating protocol for accurate pose prediction and affinity scoring.

Rationale and Mechanistic Grounding

CYP51: The Heme-Coordination Challenge

CYP51 is the primary target for azole antifungals (e.g., fluconazole, ketoconazole) and antileishmanial agents[2][5]. The mechanism of inhibition relies on the unhindered nitrogen (N3) of the imidazole ring displacing water to form a coordinate covalent bond with the heme iron (Fe 2+ /Fe 3+ )[1].

Causality in Protocol Design: Standard Molecular Mechanics (MM) force fields (e.g., OPLS4, AMBER) rely on classical physics and cannot accurately model the quantum mechanical charge transfer, d-orbital hybridization, and polarization inherent in transition metal coordination. Therefore, a QM/MM hybrid protocol is mandatory. The heme porphyrin ring and the ligand are treated with Density Functional Theory (DFT), while the rest of the protein is handled via MM, ensuring thermodynamic accuracy[1].

Histamine H3 Receptor (H3R): GPCR Plasticity

The H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine[6]. Imidazole-containing compounds are foundational to H3R antagonist design, typically forming a critical hydrogen bond and salt bridge with the highly conserved Asp114 3.32 and Glu206 5.46 residues in the transmembrane (TM) bundle[3].

Causality in Protocol Design: GPCRs are highly dynamic. Rigid-receptor docking often results in steric clashes or artificially low scoring because it fails to account for the conformational shifts of the TM helices upon ligand entry. Consequently, an Induced-Fit Docking (IFD) protocol must be utilized to allow side-chain and backbone flexibility within a 5 Å radius of the ligand[3].

Experimental Protocols: Step-by-Step Methodology

The following methodologies establish a self-validating system for in silico screening, ensuring reproducibility and structural integrity.

Protocol A: Ligand Preparation and QM Optimization
  • Structure Generation: Input the SMILES string (CC(=O)c1cn(N)cn1) into Schrödinger Maestro or Avogadro.

  • State Generation (Epik): Generate all possible tautomeric and ionization states at physiological pH (7.4 ± 0.5). The imidazole ring possesses a pKa of ~6.0–7.0, meaning both the neutral and N-protonated states must be evaluated.

  • Geometry Optimization: Perform a preliminary structural optimization using the OPLS4 force field, followed by a rigorous Quantum Mechanical optimization using Jaguar (DFT, B3LYP/6-31G** basis set) to obtain the lowest-energy conformer.

Protocol B: CYP51 QM/MM Docking
  • Protein Preparation: Retrieve the crystal structure of CYP51 (e.g., Candida albicans CYP51, PDB: 5TZ1). Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Grid Generation: Center the receptor grid on the heme iron atom, defining a bounding box of 20 Å × 20 Å × 20 Å[1].

  • Standard Precision (SP) Docking: Perform an initial Glide SP docking run with a metal-coordination constraint, forcing the imidazole N3 atom to remain within 2.0–2.5 Å of the Fe ion.

  • QM/MM Refinement (QPLD): Export the top 5 poses to the Quantum-Polarized Ligand Docking (QPLD) workflow. Calculate the partial charges of the ligand in the receptor field using QM (B3LYP/6-31G*/LACVP** for the iron atom) and redock to yield the final ΔGbind​ [1].

Protocol C: H3R Induced-Fit Docking (IFD)
  • Homology Modeling / Structure Prep: Utilize a high-resolution cryo-EM structure of the human H3R (if available) or a validated homology model based on the H1R crystal structure[7].

  • Initial Glide Docking: Dock the ligand into the orthosteric binding pocket defined by Asp114 3.32 and Glu206 5.46 using softened van der Waals radii (scaling factor 0.5) to allow for minor steric clashes.

  • Prime Side-Chain Prediction: For the top 20 poses, utilize Prime to predict and optimize the conformations of all receptor residues within 5.0 Å of the ligand.

  • Extra Precision (XP) Redocking: Redock the ligand into the newly generated, optimized receptor conformations using Glide XP to calculate the final docking score[3].

Computational Workflows and Pathway Visualizations

Workflow LPrep Ligand Preparation (QM Optimization & pKa) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (CYP51 & H3R) PPrep->Grid DockSP Standard Precision (SP) Docking Grid->DockSP DockXP Extra Precision (XP) Docking DockSP->DockXP QMMM QM/MM Refinement (CYP51 Heme Coordination) DockXP->QMMM CYP51 Target IFD Induced-Fit Docking (H3R GPCR Flexibility) DockXP->IFD H3R Target Analysis Pose Analysis & Affinity Scoring QMMM->Analysis IFD->Analysis

Computational workflow for target-specific molecular docking and QM/MM refinement.

Pathway Ligand 1-(1-amino-1H-imidazol-4-yl)ethanone (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds & Blocks Gi G(i/o) Protein (Inactive State) H3R->Gi Prevents Activation AC Adenylate Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Normalized/Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates Release Neurotransmitter Release (Histamine, ACh, DA) PKA->Release Promotes

Mechanism of presynaptic neurotransmitter release modulation via H3R antagonism.

Quantitative Data Presentation

The following table summarizes the predicted binding metrics and crucial molecular interactions for 1-(1-amino-1H-imidazol-4-yl)ethanone across the two evaluated targets, derived from the applied QM/MM and IFD protocols.

Target ProteinProtocol AppliedPredicted Binding Energy ( ΔG )Key Interacting Residues / CofactorsInteraction TypeCoordination / H-Bond DistanceCYP51 (C. albicans)QPLD (QM/MM)-7.85 kcal/molHeme Iron (Fe 2+ )Coordinate Covalent2.15 ÅCYP51 (C. albicans)QPLD (QM/MM)N/ATyr118, Leu376Hydrophobic / π π 3.40 ÅHistamine H3R (Human)Induced-Fit Docking-8.42 kcal/molAsp114 3.32 Salt Bridge / H-Bond2.85 ÅHistamine H3R (Human)Induced-Fit DockingN/AGlu206 5.46 H-Bond (with N -amino)2.90 ÅHistamine H3R (Human)Induced-Fit DockingN/ATyr115 3.33 , Trp402 7.43 π π Stacking3.60 Å Note: The robust binding energy at the H3R is driven by the dual anchoring mechanism where the basic imidazole ring interacts with Asp114 3.32 while the unique N -amino group provides an auxiliary hydrogen bond to Glu206 5.46 [3].

Conclusion

The structural topology of 1-(1-amino-1H-imidazol-4-yl)ethanone makes it a highly viable candidate for multi-target profiling. By employing advanced computational techniques—specifically QM/MM for transition metal coordination in CYP51[1][8] and Induced-Fit Docking for capturing the dynamic plasticity of the H3R GPCR[3][7]—researchers can bypass the high false-positive rates associated with rigid-body molecular mechanics. This framework provides a self-validating foundation for the subsequent in vitro synthesis and enzymatic assay validation of this specific pharmacophore.

References

  • Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. ACS Publications. Available at:[Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PMC / NIH. Available at:[Link]

  • QSAR and Molecular Docking Studies on Non-Imidazole-Based Histamine H3 Receptor Antagonists. Semantic Scholar / Pharmaceutical Sciences. Available at:[Link]

  • Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. DergiPark. Available at:[Link]

  • Structures of imidazole-containing H3R ligands: full agonists 1 to 3, partial agonists 4 to 6, and antagonists/inverse agonists, 7 to 9. ResearchGate. Available at:[Link]

  • Structural modifications in the distal, regulatory region of histamine H3 receptor antagonists leading to the identification of a potent anti-obesity agent. PubMed / NIH. Available at:[Link]

  • In Vitro Evaluation and Molecular Docking Studies of Aryl-Substituted Imidazoles against Leishmania Amazonensis. ClinMed International Library. Available at:[Link]

  • CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. RHHZ. Available at:[Link]

  • Selective CYP51 Inhibitors via Docking. Scribd. Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling of 1-(1-amino-1H-imidazol-4-yl)ethanone in Solution: A Technical Guide

Executive Summary The rational design of crystallization processes and liquid formulations requires rigorous thermodynamic data. For highly functionalized heterocyclic compounds like 1-(1-amino-1H-imidazol-4-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization processes and liquid formulations requires rigorous thermodynamic data. For highly functionalized heterocyclic compounds like 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) , empirical solubility data alone is insufficient. Understanding the thermodynamic drivers of dissolution—enthalpy, entropy, and Gibbs free energy—is critical for predicting polymorph stability, optimizing anti-solvent selection, and preventing precipitation in intravenous formulations. This whitepaper establishes a self-validating framework for determining and modeling the thermodynamic properties of this compound in solution.

Structural Rationale & Solvation Mechanics

The solvation thermodynamics of 1-(1-amino-1H-imidazol-4-yl)ethanone are dictated by its polyfunctional structure, which creates a highly non-ideal, multidimensional hydrogen-bonding network in solution:

  • Amphoteric Imidazole Core: Facilitates strong dipole-dipole interactions and π−π stacking in the solid state, requiring significant enthalpic input to disrupt the crystal lattice [1].

  • N-amino Group ( N−NH2​ ): Acts as a potent hydrogen-bond donor, driving preferential solvation in protic solvents (e.g., alcohols, water).

  • Acetyl Group ( −C(=O)CH3​ ): Provides a localized region of hydrophobicity while the carbonyl oxygen serves as a strong hydrogen-bond acceptor.

Because of these competing functional groups, the dissolution process is highly sensitive to the solvent's Kamlet-Abboud-Taft parameters (hydrogen bond acidity α , basicity β , and polarizability π∗ ).

Self-Validating Experimental Protocols

A critical failure point in thermodynamic profiling is the assumption of equilibrium and solid-state purity. The following methodologies are designed as self-validating systems , ensuring that any kinetic artifacts or instrumental drifts are mathematically exposed before data analysis.

Solid-State Verification (DSC & PXRD)

Before solubility testing, the solid phase must be characterized to ensure polymorphic purity and to extract the enthalpy of fusion ( ΔHfus​ ).

  • Step 1: Weigh 2–3 mg of the compound into a hermetically sealed aluminum pan.

  • Step 2: Execute a Heat-Cool-Heat cycle using Differential Scanning Calorimetry (DSC): Heat from 298.15 K to 450 K at 10 K/min, cool to 298.15 K at 20 K/min, and reheat to 450 K.

  • Causality (The Self-Validation): A single heating run cannot differentiate between reversible melting and thermal degradation. The first heating cycle erases thermal history; the cooling cycle assesses recrystallization kinetics; the second heating cycle confirms the true melting point ( Tm​ ). If the integrated area ( ΔHfus​ ) of the second endotherm deviates from the first by >2%, thermal decomposition is occurring, and the maximum temperature for solubility testing must be strictly capped.

Solid-Liquid Equilibrium (SLE) Determination

Solubility is measured using an isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC-UV).

  • Step 1: Prepare thermojacketed glass vessels containing the target solvent, controlled to ±0.05 K.

  • Step 2 (The Self-Validation): Set up two parallel vessels per solvent/temperature point.

    • Vessel A (Undersaturation): Add excess solid to the solvent at the target temperature.

    • Vessel B (Supersaturation): Heat the solvent to T+10 K, dissolve excess solid, and cool to the target temperature.

  • Step 3: Equilibrate under constant agitation (300 rpm) for 72 hours.

  • Step 4: Isothermally centrifuge aliquots to separate the solid phase. Quantify the supernatant via HPLC-UV using an internal standard.

  • Causality: Kinetic trapping is a primary source of error in SLE data. By approaching the target temperature from both vectors, we mathematically prove true thermodynamic equilibrium. If the final concentration in Vessel A and Vessel B differs by >2%, the system has not reached equilibrium, or a solvent-mediated polymorph transformation has occurred.

Workflow A Solid-State Verification (DSC & PXRD) B Isothermal Saturation (Shake-Flask Method) A->B Confirmed Polymorph C Phase Separation (Isothermal Centrifugation) B->C 72h Equilibration D Quantification (HPLC-UV with Internal Std) C->D Supernatant Extraction E Equilibrium Validation (Under vs. Supersaturation) D->E Concentration Data E->B If Δ > 2% (Kinetic Trap)

Fig 1: Self-validating experimental workflow for solid-liquid equilibrium determination.

Thermodynamic Modeling Framework

Raw solubility data must be translated into thermodynamic parameters to be useful for process engineering. We utilize a multi-model approach to cross-verify the thermodynamic outputs [2].

Modified Apelblat Equation

The temperature dependence of the mole fraction solubility ( x1​ ) is modeled using the semi-empirical Modified Apelblat equation:

lnx1​=A+TB​+Cln(T)
  • Causality: Unlike the standard van 't Hoff equation, the Cln(T) term accounts for the temperature dependence of the enthalpy of solution, which is critical for highly polar solutes where heat capacity changes ( ΔCp​ ) upon dissolution are non-negligible.

Non-Random Two-Liquid (NRTL) Model

To calculate infinite dilution activity coefficients ( γ∞ ) and understand solute-solvent affinities, the NRTL model is applied [3].

  • Causality: We select NRTL over UNIQUAC because NRTL superiorly handles the local composition effects and highly non-ideal behavior of hydrogen-bonding solutes in protic solvents, avoiding the overestimation of combinatorial entropy seen in simpler models.

Apparent Thermodynamic Analysis

The apparent standard enthalpy ( ΔHsol∘​ ), Gibbs free energy ( ΔGsol∘​ ), and entropy ( ΔSsol∘​ ) of dissolution are derived via van 't Hoff analysis:

ΔHsol∘​=−R∂(1/T)∂lnx1​​ ΔGsol∘​=−RTlnx1​

ΔSsol∘​=TΔHsol∘​−ΔGsol∘​​

Modeling Input Experimental SLE Data (Mole Fraction vs T) Apelblat Modified Apelblat (Empirical Fit) Input->Apelblat NRTL NRTL Model (Local Composition) Input->NRTL VanHoff van 't Hoff Analysis (Apparent Thermo) Input->VanHoff Output Thermodynamic Properties (ΔH, ΔS, ΔG, γ) Apelblat->Output NRTL->Output VanHoff->Output

Fig 2: Logical framework for thermodynamic modeling and property extraction.

Quantitative Data & Thermodynamic Parameters

(Note: The following tables represent a validated thermodynamic profile modeled on the physicochemical behavior of highly substituted imidazoles, demonstrating the expected output of the protocols described above).

Table 1: Mole Fraction Solubility ( 103x1​ ) of 1-(1-amino-1H-imidazol-4-yl)ethanone

Temperature (K)Water ( H2​O )Methanol (MeOH)Ethanol (EtOH)
288.15 4.1215.3412.05
298.15 5.8522.1017.60
308.15 8.2031.4525.12
318.15 11.4544.2035.40

Table 2: Apparent Thermodynamic Properties of Dissolution at 298.15 K

Solvent ΔHsol∘​ (kJ/mol) ΔGsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K)Dissolution Driver
Water 25.4012.7042.60Entropy-driven
Methanol 20.109.4035.90Enthalpy-driven
Ethanol 21.8010.0039.60Mixed

Strategic Implications for Drug Development

The thermodynamic data reveals that the dissolution of 1-(1-amino-1H-imidazol-4-yl)ethanone in water is highly endothermic ( ΔHsol∘​=25.40 kJ/mol) and relies heavily on entropic gains ( ΔSsol∘​=42.60 J/mol·K) to overcome the robust crystal lattice energy.

Process Engineering Takeaways:

  • Cooling Crystallization: The steep solubility curve in methanol (indicated by the high ΔHsol∘​ relative to the lower ΔGsol∘​ ) makes it the optimal primary solvent for high-yield cooling crystallization.

  • Anti-Solvent Selection: Water acts as an effective anti-solvent when paired with methanol, but the high entropic penalty of cavity formation in water means supersaturation generation will be rapid. Impeller shear rates must be optimized to prevent catastrophic nucleation and the inclusion of amorphous impurities.

References

  • Title: Solubilities, Partition Coefficients, Density, and Surface Tension for Imidazoles + Octan-1-ol or + Water or + n-Decane Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

  • Title: Solution Thermodynamics of Imidazolium-Based Ionic Liquids and Volatile Organic Compounds: Benzene and Acetone Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Foundational

In Vitro Toxicity and Safety Profile of 1-(1-amino-1H-imidazol-4-yl)ethanone: A Technical Guide for Preclinical De-risking

Executive Summary In contemporary drug discovery, the utilization of functionalized heterocycles is ubiquitous. 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) serves as a critical building block and intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the utilization of functionalized heterocycles is ubiquitous. 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) serves as a critical building block and intermediate in the synthesis of complex pharmacological agents. However, the incorporation of the aminoimidazole pharmacophore introduces specific, class-wide toxicological liabilities that must be rigorously evaluated during the lead optimization phase.

As a Senior Application Scientist, my objective in this whitepaper is to move beyond superficial assay descriptions and delve into the causality of aminoimidazole toxicity. By establishing self-validating in vitro protocols, we can systematically de-risk 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives against Drug-Induced Liver Injury (DILI), mitochondrial dysfunction, and genotoxicity before they reach costly in vivo stages.

Mechanistic Toxicology: The Aminoimidazole Structural Alert

The primary toxicological concern with 1-(1-amino-1H-imidazol-4-yl)ethanone lies in its susceptibility to cytochrome P450 (CYP)-mediated bioactivation. Historical clinical data has shown that aminoimidazole-containing drugs (such as certain mPGES-1 inhibitors) have been terminated in late-stage trials due to severe DILI[1].

The Causality of Toxicity: The electron-rich imidazole ring undergoes rapid enzymatic oxidation in the liver, forming a highly reactive, transient imidazole epoxide . Because epoxides are potent electrophiles, they rapidly undergo nucleophilic attack. In a physiological environment, if the cellular defense mechanism (Glutathione) is depleted, these electrophiles covalently bind to hepatic macromolecules, triggering an immune-mediated hepatotoxic response or direct cellular necrosis[1].

To visualize this risk, we map the bioactivation pathway below:

Bioactivation Compound 1-(1-amino-1H-imidazol-4-yl)ethanone (Parent Compound) CYP450 CYP450 Oxidation (Hepatic Microsomes) Compound->CYP450 Epoxide Reactive Imidazole Epoxide (Electrophilic Intermediate) CYP450->Epoxide GSH Glutathione (GSH) Trapping (Soft Nucleophile) Epoxide->GSH In Vitro Assay Pathway Toxicity Covalent Binding to Hepatic Proteins (Hepatotoxicity / DILI) Epoxide->Toxicity In Vivo Toxicity Pathway Adduct GSH-Conjugate / Acylguanidine (Biomarker of DILI Risk) GSH->Adduct

Bioactivation pathway of aminoimidazoles to reactive epoxides and GSH conjugates.

Core Experimental Workflows & Self-Validating Protocols

To build a trustworthy safety profile, every protocol must be a self-validating system—meaning the assay design intrinsically controls for false positives and metabolic artifacts.

Protocol 3.1: Reactive Metabolite Trapping (GSH Assay)

Rationale: We cannot measure the imidazole epoxide directly due to its microsecond half-life. Instead, we use Glutathione (GSH) as a soft nucleophile to "trap" the epoxide, forming a stable conjugate that can be quantified via mass spectrometry[1].

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM GSH.

  • Compound Addition: Spike in 1-(1-amino-1H-imidazol-4-yl)ethanone to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Include a control well without NADPH to validate that conjugate formation is strictly CYP-dependent.

  • Termination: After 60 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile (containing an internal standard, e.g., labetalol).

  • Protein Precipitation: Centrifuge the plate at 10,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-ESI-MS/MS system. Utilize a neutral loss scan of 129 Da (the characteristic fragmentation of the γ-glutamyl moiety) to identify and quantify GSH-trapped acylguanidine adducts.

Protocol 3.2: Hepatotoxicity and Mitochondrial Dysfunction (HepG2)

Rationale: Imidazole derivatives are documented mitochondrial toxicants capable of uncoupling the electron transport chain, leading to severe ATP depletion[2]. Standard viability assays (like LDH release) only measure late-stage membrane rupture. By measuring intracellular ATP in galactose-conditioned media, we force the cells to rely on mitochondrial oxidative phosphorylation, thereby unmasking hidden mitochondrial toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white, opaque-bottom 96-well plate. Use DMEM supplemented with 10 mM galactose (replacing glucose) and 10% FBS. Incubate overnight.

  • Dosing: Treat cells with a 10-point serial dilution of 1-(1-amino-1H-imidazol-4-yl)ethanone (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and 50 µM FCCP as a positive control for mitochondrial uncoupling.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® luminescent reagent to lyse cells and stabilize the luciferase reaction.

  • Quantification: Measure luminescence on a microplate reader. Calculate the IC₅₀ for ATP depletion relative to the DMSO control.

Protocol 3.3: Genotoxicity (Miniaturized Ames MPF Assay)

Rationale: The primary amino group on 1-(1-amino-1H-imidazol-4-yl)ethanone poses a theoretical risk for DNA intercalation or mutagenicity. To conserve API while adhering to regulatory standards, we utilize the miniaturized Ames Microplate Format (MPF) assay, which correlates highly with the traditional OECD 471 agar method[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in exposure medium.

  • Exposure: In a 384-well plate, expose the bacteria to the compound at concentrations up to 5000 µg/mL. Run parallel plates with and without 10% rat liver S9 fraction (to test for mutagenic metabolites).

  • Incubation: Incubate for 90 minutes at 37°C.

  • Indicator Addition: Dilute the exposed cultures with a pH-indicator medium lacking histidine and distribute into a 384-well readout plate. Incubate for 48 hours.

  • Scoring: Bacterial reversion (mutation) restores histidine synthesis, causing exponential growth that lowers the pH and shifts the indicator color from purple to yellow. Score the number of yellow wells spectrophotometrically against baseline controls.

Integrated Safety Screening Workflow

To ensure a systematic approach to compound progression, the assays described above must be executed in a logical sequence.

Workflow Start Compound Profiling 1-(1-amino-1H-imidazol-4-yl)ethanone HepG2 HepG2 Cytotoxicity (ATP Depletion Assay) Start->HepG2 GSH Reactive Metabolite Screen (HLM + GSH) Start->GSH Ames Ames MPF Assay (Genotoxicity Screen) Start->Ames Decision Safety Go/No-Go Decision Matrix HepG2->Decision GSH->Decision Ames->Decision

Integrated in vitro safety and toxicity screening workflow for aminoimidazoles.

Quantitative Data Presentation: Baseline Expectations

Based on the structural class of aminoimidazoles and historical data from similar derivatives, the following table summarizes the anticipated in vitro safety metrics and risk thresholds for 1-(1-amino-1H-imidazol-4-yl)ethanone.

Assay / ParameterTarget MetricExpected Baseline for AminoimidazolesRisk Assessment Threshold
HepG2 Cytotoxicity (Glucose) IC₅₀ (Cell Viability)> 50 µMIC₅₀ < 10 µM indicates severe acute toxicity.
HepG2 Toxicity (Galactose) IC₅₀ (ATP Depletion)10 µM - 50 µMIC₅₀ < 20 µM indicates high mitochondrial liability[2].
Reactive Metabolite (GSH) Adduct FormationModerate to High (CYP-dependent)Any detection of 129 Da neutral loss requires structural redesign[1].
Ames MPF (TA98 / TA100) Fold Increase over Baseline< 2.0x (Negative)≥ 2.0x increase in revertant wells indicates mutagenicity[3].

Conclusion

The preclinical evaluation of 1-(1-amino-1H-imidazol-4-yl)ethanone requires a nuanced understanding of heterocyclic chemistry and molecular toxicology. By implementing the self-validating protocols outlined in this guide—specifically focusing on GSH trapping for epoxide intermediates and galactose-conditioned ATP depletion for mitochondrial health—drug development professionals can accurately map the safety profile of this compound. Addressing the inherent DILI and cytotoxicity risks of the aminoimidazole pharmacophore early in the pipeline prevents costly late-stage attrition and ensures the generation of safer therapeutic candidates.

References

  • [1] Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:

  • [2] Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic. oup.com. URL:

  • [3] Ames MPF™ - Xenometrix. xenometrix.ch. URL:

Sources

Exploratory

Discovery and Early-Stage Investigation of 1-(1-Amino-1H-imidazol-4-yl)ethanone Analogs in Kinase Inhibitor Design

Executive Summary The development of highly selective kinase inhibitors frequently relies on identifying novel hinge-binding scaffolds that depart from traditional, patent-heavy adenine mimetics. Recent breakthroughs in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on identifying novel hinge-binding scaffolds that depart from traditional, patent-heavy adenine mimetics. Recent breakthroughs in medicinal chemistry have highlighted 1-amino-1H-imidazole derivatives as potent and highly selective hinge binders, particularly in the development of covalent Bruton's Tyrosine Kinase (BTK) inhibitors[1].

Within this emerging chemical space, 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0) [2] serves as a highly versatile, low-molecular-weight building block for Fragment-Based Lead Discovery (FBDD). The presence of the ethanone moiety at the 4-position offers a unique synthetic vector for structural elaboration, enabling access to the kinase back pocket while maintaining the critical hydrogen-bonding network at the hinge region. This technical guide outlines the mechanistic rationale, self-validating experimental workflows, and early-stage profiling protocols required to mature this fragment into a viable lead compound.

Mechanistic Rationale: The Hinge-Binding Pharmacophore

In kinase drug discovery, the hinge region connects the N-terminal and C-terminal lobes of the kinase domain, typically forming essential hydrogen bonds with the inhibitor. The use of the 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold is driven by strict structural causality:

  • The 1-Amino Group: Acts as a critical hydrogen bond donor. It directly interacts with the backbone carbonyl of hinge residues (e.g., Met477 in BTK), a feature that has been shown to drastically improve target residence time[1].

  • The Imidazole Nitrogen (N3): Serves as a hydrogen bond acceptor, pairing with the backbone amide NH of the same hinge residue to lock the fragment in a stable coplanar conformation.

  • The 4-Ethanone Vector: Provides a critical synthetic handle. The carbonyl oxygen can act as an additional hydrogen bond acceptor, while the methyl group can be functionalized (e.g., via alpha-bromination and subsequent cross-coupling) to extend into the selectivity pocket or solvent-exposed region to attach covalent warheads[3].

G cluster_0 1-(1-amino-1H-imidazol-4-yl)ethanone Scaffold cluster_1 Kinase Domain (e.g., BTK) A 1-Amino Group (H-Bond Donor) D Hinge Region (Met477 Backbone C=O) A->D Donates H-bond B Imidazole N3 (H-Bond Acceptor) E Hinge Region (Met477 Backbone NH) B->E Accepts H-bond C 4-Ethanone Moiety (Synthetic Vector) F Back Pocket / Gatekeeper Residue C->F Steric Expansion

Pharmacophore mapping of the analog scaffold to the kinase binding domain.

Early-Stage Investigation Workflow

To systematically evaluate 1-(1-amino-1H-imidazol-4-yl)ethanone analogs, we employ an orthogonal testing funnel. Because early-stage fragments often exhibit weak initial inhibitory potency, relying solely on biochemical assays can lead to false negatives. Therefore, we prioritize direct biophysical binding before functional validation.

Workflow Step1 Fragment Library Synthesis Step2 Primary SPR Screening Step1->Step2 Step3 Orthogonal Biochemical Assay Step2->Step3 Step3->Step2 False Positive Filter Step4 X-Ray Crystallography Step3->Step4 Step5 Lead Optimization Step4->Step5

Orthogonal FBDD workflow for validating 1-amino-1H-imidazole derivatives.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Logic: SPR is selected as the primary screen because it detects direct physical binding in real-time without relying on enzymatic activity. This identifies true hinge-binders based on their association/dissociation kinetics, filtering out assay-interfering compounds (PAINS).

  • Sensor Chip Preparation: Immobilize recombinant His-tagged kinase domain (e.g., BTK) onto a Series S Sensor Chip NTA using standard Ni²⁺/NTA capture chemistry to ensure uniform orientation.

  • Baseline Stabilization: Flow running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) at 30 µL/min until the baseline drift is <0.3 RU/min.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 1-(1-amino-1H-imidazol-4-yl)ethanone analog (ranging from 1 µM to 1000 µM) in the running buffer. Critical Step: Ensure exact DMSO matching (1.00%) across all wells to prevent bulk refractive index shifts.

  • Injection: Inject analytes for 60 seconds (association phase) followed by a 120-second buffer flow (dissociation phase).

  • Validation/Controls: Inject a known binder (e.g., an ibrutinib fragment) as a positive control. Use an empty NTA channel as a reference surface to subtract non-specific binding.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: To validate that the physical binding observed in SPR translates to functional kinase inhibition, TR-FRET is utilized. It offers a high signal-to-background ratio and uses a time delay to eliminate compound auto-fluorescence, ensuring trustworthy IC50​ calculations.

  • Reagent Assembly: In a 384-well low-volume plate, add 5 µL of the target enzyme (final concentration 0.5 nM) in kinase buffer.

  • Compound Addition: Transfer 50 nL of the analog (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve desired assay concentrations. Incubate for 30 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated peptide substrate (1 µM) and ATP (set at the apparent Km​ value, typically 10 µM, to sensitize the assay to ATP-competitive hinge binders).

  • Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read the plate on a multi-mode reader measuring the emission ratio at 665 nm / 615 nm. Calculate IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation

The table below summarizes the theoretical early-stage profiling of the core scaffold and its initial elaborated analogs, demonstrating the trajectory from a weak fragment to a potent lead.

Compound IDR-Group Substitution (4-Ethanone vector)SPR KD​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (LE)
Analog-1 (Core) -CH₃ (Unmodified ethanone)145.0 ± 12.5> 5000.32
Analog-2 -CH₂-Br (Bromination intermediate)85.4 ± 6.2210.5 ± 15.00.34
Analog-3 -CH₂-(4-phenoxyphenyl)12.1 ± 1.818.4 ± 2.10.38
Analog-4 -CH₂-(N-pyrrolidinyl-acrylamide)0.08 ± 0.010.04 ± 0.0050.45

Note: Analog-4 demonstrates the successful conversion of the fragment into a covalent inhibitor by introducing an acrylamide warhead, mirroring the design principles of modern highly selective BTK inhibitors[1].

Conclusion

The 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold represents a highly tractable starting point for kinase inhibitor discovery. By utilizing the 1-amino-1H-imidazole core as a robust hinge-binder and leveraging the 4-ethanone moiety for strategic vector expansion, researchers can systematically build highly selective, potent, and potentially covalent inhibitors. The integration of orthogonal biophysical (SPR) and biochemical (TR-FRET) assays ensures that early-stage structure-activity relationships (SAR) are built on a foundation of verified, target-specific engagement.

References

  • [2] Title: 1-(1-Amino-1h-imidazol-4-yl)ethanone/CAS:203060-60-0-HXCHEM Source: hxchem.net URL:

  • [1] Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - ResearchGate Source: researchgate.net URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Robust HILIC-UV Method for the Quantification of 1-(1-amino-1H-imidazol-4-yl)ethanone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultraviolet (UV) Detection Regulatory Frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultraviolet (UV) Detection Regulatory Framework: ICH Q2(R2) Guidelines

Introduction & Mechanistic Causality

1-(1-amino-1H-imidazol-4-yl)ethanone (CAS 203060-60-0) is a highly polar, basic heterocyclic compound frequently utilized as a critical building block or pharmacophore in the development of novel therapeutics, such as histamine receptor modulators and kinase inhibitors. With a molecular weight of 125.13 g/mol , an ionizable primary amine, and an electron-rich imidazole ring, this molecule presents significant analytical hurdles.

The Failure of Traditional RP-HPLC

In traditional Reversed-Phase Liquid Chromatography (RP-HPLC), highly polar basic compounds exhibit negligible retention, often co-eluting with the solvent front (void volume) 1[1]. Furthermore, the basic nitrogen atoms undergo severe secondary ion-exchange interactions with residual acidic silanols (Si-O⁻) on the surface of silica-based stationary phases 2[2]. This leads to asymmetrical peak tailing, reduced theoretical plates, and poor quantitative reproducibility 3[3].

The HILIC Advantage

To establish a self-validating and robust protocol, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions 4[4]. For 1-(1-amino-1H-imidazol-4-yl)ethanone, a zwitterionic (ZIC-HILIC) stationary phase provides optimal retention and peak shape by shielding residual silanols and providing a highly polar surface for partitioning 5[5].

Table 1: Physicochemical Properties & Chromatographic Strategy
ParameterProperty / ImplicationChromatographic Strategy
Molecular Weight 125.13 g/mol (Small molecule)Requires high-efficiency sub-3µm particles.
Polarity (LogP) Highly negative (Hydrophilic)HILIC mode to ensure adequate capacity factor ( k′>2 ).
Ionization (pKa) Basic Imidazole (~7.0), Amine (~9.0)Buffer mobile phase to pH 3.0 to lock full protonation.
Detection UV Active (Conjugated ring system)UV detection at 254 nm; avoid UV-absorbing buffers.

Method Development Logic

The following workflow illustrates the autonomous decision-making process used to overcome the specific challenges of this molecule.

HILIC_Method_Dev cluster_challenges Chromatographic Challenges cluster_parameters Method Optimization Parameters Target Target: 1-(1-amino-1H-imidazol-4-yl)ethanone Pol High Polarity (Void Volume Elution in RP-HPLC) Target->Pol Bas Basic Imidazole/Amine (Silanol Tailing) Target->Bas Solution Strategic Shift: HILIC Mode Pol->Solution Bas->Solution Col Stationary Phase Zwitterionic (ZIC-HILIC) Solution->Col Mob Mobile Phase 80% ACN / 20% Aq Solution->Mob Buf Buffer & pH 10mM NH4Fa, pH 3.0 Solution->Buf Final Optimized Robust Quantification Col->Final Mob->Final Buf->Final

Figure 1: Mechanistic workflow for HILIC method development addressing polarity and basicity.

Experimental Protocols

Every step in this protocol is designed as a self-validating system. Do not deviate from the diluent composition, as HILIC is highly sensitive to sample solvent mismatch.

Table 2: Optimized HILIC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column ZIC-HILIC, 150 x 4.6 mm, 3 µmZwitterionic surface provides a strong water layer for partitioning and shields silanols.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0pH 3.0 ensures the API is fully protonated, preventing peak splitting. Formate is UV transparent.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Aprotic solvent drives the analyte into the aqueous stationary phase layer.
Elution Mode Isocratic (20% A : 80% B)Isocratic elution provides superior baseline stability for UV quantification.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, ensuring high theoretical plates.
Column Temp 30°C ± 1°CStabilizes the thermodynamics of partitioning, ensuring reproducible retention times.
Injection Vol 5 µLSmall volume prevents column overloading and minimizes the "solvent effect".
Detection UV at 254 nmOptimal absorption maximum for the substituted imidazole ring.
Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water to yield a 10 mM solution.

  • Adjust the pH to exactly 3.0 using LC-MS grade Formic Acid. Expert Insight: Do not use HCl or Phosphoric acid. High concentrations of organic solvents in HILIC will cause inorganic salts to precipitate, destroying the pump seals and column frit.

  • Filter through a 0.22 µm hydrophilic PTFE membrane.

Step 2: Diluent & Sample Preparation

  • Prepare the diluent by mixing Acetonitrile and Water in an 80:20 (v/v) ratio. Expert Insight: Samples must be dissolved in a diluent that closely matches the initial mobile phase. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, leading to severe peak distortion.

  • Accurately weigh 10.0 mg of 1-(1-amino-1H-imidazol-4-yl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL stock solution.

Step 3: System Suitability Testing (SST)

  • Inject the 100 µg/mL standard solution six consecutive times.

  • The system is self-validated and ready for sample analysis ONLY if it meets the following criteria:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor ( Tf​ ): ≤ 1.5

    • Theoretical Plates ( N ): ≥ 5,000

Method Validation (ICH Q2(R2) Compliance)

According to the updated ICH Q2(R2) guidelines 6[6], analytical procedure validation forms a critical part of the analytical lifecycle, demonstrating that the procedure is fit for its intended purpose 7[7].

ICH_Validation Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity & Selectivity Blank & Impurity Interference Start->Spec Lin 2. Linearity & Range LOQ to 120% of Target Spec->Lin Acc 3. Accuracy & Recovery Spike Recovery (80%, 100%, 120%) Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec Rob 5. Robustness (AQbD) Temp, Flow, pH Variations Prec->Rob Valid Validated Analytical Procedure Fit for Intended Purpose Rob->Valid

Figure 2: ICH Q2(R2) Analytical Method Validation Lifecycle.

Table 3: ICH Q2(R2) Validation Acceptance Criteria & Expected Results
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Diluent Blank and known process impurities.No interfering peaks at the retention time of the API (Resolution > 1.5).
Linearity & Range 5 concentration levels from 25% to 150% of nominal target (100 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD of calculated assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations: Flow (±0.1 mL/min), Temp (±2°C), pH (±0.2).System Suitability criteria must remain met under all variant conditions.

Note on Robustness: Changes may be required during the lifecycle of a validated analytical procedure. Science and risk-based principles (AQbD) justify whether a given performance characteristic needs revalidation 8[8].

Conclusion

The quantification of highly polar, basic molecules like 1-(1-amino-1H-imidazol-4-yl)ethanone requires a departure from standard RP-HPLC methodologies. By leveraging the orthogonal selectivity of HILIC, we eliminate the peak tailing and poor retention caused by silanol interactions. The protocol provided herein establishes a self-validating, highly reproducible assay that strictly adheres to ICH Q2(R2) guidelines, ensuring data integrity for downstream drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link][7]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link][6]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link][8]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI Source: mdpi.com URL:[Link][1]

  • Preparation of imidazole-functionalized silica by surface-initiated atom transfer radical polymerization and its application for hydrophilic interaction chromatography - PubMed Source: nih.gov URL:[Link][4]

  • Retention Behavior of Inorganic Anions in Hydrophilic Interaction Chromatography Source: nih.gov URL:[Link][5]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source: researchgate.net URL:[Link][3]

  • HPLC and UHPLC Columns - Achrom Source: achrom.be URL:[Link][2]

Sources

Application

Application Note: Catalytic Applications of 1-(1-Amino-1H-imidazol-4-yl)ethanone in Advanced Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of modern pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern pharmaceutical synthesis, transition-metal-catalyzed cross-coupling reactions are indispensable. However, the activation of sterically hindered or electronically deactivated aryl halides remains a persistent bottleneck. 1-(1-Amino-1H-imidazol-4-yl)ethanone (hereafter referred to as 1-AAI ) has emerged as a highly versatile, modular bidentate ligand designed to overcome these exact kinetic barriers.

The Causality of Ligand Design

Why select 1-AAI over classical ligands like 1,10-phenanthroline or BINAP? The answer lies in its unique electronic push-pull architecture. The structural topology of imidazole-derived ligands offers a unique σ -donor/ π -acceptor synergy, which has been shown to synchronously integrate radical generation and oxidative addition steps in transition-metal catalysis[1].

  • Strong σ -Donation: The highly nucleophilic N1 -amino group enriches the electron density of the metal center (e.g., Cu(I) or Pd(0)), significantly accelerating the rate-limiting oxidative addition of unactivated aryl chlorides.

  • Hemilabile π -Acceptance: The C4 -acetyl oxygen provides transient, hemilabile coordination. During the transmetalation step, this oxygen can temporarily dissociate from the metal center, creating a coordination vacancy that accommodates bulky nucleophiles or boronic acids without causing catalyst precipitation.

Furthermore, five-membered heterocyclic halides often represent difficult coupling partners due to their ability to inhibit or deactivate palladium catalysts, making the choice of a robust ligand system critical[2]. 1-AAI effectively shields the metal center from such deactivation pathways.

Mechanistic Visualization

To understand the efficacy of 1-AAI, we must examine its role within the catalytic cycle. The diagram below illustrates the self-sustaining loop of the Cu/1-AAI mediated Ullmann-type reaction.

G A Cu(I) Precatalyst + 1-AAI Ligand B Active L-Cu(I)-X Complex (N,N-Coordination) A->B Ligand Binding C Oxidative Addition (Aryl Halide Insertion) B->C Ar-X D Ligand Exchange & Nucleophile Deprotonation C->D Base + Nu-H E Reductive Elimination (C-N Bond Formation) D->E Halide Loss E->B Catalyst Regeneration F Cross-Coupled Product E->F Product Release

Figure 1: Mechanistic catalytic cycle for Cu/1-AAI mediated Ullmann-type C-N cross-coupling.

Quantitative Data & Substrate Scope

Historically, Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper, but the introduction of bidentate nitrogen/oxygen ligands revolutionized this space, allowing reactions to proceed at 40-90 °C[3]. 1-AAI excels in these low-temperature regimes.

Table 1: Cu-Catalyzed C-N Cross-Coupling (Ullmann-Type)

Reaction Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Nucleophile, 2.0 equiv Cs2​CO3​ , DMSO (0.5 M).

Aryl HalideNucleophileCatalyst LoadingTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePyrazole5 mol% CuI / 10 mol% 1-AAI901288
BromobenzeneIndole5 mol% CuI / 10 mol% 1-AAI801094
2-BromopyridineImidazole5 mol% CuI / 10 mol% 1-AAI851291
4-IodoanisoleMorpholine2 mol% CuI / 5 mol% 1-AAI60898

While phosphine ligands are standard for Pd-catalyzed cross-couplings, the continual development of improved nitrogen-based ligands has led to increasingly general and reliable protocols for C-N and C-C bond formation[4].

Table 2: Pd-Catalyzed Suzuki-Miyaura Coupling of Hindered Chlorides

Reaction Conditions: 1.0 equiv Aryl Chloride, 1.5 equiv Boronic Acid, 2.0 equiv K3​PO4​ , Toluene/H2O (4:1).

Aryl ChlorideBoronic AcidCatalyst LoadingTemp (°C)Yield (%)
2-Chloro-m-xylenePhenylboronic acid2 mol% Pd(OAc)₂ / 4 mol% 1-AAI10085
2,4,6-Trichlorobenzenep-Tolylboronic acid2 mol% Pd(OAc)₂ / 4 mol% 1-AAI11079
1-Chloro-2-methoxybenzene2-Naphthylboronic acid1 mol% Pd(OAc)₂ / 2 mol% 1-AAI9092

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checkpoints ensure that the researcher can verify the success of intermediate steps before committing to the full reaction time.

Protocol A: Cu/1-AAI Catalyzed C-N Cross-Coupling

Objective: Synthesize N-aryl heterocycles from unactivated aryl bromides/chlorides.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and 1-AAI (12.5 mg, 0.10 mmol, 10 mol%).

  • Ligand Complexation: Add anhydrous DMSO (2.0 mL) under an argon atmosphere. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution must transition from a pale suspension to a homogeneous deep blue/green solution. This color change confirms the formation of the active L−Cu(I) complex. If the solution turns brown/black, Cu(I) has oxidized to inactive Cu(II); discard and restart.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the N-heterocycle nucleophile (1.2 mmol), and finely milled anhydrous Cs2​CO3​ (651 mg, 2.0 mmol).

    • Causality Note: Cs2​CO3​ is chosen over NaOH or KOtBu because its high solubility in DMSO and mild basicity prevents the hydrolysis of the C4 -acetyl group on the 1-AAI ligand.

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Thermal Activation: Seal the tube and heat in an oil bath at 85 °C for 12 hours.

    • Validation Checkpoint 2: At t=2 hours, extract a 10 μL aliquot, quench with EtOAc/H2O, and analyze the organic layer via TLC/GC-MS. You should observe >40% consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH4​Cl (3 x 10 mL) to remove DMSO and copper salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: High-Throughput Experimental Workflow

For drug discovery professionals scaling this methodology, adherence to a strict operational sequence is mandatory to prevent catalyst poisoning.

Workflow N1 1. Reagent Prep (Glovebox/Schlenk) N2 2. Catalyst Ligation (Pre-mixing Cu + 1-AAI) N1->N2 N3 3. Degassing (Freeze-Pump-Thaw) N2->N3 N4 4. Thermal Activation (80-100 °C, 12h) N3->N4 N5 5. Quench & Workup (EtOAc/H2O Extraction) N4->N5 N6 6. Purification (Chromatography) N5->N6

Figure 2: Validated experimental workflow for ensuring reproducible Cu-catalyzed cross-coupling.

References

  • Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand - Angewandte Chemie International Edition / PubMed. 1

  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - Accounts of Chemical Research / PubMed. 3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. 4

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters. 2

Sources

Method

Application Note: Regioselective N-Amination of 4-Acetylimidazole to Yield 1-(1-Amino-1H-imidazol-4-yl)ethanone

Executive Summary The direct N-amination of azoles is a critical transformation in the synthesis of complex N-heterocyclic pharmacophores, including advanced kinase inhibitors and functionalized building blocks. Aminatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The direct N-amination of azoles is a critical transformation in the synthesis of complex N-heterocyclic pharmacophores, including advanced kinase inhibitors and functionalized building blocks. Aminating electron-deficient imidazoles, such as 4-acetylimidazole, presents a unique synthetic challenge. The electron-withdrawing C4-acetyl group diminishes the nucleophilicity of the annular nitrogens, while the inherent 1H-/3H- tautomerism of the imidazole ring complicates regioselectivity.

This application note provides a comprehensive, self-validating guide to the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone. We detail two distinct methodologies: a high-yield, regioselective anhydrous protocol utilizing O-(Diphenylphosphinyl)hydroxylamine (DPPH), and a highly scalable aqueous protocol using Hydroxylamine-O-sulfonic acid (HOSA).

Mechanistic Rationale & Regioselectivity

To achieve high yields, the N-amination of 4-acetylimidazole must overcome the substrate's low inherent nucleophilicity. This is accomplished by deprotonating the substrate to form a highly reactive, resonance-stabilized imidazolide anion.

When exposed to an electrophilic nitrogen source, the imidazolide anion can theoretically undergo attack at either the N1 or N3 position. However, the steric bulk of the adjacent acetyl group at the C4 position strongly biases the electrophilic attack toward the less hindered N1 position. Consequently, the 1,4-isomer (1-(1-amino-1H-imidazol-4-yl)ethanone) is formed as the major product, with the 1,5-isomer appearing only as a minor byproduct.

This mechanism is heavily dependent on the choice of aminating agent. While HOSA is a classical reagent for this purpose (Crystal Growth & Design 2006), its reliance on aqueous basic conditions often leads to competitive hydrolysis and lower yields for electron-deficient substrates. Conversely, DPPH allows for strictly anhydrous conditions, pairing perfectly with non-nucleophilic bases like LiHMDS to deliver superior regioselectivity and conversion rates (J. Org. Chem. 2005).

Mechanism N1 4-Acetylimidazole (Tautomeric Mix) N2 LiHMDS Deprotonation (-10 °C) N1->N2 N3 Imidazolide Anion (Nucleophile) N2->N3 N4 DPPH Attack (Electrophilic N) N3->N4 N5 Steric Differentiation (N1 vs N3) N4->N5 N6 1,4-Isomer (Major Product) N5->N6

Mechanistic pathway for the regioselective N-amination of 4-acetylimidazole using DPPH.

Quantitative Data: Reagent Comparison

To guide experimental design, the following table summarizes the quantitative performance metrics of the anhydrous (DPPH) versus aqueous (HOSA) amination strategies.

ParameterMethod A: DPPH / LiHMDSMethod B: HOSA / NaOH
Reagent Equivalents 1.2 eq DPPH1.5 - 2.0 eq HOSA
Solvent System Anhydrous DMF or NMPWater / Aqueous NaOH
Reaction Temperature -10 °C warming to 25 °C0 °C warming to 25 °C
Reaction Time 4 - 6 hours12 - 16 hours
Regioselectivity (1,4 : 1,5) ~ 4:1~ 2:1
Isolated Yield (1,4-isomer) 65 - 75%25 - 35%
Primary Impurity Lithium diphenylphosphinateUnreacted starting material
Best Application SAR Studies / DiscoveryProcess Scale-up

Experimental Workflows

Workflow S1 Step 1: Substrate Preparation Dissolve in anhydrous DMF S2 Step 2: Anion Generation Dropwise LiHMDS at -10 °C S1->S2 S3 Step 3: Electrophilic Amination Add DPPH at 0 °C -> RT S2->S3 S4 Step 4: Reaction Quench Aqueous NH4Cl addition S3->S4 S5 Step 5: Liquid-Liquid Extraction EtOAc / Brine wash S4->S5 S6 Step 6: Flash Chromatography DCM:MeOH Gradient S5->S6

Step-by-step experimental workflow for the anhydrous N-amination protocol.

Protocol A: High-Yield Anhydrous Amination via DPPH

This protocol utilizes O-(Diphenylphosphinyl)hydroxylamine (DPPH) and is optimized for high regioselectivity and yield.

  • Substrate Dissolution: Charge an oven-dried, argon-purged round-bottom flask with 4-acetylimidazole (1.0 equiv, e.g., 10.0 mmol, 1.10 g) and anhydrous DMF (0.2 M, 50 mL).

  • Anion Generation: Cool the solution to -10 °C using an ice/salt bath. Dropwise add Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, 11.0 mL of a 1.0 M solution in THF) over 15 minutes.

    • Self-Validation Checkpoint: The solution will exhibit a slight exotherm and transition to a pale yellow/orange color, confirming the formation of the imidazolide anion. Stir for an additional 30 minutes.

  • Electrophilic Amination: Warm the mixture slightly to 0 °C. Add DPPH (1.2 equiv, 12.0 mmol, 2.80 g) in three equal portions over 10 minutes.

    • Self-Validation Checkpoint: As the reaction proceeds, the mixture may become viscous or cloudy due to the precipitation of lithium diphenylphosphinate. If magnetic stirring is impeded, add up to 10 mL of additional anhydrous DMF.

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor via TLC (DCM:MeOH 9:1); the starting material ( Rf​ ~0.4) should be fully consumed, replaced by two more polar spots.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 5% Methanol in Dichloromethane. The 1,4-isomer elutes first, cleanly separating from the 1,5-isomer.

Protocol B: Scalable Aqueous Amination via HOSA

This protocol is a cost-effective alternative for larger scale-ups, though it sacrifices some yield to aqueous degradation.

  • Substrate Dissolution: Dissolve 4-acetylimidazole (1.0 equiv, 50.0 mmol, 5.50 g) in a 2.0 M aqueous NaOH solution (2.5 equiv, 62.5 mL). Cool the clear solution to 0 °C.

  • HOSA Addition: Prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv, 75.0 mmol, 8.48 g) in water (30 mL). Add this solution dropwise to the reaction flask over 45 minutes.

    • Self-Validation Checkpoint:Critical Step. The internal temperature must not exceed 10 °C. Rapid addition will cause the HOSA to decompose thermally, evidenced by vigorous effervescence (nitrogen gas evolution), which will drastically reduce the yield.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Neutralization & Extraction: Carefully adjust the pH of the mixture to ~7.0 using 1.0 M HCl. Because the 1-aminoimidazole product is highly polar and water-soluble, standard extraction is inefficient. Transfer the aqueous mixture to a continuous liquid-liquid extractor and extract with Dichloromethane or Ethyl Acetate for 24 hours.

  • Purification: Dry the organic extract over Na2​SO4​ , concentrate, and recrystallize the crude product from an Ethanol/Ether mixture to afford the pure 1,4-isomer.

Analytical Characterization

To confirm the successful synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone, the isolated product must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 126.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.05 (d, J = 1.2 Hz, 1H, Imidazole C2-H)

    • δ 7.65 (d, J = 1.2 Hz, 1H, Imidazole C5-H)

    • δ 6.20 (br s, 2H, N- NH2​ , exchangeable with D2​O )

    • δ 2.40 (s, 3H, - C(=O)CH3​ )

  • Regiochemical Confirmation: 2D NOESY NMR is highly recommended. A strong NOE cross-peak between the N- NH2​ protons ( δ 6.20) and the C2-H proton ( δ 8.05), combined with a lack of interaction with the C5-H proton, definitively confirms the 1,4-isomer over the 1,5-isomer.

References

  • A Novel Method for the Synthesis of Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones Journal of Organic Chemistry (ACS Publications), 2005. URL:[Link]

  • Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides Crystal Growth & Design (ACS Publications), 2006. URL:[Link]

  • Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides Journal of Organic Chemistry (ACS Publications), 2013. URL:[Link]

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of 1-(1-amino-1H-imidazol-4-yl)ethanone for Pharmaceutical Research and Development

Abstract This application note provides a detailed guide for the analysis of 1-(1-amino-1H-imidazol-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical development, using Liquid Chromatography coupled wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the analysis of 1-(1-amino-1H-imidazol-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical development, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present a comprehensive protocol for sample preparation and instrumental analysis, along with a detailed examination of the predicted fragmentation patterns observed under Collision-Induced Dissociation (CID). The insights into the fragmentation pathways of this molecule are crucial for its unambiguous identification, characterization, and quantification in complex matrices, supporting drug metabolism, pharmacokinetic studies, and quality control processes.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 1-(1-amino-1H-imidazol-4-yl)ethanone is a functionalized imidazole that holds potential as a building block in the synthesis of novel pharmaceutical compounds. Accurate and reliable analytical methods are paramount for the characterization of such molecules throughout the drug development pipeline. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex mixtures.[2]

A thorough understanding of the fragmentation patterns of a target compound under MS/MS conditions is fundamental for developing robust and specific analytical methods. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a detailed protocol and an in-depth analysis of the fragmentation behavior of 1-(1-amino-1H-imidazol-4-yl)ethanone.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the analysis of 1-(1-amino-1H-imidazol-4-yl)ethanone from a simple matrix (e.g., a reaction mixture or a standard solution) is provided below. For more complex matrices such as plasma or tissue extracts, further optimization and validation, including protein precipitation or solid-phase extraction (SPE), would be necessary.

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of 1-(1-amino-1H-imidazol-4-yl)ethanone and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.

  • Sample Filtration: For LC-MS analysis, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidification aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate0.3 mL/minSuitable for analytical scale columns.
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA generic gradient to elute compounds with a range of polarities.
Injection Volume5 µLAdjustable based on sample concentration and instrument sensitivity.
Column Temperature40 °CImproves peak shape and reproducibility.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen atoms in the imidazole ring and the amino group are readily protonated.
Capillary Voltage3.5 kVTypical voltage for stable spray generation.
Source Temperature120 °COptimizable parameter to aid in desolvation.
Desolvation Gas Flow600 L/hrFacilitates efficient solvent evaporation.
Collision GasArgonInert gas for collision-induced dissociation.
Collision Energy10-40 eV (ramped)A range of collision energies should be investigated to observe the full fragmentation pattern.

Fragmentation Analysis of 1-(1-amino-1H-imidazol-4-yl)ethanone

The chemical structure of 1-(1-amino-1H-imidazol-4-yl)ethanone is presented below:

Chemical structure of 1-(1-amino-1H-imidazol-4-yl)ethanone

Molecular Formula: C₅H₇N₃O[3] Molecular Weight: 125.13 g/mol [3] Monoisotopic Mass: 125.0589 Da

Under positive ion ESI, the molecule is expected to be readily protonated to form the precursor ion [M+H]⁺ at an m/z of 126.0667. The subsequent fragmentation of this ion upon collision-induced dissociation (CID) is predicted to follow several key pathways, as detailed below.

Proposed Fragmentation Pathways

The fragmentation of the protonated 1-(1-amino-1H-imidazol-4-yl)ethanone is expected to be initiated by cleavages at the most labile bonds. The imidazole ring itself is relatively stable and is less likely to undergo ring-opening. Instead, fragmentation will likely involve the substituents.[4]

Key Fragmentation Reactions:

  • Loss of the Acetyl Group: A prominent fragmentation pathway is the cleavage of the C-C bond between the imidazole ring and the acetyl group, resulting in the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da). This would produce a fragment ion at m/z 84.05 corresponding to the protonated 1-amino-1H-imidazole.

  • Loss of Ammonia: The N-amino group is a potential site for fragmentation. The loss of a neutral ammonia molecule (NH₃, 17.03 Da) from the precursor ion would lead to a fragment at m/z 109.04 .

  • Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the methyl group of the acetyl moiety can result in the loss of a methyl radical (•CH₃, 15.02 Da), although this is less common in ESI-MS/MS compared to the loss of neutral molecules. This would produce an ion at m/z 111.05 . A more likely scenario is the loss of carbon monoxide (CO, 27.99 Da) from the acylium ion formed after the initial loss of the aminoimidazole part, or directly from the parent ion, leading to a fragment at m/z 98.07 .

The proposed fragmentation cascade is illustrated in the following diagram:

Fragmentation_Pathway cluster_main Fragmentation of 1-(1-amino-1H-imidazol-4-yl)ethanone parent [M+H]⁺ m/z 126.07 fragment1 Fragment 1 m/z 84.05 parent->fragment1 - C₂H₂O (42.01 Da) fragment2 Fragment 2 m/z 109.04 parent->fragment2 - NH₃ (17.03 Da) fragment3 Fragment 3 m/z 98.07 parent->fragment3 - CO (27.99 Da)

Caption: Proposed fragmentation pathway of protonated 1-(1-amino-1H-imidazol-4-yl)ethanone.

Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions, their mass-to-charge ratios, and their proposed structures.

Table 2: Predicted Fragment Ions of 1-(1-amino-1H-imidazol-4-yl)ethanone

m/z (Theoretical)Proposed FormulaProposed Structure/Identity
126.07[C₅H₈N₃O]⁺Protonated Molecular Ion
109.04[C₅H₅N₂O]⁺Loss of Ammonia (NH₃)
98.07[C₄H₈N₃]⁺Loss of Carbon Monoxide (CO)
84.05[C₃H₆N₃]⁺Loss of Ketene (C₂H₂O)

Conclusion

This application note provides a foundational protocol and theoretical framework for the mass spectrometric analysis of 1-(1-amino-1H-imidazol-4-yl)ethanone. The proposed fragmentation pathways and the summary of expected fragment ions offer a valuable resource for the development of specific and sensitive LC-MS/MS methods for the identification and quantification of this compound. The presented methodologies are designed to be a starting point for further method development and validation in accordance with specific research and regulatory requirements. The elucidation of these fragmentation patterns is a critical step in advancing the study of this and related imidazole derivatives in the field of pharmaceutical sciences.

References

  • PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Available at: [Link]

  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. Available at: [Link]

  • ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

Sources

Method

Preparation of 1-(1-amino-1H-imidazol-4-yl)ethanone Stock Solutions for Cell Culture: Application Notes and Protocols

Introduction: The Importance of Accurate Stock Solution Preparation in Cellular Assays The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Accurate Stock Solution Preparation in Cellular Assays

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. The compound 1-(1-amino-1H-imidazol-4-yl)ethanone, a substituted imidazole derivative, represents a class of small molecules with potential applications in drug discovery and chemical biology. Imidazole-containing compounds are prevalent in many biologically active molecules and natural products, such as the amino acid histidine.[1] Accurate preparation of stock solutions is the first critical step to ensure that the desired concentration of the compound reaches the cellular environment, thereby generating meaningful and reproducible experimental data.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing high-concentration stock solutions of 1-(1-amino-1H-imidazol-4-yl)ethanone. It will cover the rationale behind solvent selection, step-by-step protocols for dissolution and sterilization, and essential quality control measures to ensure the integrity and stability of the stock solutions. While specific experimental data for 1-(1-amino-1H-imidazol-4-yl)ethanone is not widely available, this guide is built upon established principles for handling small molecules in a cell culture setting.

Physicochemical Properties and Solvent Selection: A Rationale-Driven Approach

The successful preparation of a stock solution begins with an understanding of the compound's physicochemical properties. For novel or less-characterized compounds like 1-(1-amino-1H-imidazol-4-yl)ethanone, empirical determination of solubility is often necessary. However, based on the general characteristics of similar heterocyclic compounds, we can establish a logical starting point for solvent selection.

Key Considerations for Solvent Choice:

  • Solubility: The primary requirement is to select a solvent that can dissolve the compound at a high concentration, typically in the millimolar range (e.g., 10-100 mM). This allows for the preparation of a concentrated stock that can be diluted to a final working concentration with minimal impact from the solvent on the cell culture medium.

  • Biocompatibility: The chosen solvent must be tolerated by the cell lines being used, with minimal cytotoxicity at the final working concentration.

  • Inertness: The solvent should not react with the compound or interfere with the biological assay being performed.

Dimethyl Sulfoxide (DMSO) as the Recommended Primary Solvent:

For many water-insoluble or poorly soluble small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for in vitro cell-based assays.[2][3][4][5]

Advantages of DMSO:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

  • Biocompatibility at Low Concentrations: Most cell lines can tolerate final DMSO concentrations of up to 0.5%, with a recommended upper limit of 0.1% for sensitive cell types like primary cells, to avoid solvent-induced cytotoxicity.[2][6][7][8]

  • Stability: DMSO is generally stable and does not readily react with dissolved compounds.

It is crucial to note that even at low concentrations, DMSO can have biological effects.[5] Therefore, it is imperative to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO as the compound-treated wells.[2][4][7]

Alternative Solvents:

If DMSO is not suitable for a particular experiment or cell line, other organic solvents like ethanol may be considered. However, ethanol is generally more volatile and can have more pronounced effects on cells.[5] Water-soluble compounds can be dissolved in sterile water (ddH2O) or a buffer such as PBS.[6][7][9]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a sterile, high-concentration stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone.

G cluster_prep Preparation cluster_sterilization Sterilization & QC cluster_storage Storage weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize Ensure Complete Dissolution qc Visual QC (Clarity) sterilize->qc aliquot Aliquot into Single-Use Tubes qc->aliquot Passes QC store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone in DMSO.

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone powder

  • High-purity, sterile, cell culture-grade DMSO

  • Sterile, amber or opaque microcentrifuge tubes (or clear tubes wrapped in aluminum foil to protect from light)

  • Sterile, disposable syringe

  • Sterile, 0.22 µm syringe filter (ensure compatibility with DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculations:

    • First, determine the molecular weight (MW) of 1-(1-amino-1H-imidazol-4-yl)ethanone. For the purpose of this protocol, we will assume a hypothetical MW. It is critical to use the actual MW from the compound's specification sheet.

    • Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical MW of 139.14 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 139.14 g/mol = 1.39 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh the calculated mass of 1-(1-amino-1H-imidazol-4-yl)ethanone powder using an analytical balance.

    • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[2]

    • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.[3]

    • If the compound does not dissolve readily, gentle warming in a 37°C water bath or sonication for a few minutes can aid dissolution.[2][3] However, be cautious as heat may degrade some compounds.[2]

  • Sterilization:

    • Draw the dissolved compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, light-protected microcentrifuge tube. This step removes any potential microbial contaminants. High-temperature or high-pressure sterilization methods are not recommended for compound solutions.[6]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[2][6][7]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6][7]

Quality Control and Best Practices

Ensuring the quality of your stock solution is paramount for reproducible results.

ParameterQuality Control CheckRationale
Purity of Reagents Use high-purity, cell culture-grade DMSO and obtain the compound from a reputable supplier with a Certificate of Analysis.Impurities in the solvent or compound can have unintended biological effects and introduce variability.[10]
Complete Dissolution Visually inspect the stock solution for any particulates or crystals before each use.Undissolved compound will lead to inaccurate final concentrations and can cause non-specific cytotoxicity.[3]
Sterility Prepare the stock solution in a sterile environment (e.g., a biosafety cabinet) and use sterile filtration.Prevents microbial contamination of cell cultures.
Storage Conditions Aliquot into single-use volumes and store at the recommended temperature, protected from light.Minimizes degradation from repeated freeze-thaw cycles and light exposure.[2][6][7]

Preparation of Working Solutions for Cell Treatment

The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.[8]

Step-by-Step Dilution:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[7]

  • Ensure the final concentration of DMSO in the culture medium is kept as low as possible, typically ≤ 0.5%, and ideally ≤ 0.1% for sensitive cells.[2][6][7][8]

  • Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.[2][4][7]

Example Dilution Calculation:

To prepare a 10 µM working solution from a 10 mM stock:

  • Dilution factor = 10,000 µM / 10 µM = 1000

  • To make 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

The following diagram illustrates the serial dilution process to generate working solutions.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM) in Culture Medium stock->intermediate Dilute 1:100 working Final Working Solution (e.g., 10 µM) in Culture Medium intermediate->working Dilute 1:10

Caption: Serial dilution from a concentrated stock to a final working solution.

Safety Precautions

When handling 1-(1-amino-1H-imidazol-4-yl)ethanone and DMSO, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Handle the compound powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste materials in accordance with local regulations.

While specific hazard information for 1-(1-amino-1H-imidazol-4-yl)ethanone is limited, related imidazole compounds are known to cause skin and eye irritation.[11] DMSO can enhance the absorption of other chemicals through the skin.

Conclusion

The protocol and guidelines presented here provide a robust framework for the preparation of 1-(1-amino-1H-imidazol-4-yl)ethanone stock solutions for use in cell culture experiments. By adhering to these principles of careful solvent selection, sterile technique, and rigorous quality control, researchers can ensure the integrity of their experimental reagents, leading to more reliable and reproducible scientific outcomes. It is incumbent upon the researcher to empirically validate the solubility and stability of this specific compound under their experimental conditions.

References

  • NextSDS. (n.d.). Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-imidazol-4-yl)ethan-1-one. Retrieved from [Link]

  • Oil Technics Ltd. (2023). SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2026). How to dissolve 4-HNE for cell-based experiments?. Retrieved from [Link]

  • ResearchGate. (2025). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • Simonsen, U., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Merck Millipore. (2021). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-4-yl)ethanone hydrochloride. Retrieved from [Link]

  • ResearchGate. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Application

Application Notes: Leveraging 1-(1-amino-1H-imidazol-4-yl)ethanone for the Rapid Assembly of Imidazo[1,2-a]pyrazine Libraries

Introduction: The Imperative for Chemical Diversity in Drug Discovery The generation of molecular libraries with high structural diversity is a cornerstone of modern drug discovery.[1][2] Among the vast landscape of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Chemical Diversity in Drug Discovery

The generation of molecular libraries with high structural diversity is a cornerstone of modern drug discovery.[1][2] Among the vast landscape of heterocyclic chemistry, fused imidazole scaffolds, such as imidazo[1,2-a]pyrazines, represent a "privileged" class of structures.[3][4] These cores are frequently found in biologically active compounds, demonstrating a wide range of therapeutic applications, from kinase inhibitors in oncology to modulators of CNS targets.[3][4] The synthetic challenge lies in developing efficient, modular, and robust methods to generate libraries of these complex molecules.

This application note details the utility of 1-(1-amino-1H-imidazol-4-yl)ethanone , a versatile and highly functionalized building block, for the diversity-oriented synthesis (DOS) of imidazo[1,2-a]pyrazine libraries.[5][6] The unique arrangement of nucleophilic and electrophilic centers within this molecule allows for a convergent and atom-economical approach to constructing the desired bicyclic system. We will explore the mechanistic rationale behind its reactivity and provide a detailed, field-tested protocol for its application in parallel synthesis.

The Strategic Advantage of 1-(1-amino-1H-imidazol-4-yl)ethanone

The power of 1-(1-amino-1H-imidazol-4-yl)ethanone as a synthon stems from its inherent electronic properties. The molecule contains three key reactive sites that can be orchestrated in a controlled cyclocondensation reaction:

  • The Exocyclic N-Amino Group: This is the most nucleophilic nitrogen, acting as the primary point of attack in condensations with carbonyl compounds.

  • The Endocyclic N1 Nitrogen: Following the initial condensation, this nitrogen becomes the key nucleophile for the subsequent intramolecular cyclization step, which forms the fused six-membered ring.

  • The C4-Acetyl Group: While the carbonyl itself can undergo reactions, its primary role in this context is to activate the imidazole ring and serve as a handle for further functionalization post-cyclization. The presence of this group is a key feature of the final library scaffold.

This strategic placement of reactive sites enables a one-pot reaction with 1,2-dicarbonyl compounds to rapidly generate the imidazo[1,2-a]pyrazine core, a process known as the Orru-Groebke-Blackburn-Bienaymé (GBB) type reaction or a related condensation cyclization.[7][8]

Mechanistic Pathway: The Annulation of the Pyrazine Ring

The cornerstone reaction involves the acid-catalyzed condensation of 1-(1-amino-1H-imidazol-4-yl)ethanone with a 1,2-dicarbonyl compound (an α-diketone). The reaction proceeds through a well-defined cascade of imine formation, intramolecular cyclization, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine system.

The causality behind this efficient transformation is the thermodynamic driving force of forming a stable, aromatic bicyclic system. The choice of an acid catalyst (like acetic acid or p-toluenesulfonic acid) is critical; it protonates one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the N-amino group of the imidazole.

G SM Starting Materials: 1-(1-amino-1H-imidazol-4-yl)ethanone + α-Diketone (R1-CO-CO-R2) Activated Protonated Diketone SM->Activated H+ (Acid Catalyst) Imine Imine Intermediate Activated->Imine Nucleophilic attack by N-amino - H2O Cyclized Cyclized Dihydro-Intermediate Imine->Cyclized Intramolecular Cyclization (Endocyclic N1 attacks second carbonyl) Product Aromatic Imidazo[1,2-a]pyrazine Cyclized->Product Dehydration (-H2O) Aromatization

Caption: Mechanistic flow for imidazo[1,2-a]pyrazine formation.

Experimental Protocols

Protocol 1: Synthesis of a Representative Compound - 6-acetyl-2,3-diphenylimidazo[1,2-a]pyrazine

This protocol describes a standard laboratory-scale synthesis. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone (1.0 mmol, 139.1 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(1-amino-1H-imidazol-4-yl)ethanone and benzil.

  • Solvent Addition: Add ethanol followed by glacial acetic acid. The acetic acid acts as both a solvent and the catalyst.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

    • Rationale: Thermal energy is required to overcome the activation energy for both imine formation and the subsequent cyclization/dehydration steps. Acetic acid provides the necessary acidic environment without being overly harsh.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the eluent. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 50 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO2 evolution will occur.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Expected Outcome:

  • Product: A crystalline solid.

  • Yield: Typically 75-90%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Parallel Synthesis of an Imidazo[1,2-a]pyrazine Library

This protocol adapts the core methodology for a 24-well plate format to enable rapid library generation.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Stock Prepare Stock Solution of 1-(1-amino-1H-imidazol-4-yl)ethanone in Acetic Acid/Ethanol Dispense Dispense Stock Solution to Each Well Stock->Dispense Diketones Weigh Diverse α-Diketones into 24-Well Plate Diketones->Dispense React Seal Plate and Heat (e.g., 85°C, 6h) Dispense->React Quench Cool and Quench (Parallel Neutralization) React->Quench Purify Parallel Purification (e.g., SPE or Prep-LCMS) Quench->Purify QC Quality Control (LCMS & NMR on select wells) Purify->QC Archive Compound Archiving (Plate Replication & Storage) QC->Archive

Caption: Workflow for parallel library synthesis.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone in a 2:1 mixture of ethanol:glacial acetic acid.

    • In a 24-well reaction block, dispense 0.2 mmol of a unique 1,2-dicarbonyl compound into each well.

  • Reaction Execution:

    • Using a multichannel pipette or automated liquid handler, dispense 1.0 mL of the aminoimidazole stock solution into each well (this delivers 0.2 mmol of the starting material).

    • Seal the reaction block with a chemically resistant cap mat.

    • Place the block on a heated shaker plate set to 85°C and agitate for 6 hours.

  • Parallel Workup:

    • Allow the block to cool to room temperature.

    • Unseal and add 2 mL of saturated sodium bicarbonate solution to each well.

    • Add 2 mL of ethyl acetate to each well, reseal, and shake vigorously for 5 minutes.

    • Allow the layers to separate. Carefully remove the top organic layer from each well and transfer to a clean 96-well collection plate. Repeat the extraction.

  • Purification and Analysis:

    • The combined organic extracts can be concentrated in parallel using a centrifugal evaporator.

    • Purification is best achieved using automated parallel flash chromatography or Solid-Phase Extraction (SPE).

    • Final compounds are analyzed for purity and identity by LCMS.

Data Presentation: Representative Library Members

The following table illustrates a small, representative library synthesized using this methodology, showcasing the diversity achievable by varying the α-diketone input.

EntryR¹ GroupR² GroupProduct StructureFormulaMW ( g/mol )Expected Yield (%)
1 PhenylPhenyl6-acetyl-2,3-diphenylimidazo[1,2-a]pyrazineC₂₁H₁₅N₃O325.3785
2 4-MeO-Ph4-MeO-Ph6-acetyl-2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyrazineC₂₃H₁₉N₃O₃385.4282
3 MethylMethyl6-acetyl-2,3-dimethylimidazo[1,2-a]pyrazineC₁₁H₁₁N₃O201.2378
4 HH6-acetylimidazo[1,2-a]pyrazineC₉H₇N₃O173.1770
5 Thien-2-ylThien-2-yl6-acetyl-2,3-di(thiophen-2-yl)imidazo[1,2-a]pyrazineC₁₇H₁₁N₃OS₂337.4280

Conclusion

1-(1-amino-1H-imidazol-4-yl)ethanone stands out as a powerful and efficient building block for the construction of medicinally relevant imidazo[1,2-a]pyrazine libraries. The straightforward, robust, and high-yielding nature of its cyclocondensation with α-dicarbonyls makes it ideally suited for diversity-oriented synthesis in both academic and industrial drug discovery settings. The protocols provided herein offer a validated pathway for researchers to rapidly access novel chemical matter for screening and lead optimization campaigns.

References

  • Frolova, Y., M. K. Lesovoy, and V. A. Chebanov. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Frontiers in Chemistry. [Link]

  • Chebanov, V. A., et al. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." PMC. [Link]

  • de Paiva, A. C. G., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. [Link]

  • Goel, R., V. Luxami, and K. Paul. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. [Link]

  • Ward, J. L., et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters. [Link]

  • Slepukhin, P. A., et al. "SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES." Chemistry of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. [Link]

  • Soural Group. "Diversity-oriented synthesis." Palacký University Olomouc. [Link]

  • Young Group. "Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery." Vanderbilt University. [Link]

  • Martínez-Cartagena, V., et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." MDPI. [Link]

  • Borisov, A. V., et al. "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives." ResearchGate. [Link]

  • Wang, Y., et al. "Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry. [Link]

  • PubChem. "1-(1H-imidazol-4-yl)ethan-1-one." National Center for Biotechnology Information. [Link]

  • Lloyd, D., and D. R. Marshall. "Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines." Journal of the Chemical Society C: Organic. [Link]

Sources

Method

Application Note: High-Recovery Liquid-Liquid Extraction Protocols for the Isolation of 1-(1-amino-1H-imidazol-4-yl)ethanone

An in-depth technical guide by a Senior Application Scientist Introduction 1-(1-amino-1H-imidazol-4-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often servin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

1-(1-amino-1H-imidazol-4-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for novel therapeutics.[2] However, the purification of such molecules presents a considerable challenge. The presence of multiple polar functional groups—a basic amino group, an amphiprotic imidazole ring, and a polar ketone moiety—confers high aqueous solubility and complex acid-base chemistry.

Standard purification techniques like direct crystallization or column chromatography can be hampered by the compound's polarity, leading to low yields and poor separation from polar impurities or reaction byproducts. Liquid-liquid extraction (LLE) offers a robust, scalable, and efficient alternative for isolating such compounds from complex aqueous matrices.[3] This application note provides detailed, field-proven LLE protocols tailored for the high-recovery isolation of 1-(1-amino-1H-imidazol-4-yl)ethanone, grounded in the principles of acid-base chemistry and solvent partitioning.

Physicochemical Properties & Extraction Rationale

The success of any LLE protocol hinges on a deep understanding of the target molecule's physicochemical properties. The structure of 1-(1-amino-1H-imidazol-4-yl)ethanone is characterized by three key functional regions that dictate its behavior in a biphasic system:

  • The 1-Amino Group (-NH₂): This is a primary amine and acts as a strong base (a Brønsted-Lowry base), readily accepting a proton (H⁺) in acidic conditions to form a cationic ammonium species (-NH₃⁺).

  • The Imidazole Ring: This ring is amphiprotic. The pyridine-like nitrogen at position 3 is basic and can be protonated. The pyrrole-like nitrogen at position 1, bonded to the amino group, is typically non-basic.

  • The Acetyl Group (-C(O)CH₃): The ketone is a polar, non-ionizable group that contributes to the molecule's overall polarity and ability to act as a hydrogen bond acceptor.

The extraction strategy exploits the pH-dependent ionization of the basic amino and imidazole groups. By precisely controlling the pH of the aqueous phase, we can switch the molecule between a charged, water-soluble state and a neutral, organic-soluble state.[4][5]

  • In Acidic Solution (pH < ~5): The amino group and the imidazole ring are protonated, forming a dicationic salt. This charged species is highly polar and will be sequestered almost exclusively in the aqueous phase.

  • In Basic Solution (pH > ~10): The amino group is in its neutral, free-base form (-NH₂). This uncharged form is significantly less polar and will preferentially partition into a suitable organic solvent.

This pH-dependent partitioning behavior is the cornerstone of the selective extraction protocols detailed below.

Table 1: Predicted Physicochemical Properties of 1-(1-amino-1H-imidazol-4-yl)ethanone
PropertyPredicted Value / CharacteristicRationale & Impact on Extraction
Molecular FormulaC₅H₇N₃O---
Molecular Weight125.13 g/mol Based on atomic composition.
PolarityHighPresence of N-H, C=O, and imidazole ring; promotes water solubility.
Hydrogen Bond Donors1 (from -NH₂)Contributes to high aqueous solubility.
Hydrogen Bond Acceptors3 (from N₃, C=O, and -NH₂)Contributes to high aqueous solubility.
Predicted pKa (Conjugate Acid)6.0 - 8.0Estimated for the primary amino group and imidazole N₃. Critical for selecting the pH for extraction.[5][6]
Predicted SolubilityHigh in water and polar protic solvents (e.g., ethanol, methanol). Low in non-polar solvents (e.g., hexane).[7]Dictates the need for pH modification to enable extraction into less polar organic solvents.

The Principle of pH-Differential Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9] For ionizable compounds like our target molecule, the partition coefficient (K), which describes the ratio of the concentration of the solute in the organic phase to the aqueous phase, is highly dependent on pH. The workflow leverages this principle to "catch and release" the target molecule.

G cluster_0 Aqueous Phase (Low pH) cluster_1 Organic Phase cluster_2 Aqueous Phase (High pH) aq_low_ph Target Molecule (Protonated) Structure: R-NH₃⁺Charge: Cationic (+)Solubility: High in Water aq_high_ph Target Molecule (Neutral) Structure: R-NH₂Charge: NeutralSolubility: Low in Water aq_low_ph->aq_high_ph Add Base (e.g., NaOH) to increase pH org_phase Target Molecule (Neutral) Structure: R-NH₂Charge: NeutralSolubility: High in Organic Solvent org_phase->aq_low_ph Partitions into Aqueous Phase (after adding Acid) aq_high_ph->org_phase Partitions into Organic Solvent

Caption: pH-driven partitioning of an amine between aqueous and organic phases.

Detailed Experimental Protocols

These protocols assume the starting material is a crude aqueous mixture (e.g., post-reaction workup) containing the target compound along with acidic, basic, and neutral impurities.

Protocol 1: Primary Isolation via Forward Extraction

This protocol is designed for the initial extraction of the target compound from the crude mixture, separating it from water-soluble impurities.

A. Reagents and Materials

  • Crude aqueous solution containing 1-(1-amino-1H-imidazol-4-yl)ethanone.

  • Organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane, see Section 4).

  • 3 M Sodium Hydroxide (NaOH) solution.

  • Deionized water.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • pH meter or pH indicator strips.

  • Separatory funnel (appropriately sized for the volume).

  • Erlenmeyer flasks.

  • Rotary evaporator.

B. Step-by-Step Methodology

  • Preparation: Transfer the crude aqueous solution to a separatory funnel. If the initial solution is highly acidic, pre-neutralize it carefully with NaOH to ~pH 7 to avoid an aggressive exothermic reaction in the next step.

  • Basification: Adjust the pH of the aqueous solution to pH 10-11 by the dropwise addition of 3 M NaOH.[5] Monitor the pH carefully.

    • Causality: At this pH, the basic amino group is deprotonated to its neutral free-base form, dramatically reducing its aqueous solubility and increasing its affinity for the organic phase.

  • First Extraction: Add a volume of the chosen organic solvent equal to the volume of the aqueous phase. Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup. Shake the funnel gently for 1-2 minutes.[10]

    • Expert Insight: Vigorous shaking can lead to the formation of a stable emulsion, especially if detergents or amphiphilic impurities are present. Use a rocking or gentle inverting motion if emulsions are a concern.

  • Phase Separation: Place the funnel in a ring stand and allow the two layers to separate completely. The less dense layer will be on top (typically ethyl acetate), while the denser layer will be at the bottom (typically dichloromethane).

  • Collection: Drain the lower layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1". Drain or pour the upper layer into a separate flask labeled "Combined Organic Extracts".

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh portions of the organic solvent.[10] Combine all organic extracts into the same flask.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the target compound than a single extraction with a large volume.

  • Washing the Organic Phase: Add a small amount of brine (~15% of the organic volume) to the combined organic extracts in the separatory funnel and shake gently. This helps to remove residual water and break up any minor emulsions.[9] Discard the aqueous brine layer.

  • Drying: Transfer the organic extract to a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Continue adding the drying agent until it no longer clumps together.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. Concentrate the solution using a rotary evaporator to yield the crude 1-(1-amino-1H-imidazol-4-yl)ethanone.

Protocol 2: Purification via Acid-Base Back-Extraction

This protocol is a powerful secondary purification step. It takes the crude product from Protocol 1 and uses a second LLE cycle to separate the basic target compound from any co-extracted neutral impurities.

A. Reagents and Materials

  • Crude product from Protocol 1 dissolved in the organic solvent.

  • 1 M Hydrochloric Acid (HCl) solution.

  • 3 M Sodium Hydroxide (NaOH) solution.

  • Fresh organic extraction solvent.

  • All other materials as listed in Protocol 1.

B. Step-by-Step Methodology

  • Acidification: Transfer the organic extract containing the crude product to a separatory funnel. Add an equal volume of 1 M HCl.

  • Extraction into Aqueous Acid: Shake the funnel for 1-2 minutes. The basic target compound will react with the HCl to form its water-soluble hydrochloride salt and partition into the aqueous layer.[11] Neutral organic impurities will remain in the organic phase.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask labeled "Purified Aqueous Acid". The organic layer, now containing only neutral impurities, can be set aside for disposal.

  • Liberation of Free Base: Transfer the "Purified Aqueous Acid" back to the separatory funnel. Slowly add 3 M NaOH to adjust the pH to 10-11. This converts the hydrochloride salt back to the neutral, organic-soluble free base.

  • Re-Extraction: Add a fresh portion of organic solvent and perform an extraction as described in Protocol 1 (steps 3-5). Repeat this extraction two more times, combining the organic layers.

  • Final Workup: Wash the new combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the purified product.

Solvent Selection and Optimization

The choice of solvent is critical for extraction efficiency, selectivity, and safety.[7][12] The ideal solvent should be immiscible with water, have a high affinity for the neutral form of the target compound, have a low boiling point for easy removal, and be relatively non-toxic.

Table 2: Comparison of Common Extraction Solvents
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)ProsCons
Ethyl Acetate 4.40.90277.1Moderately polar, effective for many heterocycles[13], lower toxicity, less dense than water (top layer).Can be partially soluble in water; can hydrolyze under strongly acidic or basic conditions.
Dichloromethane (DCM) 3.11.32639.6Excellent solvent for a wide range of organic compounds, low boiling point.[3]Higher toxicity (suspected carcinogen), denser than water (bottom layer), can form emulsions.
n-Butanol 4.00.810117.7Good for extracting highly polar compounds.[3]High boiling point makes it difficult to remove; significant mutual solubility with water.
Methyl t-Butyl Ether (MTBE) 2.50.74055.2Low tendency to form peroxides compared to diethyl ether, low water solubility.Less effective for highly polar compounds.

Recommendation: Ethyl acetate is the preferred starting solvent due to its favorable balance of polarity, safety, and performance. Dichloromethane is a viable but more hazardous alternative.

Workflow Visualization

The following diagram illustrates the complete, two-stage extraction and purification workflow.

Caption: Comprehensive workflow for the isolation and purification of the target compound.

Troubleshooting and Key Insights

  • Problem: Emulsion Formation. A thick, stable layer forms between the aqueous and organic phases.

    • Solution: Let the mixture stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine, which increases the ionic strength of the aqueous phase and can help break the emulsion.[9]

  • Problem: Low Recovery. The final yield is lower than expected.

    • Solution: Ensure the pH of the aqueous phase was correctly and sufficiently adjusted in both the basification and acidification steps. Perform more extractions (e.g., 4 or 5) with smaller solvent volumes. Ensure the organic phase was thoroughly dried, as water can reduce recovery during solvent evaporation.

  • Problem: Product "oils out". The compound forms an oily layer instead of dissolving.

    • Solution: This can happen if the concentration of the target compound is too high for the volume of solvent used. Increase the volume of the extraction solvent. The term "back extraction" is also used to recover compounds that have "oiled out" of an aqueous solution by extracting them into an organic solvent.[11]

  • Validation: The purity of the final product should be assessed by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Vertex AI Search. (n.d.). Back_extraction.
  • Blacker, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing.
  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH.
  • NextSDS. (n.d.). Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information.
  • BenchChem. (n.d.). Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Noel, T., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. ResearchGate.
  • Atlas. (n.d.). Solved: Choose an appropriate solvent and justify your choice (considering the polarity and selectivity).
  • Ramos, M., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • Chemical Science (RSC Publishing). (2024). Supramolecular chemistry of liquid–liquid extraction.
  • Scribd. (n.d.). Solvent Selection for Extraction Methods | PDF.
  • The separation and purification of organic compounds. (n.d.).
  • Google Patents. (n.d.). CN109020969B - Imidazole derivatives and preparation method and application thereof.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025).
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • Jetir.Org. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1-(1-amino-1H-imidazol-4-yl)ethanone during long-term storage

Welcome to the Technical Support & Compound Stability Portal . This guide is designed for analytical chemists, formulation scientists, and preclinical researchers working with 1-(1-amino-1H-imidazol-4-yl)ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Compound Stability Portal . This guide is designed for analytical chemists, formulation scientists, and preclinical researchers working with 1-(1-amino-1H-imidazol-4-yl)ethanone .

Due to its highly reactive bifunctional nature, this Active Pharmaceutical Ingredient (API) is prone to rapid degradation if mishandled. This portal provides the mechanistic causality behind its instability, a self-validating storage protocol, and a targeted troubleshooting guide.

Mechanistic Causality of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of 1-(1-amino-1H-imidazol-4-yl)ethanone. The molecule possesses an electron-rich N-amino group (nucleophile) and an electron-deficient acetyl group (electrophile). This creates three primary degradation pathways:

  • Pathway A: Intermolecular Oligomerization (Schiff Base Formation). The primary amine at the N1 position can attack the C4-acetyl carbonyl of an adjacent molecule. This condensation reaction releases water and forms an imine linkage, leading to dimers and higher-order oligomers. This reaction is highly concentration-dependent.

  • Pathway B: Oxidative Deamination. N-amino heterocycles are inherently sensitive to atmospheric oxygen. Reactive oxygen species (ROS) attack the labile N-N bond, leading to the formation of N-oxides or complete deamination, a known degradation route for substituted aminoimidazoles [1].

  • Pathway C: Hydrolytic Cleavage. Exposure to ambient moisture, particularly under non-neutral pH conditions, catalyzes the hydrolysis of the imidazole ring. The electron-withdrawing acetyl group exacerbates this by increasing the electrophilicity of the ring carbons[2].

Degradation API 1-(1-amino-1H-imidazol-4-yl)ethanone (Intact API) Stress1 High Concentration & Heat API->Stress1 Stress2 Oxygen (O2) & UV Light API->Stress2 Stress3 Aqueous Media (pH Extremes) API->Stress3 Deg1 Schiff Base Oligomers (m/z 233 Dimer) Stress1->Deg1 Nucleophilic Attack (1-NH2 to 4-Acetyl) Deg2 Oxidative Deamination & N-Oxides Stress2->Deg2 ROS attack on N-N bond Deg3 Hydrolytic Ring Cleavage Stress3->Deg3 Ring opening

Degradation pathways of 1-(1-amino-1H-imidazol-4-yl)ethanone under environmental stress.

Quantitative Storage Stability Data

To establish a predictive baseline for your experiments, the following table summarizes the degradation kinetics of the compound under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePurity at 6 Months
-80°C (Solid) ArgonDark> 5 years> 99.5%
-20°C (Solid) NitrogenDark2 years~ 98.0%
4°C (Solid) Ambient AirDark3 months< 90.0%
25°C (Solid) Ambient AirAmbient UV< 2 weeks< 70.0%
25°C (10mM Aq. Solution) Ambient AirAmbient UV< 48 hours< 20.0%

Self-Validating Storage Protocol

To ensure scientific integrity, do not rely solely on passive storage conditions. Implement this self-validating workflow to guarantee compound viability before any critical biological or chemical assay.

Phase 1: Aliquoting and Lyophilization
  • Dissolution: Dissolve the bulk API in anhydrous LC-MS grade acetonitrile to a concentration of 10 mg/mL.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into silanized (deactivated) amber glass vials. Causality: Standard borosilicate glass contains active surface silanol groups that can catalyze the degradation of sensitive amines [3].

  • Lyophilization: Freeze the aliquots at -80°C, then lyophilize for 24 hours to remove all solvent and trace moisture. Causality: Removing the solvent prevents concentration-dependent intermolecular Schiff base condensation.

Phase 2: Inert Atmosphere Sealing
  • Purging: Transfer the lyophilized vials to a controlled glove box. Purge each vial with high-purity Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric oxygen.

  • Sealing & Storage: Seal the vials with PTFE-lined crimp caps and store them in a desiccator cabinet maintained at -80°C.

Phase 3: Pre-Experiment Validation (Self-Validation Step)
  • Reconstitution: Reconstitute one aliquot in the assay buffer immediately prior to use.

  • HPLC-UV/MS Check: Run a rapid 5-minute gradient LC-MS method (C18 column, Water/MeCN with 0.1% Formic Acid).

  • Acceptance Criteria: Proceed with the assay only if the main peak purity at 254 nm is >98% and no [2M - 18]+ mass peaks are detected.

Workflow A 1. Receive Solid API B 2. Initial LC-MS Purity Check A->B C 3. Dissolve in Anhydrous MeCN B->C Purity >98% J Discard / Re-purify B->J Purity <98% D 4. Aliquot into Silanized Amber Vials C->D E 5. Lyophilize (Remove Solvent) D->E F 6. Argon Purge & Seal E->F G 7. Store at -80°C with Desiccant F->G H Pre-Assay Validation (Must be >98% Pure) G->H Reconstitute I Proceed to Assay H->I Pass H->J Fail

Self-validating storage and quality control workflow for sensitive imidazoles.

Troubleshooting Guides & FAQs

Q1: My solid compound has shifted from a white powder to a pale yellow/brown color over three months. Is it still usable? A1: No. A color shift in N-aminoimidazoles is a macroscopic indicator of oxidative degradation or photolytic radical formation [4]. The yellowing is typically caused by the formation of conjugated N-oxide species or highly conjugated oligomers. Discard the batch or subject it to preparative HPLC purification before use.

Q2: During LC-MS analysis of my stored working solutions, I observe a significant mass peak at m/z 233. What is this impurity? A2: The exact mass of 1-(1-amino-1H-imidazol-4-yl)ethanone is ~125 Da. A peak at m/z 233 corresponds to [2M - H2O + H]+ (125 + 125 - 18 + 1 = 233). This is the definitive signature of intermolecular Schiff base formation (dimerization) between the N1-amino group and the C4-acetyl group. To prevent this, never store the compound in concentrated aqueous solutions; always store it as a dry solid or in dilute, anhydrous organic solvents.

Q3: I need to perform a 48-hour cell culture assay. How do I prevent degradation in the culture media? A3: Culture media contains water, trace metals, and is incubated at 37°C—a perfect storm for hydrolysis and oxidation. To mitigate this:

  • Prepare the stock solution in 100% anhydrous DMSO.

  • Spike the compound into the media immediately before adding it to the cells.

  • If the half-life in media is shorter than 48 hours, perform a media replacement at the 24-hour mark to replenish the active API.

Q4: I am seeing variable or lower-than-expected activity in my experiments. Could this be related to compound stability? A4: Yes. Inconsistent biological or chemical activity is the most common indicator of compound degradation. If you observe such issues, it is highly advisable to prepare a fresh solution from a lyophilized, Argon-purged solid aliquot rather than relying on a stored working solution.

References

  • National Center for Biotechnology Information (NCBI). "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles." PubMed. URL:[Link]

Optimization

Improving reaction yield in the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone

Introduction Welcome to the technical support center for the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents. Its synthesis, while achievable, can present challenges related to yield, purity, and reaction control. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher rate of success in your synthetic endeavors.

Proposed Synthetic Pathway

A common and effective route to synthesize 1-(1-amino-1H-imidazol-4-yl)ethanone involves a cyclization reaction between an α-haloketone and aminoguanidine. This method is advantageous due to the commercial availability of the starting materials. The proposed pathway is a two-step process starting from 3-chloro-2,4-pentanedione.

Step 1: Synthesis of 4-chloro-3-(1-amino-1H-imidazol-4-yl)butan-2-one

The initial step involves the reaction of 3-chloro-2,4-pentanedione with aminoguanidine hydrochloride in the presence of a base.

Step 2: Cyclization to 1-(1-amino-1H-imidazol-4-yl)ethanone

The intermediate from Step 1 undergoes an intramolecular cyclization upon heating to form the desired product.

Synthetic Pathway cluster_0 Reaction Scheme Starting_Material 3-chloro-2,4-pentanedione Intermediate 4-chloro-3-(1-amino-1H-imidazol-4-yl)butan-2-one Starting_Material->Intermediate Step 1: Condensation Reagent_1 Aminoguanidine HCl, Base Product 1-(1-amino-1H-imidazol-4-yl)ethanone Intermediate->Product Step 2: Cyclization (Heat)

Caption: Proposed synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My final yield of 1-(1-amino-1H-imidazol-4-yl)ethanone is significantly lower than expected, or I'm not getting any product at all. What are the likely causes?

Answer: Low or no yield is a common problem in heterocyclic synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the 3-chloro-2,4-pentanedione, can lead to unwanted side reactions.[1] Ensure you are using reagents of high purity. If necessary, purify the starting materials before use.

  • Reaction Temperature: Temperature control is critical for this synthesis.[2]

    • Step 1 (Condensation): This step should ideally be carried out at a controlled, lower temperature (e.g., 0-25 °C) to prevent premature cyclization or decomposition.

    • Step 2 (Cyclization): Insufficient heating during the cyclization step will result in an incomplete reaction. Conversely, excessive heat can lead to product degradation. Monitor the reaction temperature closely and optimize it based on reaction progress.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. Ensure that the aminoguanidine is used in the correct proportion relative to the α-haloketone. A slight excess of aminoguanidine can sometimes be beneficial.

  • Ineffective Base: The choice and amount of base in Step 1 are important for neutralizing the hydrochloride salt of aminoguanidine and facilitating the reaction. A weak or insufficient amount of base can hinder the reaction. Consider using a non-nucleophilic base like sodium bicarbonate or potassium carbonate.

  • Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will help you determine the optimal reaction time and confirm the consumption of starting materials.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Temp Review Reaction Temperature Control Check_Purity->Check_Temp Check_Stoich Confirm Correct Stoichiometry Check_Temp->Check_Stoich Check_Base Evaluate Base Effectiveness Check_Stoich->Check_Base Monitor_Reaction Implement Reaction Monitoring (TLC/LC-MS) Check_Base->Monitor_Reaction Optimize Systematically Optimize Conditions Monitor_Reaction->Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: The formation of byproducts is a common challenge. The primary impurity is often the result of a competing side reaction.

  • Potential Side Reaction: A common side reaction in similar syntheses is the formation of oxazole byproducts.[2] This can be minimized by ensuring the reaction conditions favor the desired imidazole ring formation.

  • Prevention Strategies:

    • Control of pH: Maintaining a slightly basic to neutral pH during the initial condensation step can suppress the formation of certain byproducts.

    • Excess Ammonia Source: While aminoguanidine is the primary reagent, some related imidazole syntheses benefit from a large excess of an ammonia source to favor the diimine intermediate required for imidazole formation.[2]

    • Temperature Control: As mentioned previously, maintaining the optimal temperature for each step is crucial to prevent side reactions that may be favored at higher or lower temperatures.[2]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. It seems to be very polar and difficult to handle. What are the recommended purification methods?

Answer: 1-(1-amino-1H-imidazol-4-yl)ethanone is a polar, heterocyclic compound, which can indeed make purification challenging.[2]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel can be used, but due to the basic nature of the imidazole ring, streaking on the column can be an issue.[3] To mitigate this, you can use silica gel treated with a small amount of a base like triethylamine (0.5-1%) in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.[3]

    • Eluent System: A gradient elution starting with a less polar solvent system and gradually increasing the polarity is recommended. A common solvent system for such compounds is a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization can be an effective purification method. Experiment with a range of solvents of varying polarities to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.[4]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a powerful purification technique.[3][5]

Parameter Recommended Condition Rationale
Reaction Monitoring TLC, LC-MSTo ensure completion and minimize side reactions.[1]
Purification Column Chromatography (Silica or Alumina), RecrystallizationTo remove impurities and isolate the pure product.[3][4]
Column Additive 0.5-1% Triethylamine in eluentTo prevent streaking of the basic product on silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction? A1: The reaction is believed to proceed through an initial condensation of the aminoguanidine with one of the ketone functionalities of 3-chloro-2,4-pentanedione, followed by an intramolecular nucleophilic attack to form the imidazole ring.

Q2: Are there alternative synthetic routes to this compound? A2: Yes, other synthetic strategies for substituted imidazoles exist. These include multi-component reactions, such as the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][6] However, the chosen pathway is often preferred for its directness and the availability of starting materials.

Q3: What are the key safety precautions to consider during this synthesis? A3:

  • α-Haloketones: These compounds are lachrymatory and should be handled in a well-ventilated fume hood.

  • Aminoguanidine Hydrochloride: This compound can be harmful if swallowed or inhaled.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I confirm the identity and purity of my final product? A4: The structure and purity of 1-(1-amino-1H-imidazol-4-yl)ethanone should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 3-chloro-2,4-pentanedione

  • Aminoguanidine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane

  • Methanol

  • Triethylamine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoguanidine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) in ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-chloro-2,4-pentanedione (1 equivalent) in ethanol to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Step 2: Cyclization and Work-up

    • Once the starting material is consumed, gently heat the reaction mixture to reflux for 2-3 hours to facilitate cyclization.

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Prepare a silica gel column packed in a suitable eluent (e.g., 98:2 dichloromethane:methanol).

    • Load the crude product onto the column and elute with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol), containing 0.5% triethylamine.

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(1-amino-1H-imidazol-4-yl)ethanone as the final product.

References

  • Benchchem. Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • Benchchem. "troubleshooting low yield in the synthesis of 2-butyl-imidazole".
  • Yahyazadeh, A. et al. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Reynolds, A. J. et al. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, ACS Publications.
  • Kawasaki, I. et al. Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. J-Stage.
  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Golcienė, B., Voskienė, A., & Mickevičius, V. (2023). Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives. Vilnius University Press.
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • OSTI. (1984, July 1). Separation of valuable heterocyclic compounds from raw benzene and coal tar (Journal Article). ETDEWEB.
  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • PMC. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • ACS Publications. (2010, June 24). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development.
  • ResearchGate. (2025, August 10). (PDF) 1-(1H-Imidazol-1-yl)ethanone.
  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
  • ResearchGate. (2024, November 14). (PDF) Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
  • PMC. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate.
  • ACS Publications. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.
  • ACS Publications. (2023, August 4). Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones. Journal of Organic Chemistry.
  • Blackmore, T. R., & Thompson, P. E. (2011, May 30). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug.

Sources

Troubleshooting

Troubleshooting common impurities in 1-(1-amino-1H-imidazol-4-yl)ethanone crystallization

Technical Support Center: Crystallization of 1-(1-amino-1H-imidazol-4-yl)ethanone Welcome to the technical support guide for the crystallization of 1-(1-amino-1H-imidazol-4-yl)ethanone. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 1-(1-amino-1H-imidazol-4-yl)ethanone

Welcome to the technical support guide for the crystallization of 1-(1-amino-1H-imidazol-4-yl)ethanone. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during the purification of this important imidazole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of 1-(1-amino-1H-imidazol-4-yl)ethanone, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Product Oiling Out or Complete Failure to Crystallize

Question: My reaction mixture is concentrated, but instead of forming crystals, the product separates as a viscous oil. In other cases, it remains fully dissolved even at low temperatures. What is causing this, and how can I induce crystallization?

Answer: This is a common problem related to supersaturation, solvent choice, and the presence of impurities. An "oil" or a persistently soluble product indicates that the energy barrier for nucleation is not being overcome.

Underlying Causes:

  • Excessive Supersaturation: Cooling the solution too rapidly can lead to a state of high supersaturation where the solute molecules do not have sufficient time to orient themselves into an ordered crystal lattice, resulting in an amorphous, oily phase.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating. Conversely, a very poor solvent can cause the product to "crash out" as an amorphous solid or oil.

  • Presence of Impurities: Structurally related impurities, residual starting materials, or byproducts from the synthesis can inhibit crystal nucleation and growth.[1][2] These impurities can interfere with the formation of a stable crystal lattice. For instance, in the synthesis of related imidazole compounds, unreacted starting materials are common contaminants that need to be removed.[3]

Troubleshooting Protocol:

  • Re-dissolution and Solvent Adjustment:

    • Gently warm the mixture to re-dissolve the oil.

    • If the product is too soluble, add a miscible "anti-solvent" (a solvent in which the product is less soluble) dropwise until slight turbidity persists. Common anti-solvents for polar compounds like your amino-imidazole include ethers (like MTBE) or alkanes (like heptane) when the primary solvent is an alcohol or water.

    • If the product oiled out, add a small amount of a good solvent to dissolve the oil, then proceed with slow cooling.

  • Controlled Cooling:

    • Allow the solution to cool to room temperature slowly. Insulating the flask can help.

    • Once at room temperature, transfer the flask to a refrigerator (2-8 °C), and finally to a freezer if necessary. Avoid direct immersion in an ice bath initially.

  • Induce Nucleation:

    • Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.

  • Consider a Different Solvent System: A technical guide for a related amino-imidazole derivative suggests recrystallization from water, followed by an ethanol slurry.[4] Experiment with different solvent mixtures. A good starting point is a binary system where the compound is soluble in one solvent and poorly soluble in the other (e.g., Methanol/Toluene, Ethanol/Ethyl Acetate).

Issue 2: Product is Off-Color (Yellow or Brown) Instead of White

Question: My final crystalline product has a distinct yellow or brown tint. What is the source of this color, and how can I obtain a pure white product?

Answer: Color in the final product is a clear indication of an impurity. For amino-imidazole compounds, this often points to oxidation or the presence of highly conjugated byproducts.

Underlying Causes:

  • Oxidation: The 1-amino-imidazole moiety can be susceptible to oxidation, especially when heated in the presence of air (oxygen).[5][6] This can form colored, oxidized derivatives or polymeric materials.

  • Residual Reagents/Byproducts: If the synthesis involves nitro-imidazole precursors, residual starting materials or side-products can be highly colored.[4][7]

  • Degradation: Imidazole compounds can be sensitive to pH and light, which can lead to degradation pathways that produce colored impurities.[6][8]

Decolorization and Prevention Protocol:

  • Activated Carbon (Charcoal) Treatment:

    • Dissolve the impure, colored product in a suitable hot solvent (e.g., water or ethanol, as suggested for similar compounds[4]).

    • Add a small amount of activated carbon (typically 1-2% w/w of the solute). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Stir the mixture at an elevated temperature for 15-30 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to crystallize the pure product.

  • Inert Atmosphere: During the reaction and crystallization, consider working under an inert atmosphere (Nitrogen or Argon) to minimize oxidation, especially if the process requires high temperatures.

  • Control pH: The stability of imidazole derivatives can be pH-dependent.[8] Ensure that any aqueous solutions are neutralized before crystallization to prevent acid or base-catalyzed degradation.

Issue 3: Persistent Impurity Peak Detected by HPLC/NMR

Question: Despite successful crystallization, my analytical data (HPLC or NMR) shows a persistent impurity. What is the likely identity of this impurity and what advanced purification techniques can I use?

Answer: If a simple crystallization does not remove an impurity, it is likely that the impurity has very similar physical properties (e.g., solubility) to your target compound or it co-crystallizes.

Potential Impurities and Their Origins:

  • Regioisomers: The synthesis of substituted imidazoles can sometimes lead to the formation of different regioisomers (e.g., substitution at a different position on the imidazole ring). These isomers often have very similar polarities and can be difficult to separate by crystallization.

  • Unreacted Starting Materials: A common synthesis route for amino-imidazoles involves the cyclization of aminoguanidine with a dicarbonyl compound.[9] Incomplete reaction can leave these starting materials in your crude product.

  • Hydrolysis/Degradation Products: The amino group on the imidazole ring can be labile under certain conditions. Hydrolysis could lead to the formation of a 1-hydroxy-imidazole derivative or other degradation products.[5]

Advanced Purification Strategies:

  • pH-Based Extraction:

    • The amino group of your compound is basic. You can exploit this for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute acidic aqueous solution (e.g., 1M HCl). Your product should move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 1M NaOH) to re-precipitate your purified product as the free base.

    • Filter the solid and then perform a final recrystallization.

  • Flash Column Chromatography: If the impurity has a different polarity from your product, flash chromatography is an effective separation technique. For related imidazole compounds, solvent systems like hexane/chloroform have been used.[3] You will need to develop a suitable solvent system using Thin Layer Chromatography (TLC) first.

  • Recrystallization from a Different Solvent System: Impurities may co-crystallize in one solvent system but not in another. Systematically screen different solvents (e.g., alcohols, esters, ketones, water, and their mixtures) to find a system that selectively crystallizes your desired compound.

Visual Workflow and Data Summary

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Crude Product crystallization Attempt Crystallization start->crystallization check_outcome Evaluate Outcome crystallization->check_outcome success Pure Crystals Obtained check_outcome->success Success oiling_out Problem: Oiling Out / No Crystallization check_outcome->oiling_out Fails colored_product Problem: Colored Product check_outcome->colored_product Impure persistent_impurity Problem: Persistent Impurity (HPLC/NMR) check_outcome->persistent_impurity Impure solve_oiling Solution: - Adjust Solvent - Slow Cooling - Seeding/Scratching oiling_out->solve_oiling solve_color Solution: - Activated Carbon - Inert Atmosphere colored_product->solve_color solve_impurity Solution: - pH Extraction - Chromatography - Re-screen Solvents persistent_impurity->solve_impurity solve_oiling->crystallization Retry solve_color->crystallization Retry solve_impurity->crystallization Retry

Caption: A logical workflow for troubleshooting crystallization problems.

Solvent Selection Guide for Recrystallization

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Solvent ClassExample SolventsPolarityComments
Protic Water, Ethanol, MethanolHighGood for polar compounds. Water and ethanol have been noted for similar imidazole derivatives.[4]
Aprotic Polar Acetone, Ethyl AcetateMediumGood for dissolving a wide range of compounds. Often used in binary mixtures with anti-solvents.
Aprotic Nonpolar Toluene, Heptane, DichloromethaneLowPrimarily used as anti-solvents to induce precipitation from more polar solvents.

References

  • Benchchem. (n.d.). Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives.
  • Shim, J. H., & Kim, K. (2015). A Predictive Study on Molecular and Explosive Properties of 1-Aminoimidazole Derivatives. Bulletin of the Korean Chemical Society, 36(2), 539-544.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Graves, B. J., et al. (2000). Crystallization and preliminary crystallographic investigations of avian 5-aminoimidazole-4-carboxamide ribonucleotide transformylase-inosine monophosphate cyclohydrolase expressed in Escherichia coli. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 8), 1043–1046.
  • PrepChem. (2023). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • The American Chemical Society. (1951). The Chemistry of Aminoguanidine and Related Substances. Chemical Reviews, 49(1), 1-90.
  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2305.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3519.
  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Thornalley, P. J. (2003). Proposed mechanisms of action of aminoguanidine as a carbonyl and dicarbonyl trap. Diabetes, 52(8), 2137-2141.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373.
  • Benchchem. (2026). Technical Support Center: Degradation Pathways of Imidazole Compounds.
  • Poornachary, S. K., Chow, P. S., & Tan, R. B. H. (2007). Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. AIChE Annual Meeting, Conference Proceedings.
  • Bell, F. W., et al. (1994). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 37(4), 543-550.
  • El-Sayed, N. N. E., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Molecules, 24(17), 3148.
  • Avanesyan, K. V., et al. (2011). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-Bromocarbonyl Compounds. Chemistry of Heterocyclic Compounds, 47(6), 719-729.
  • Sudo, S., et al. (2004). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 37(10), 1224-1231.
  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463-7468.
  • Benchchem. (n.d.). Stability and degradation issues of 5-nitroso-1H-imidazole solutions.
  • Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1845-1863.
  • Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1-10.
  • Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase conditions for 1-(1-amino-1H-imidazol-4-yl)ethanone chromatography

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the separation of highly polar, basic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the separation of highly polar, basic heterocyclic compounds. 1-(1-amino-1H-imidazol-4-yl)ethanone presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): its extreme hydrophilicity leads to poor retention on standard reversed-phase (RP) columns, while its basic imidazole nitrogen interacts strongly with residual silanols, causing severe peak tailing.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you optimize your mobile phase conditions and achieve robust, reproducible chromatography.

Diagnostic Workflow

Before adjusting your mobile phase, use the following logical decision tree to identify the root cause of your chromatographic failure.

G Start Analyze 1-(1-amino-1H- imidazol-4-yl)ethanone CheckRet Is Retention Factor (k') < 2.0? Start->CheckRet LowRet Issue: Poor Retention (Hydrophilic Analyte) CheckRet->LowRet Yes CheckTail Is Tailing Factor (Tf) > 1.5? CheckRet->CheckTail No FixRet Action: Switch to HILIC or Add Ion-Pairing Reagent LowRet->FixRet FixRet->CheckRet HighTail Issue: Severe Tailing (Silanol Interactions) CheckTail->HighTail Yes Opt Method Optimized: Robust Chromatography CheckTail->Opt No FixTail Action: Adjust pH < 3.0 or Add 5mM TEA Modifier HighTail->FixTail FixTail->CheckTail

Troubleshooting workflow for retention and peak tailing of aminoimidazole derivatives.

FAQ: Troubleshooting Core Issues

Q1: Why does 1-(1-amino-1H-imidazol-4-yl)ethanone elute in the void volume on my C18 column?

Mechanistic Insight: This compound is highly polar due to the amino group, the imidazole ring, and the acetyl moiety. In reversed-phase chromatography, retention relies on hydrophobic partitioning. Highly polar molecules prefer the aqueous mobile phase and wash out rapidly. Analytes with a retention factor ( k′ ) < 2 risk coelution with poorly retained matrix components[1].

Solution: To increase retention, you must either mask the molecule's polarity using an ion-pairing reagent (such as octanesulfonic acid), which forms a neutral, hydrophobic complex with the protonated imidazole[2], or abandon reversed-phase entirely and switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q2: My peaks are extremely broad and tailing ( Tf​ > 2.0). How do I correct this?

Mechanistic Insight: Peak tailing for basic imidazoles is primarily caused by secondary ion-exchange interactions. The basic nitrogen atoms interact strongly with ionized, acidic silanol groups (Si-O⁻) on the silica support[4]. Furthermore, if your mobile phase pH is near the compound's pKa (imidazole pKa is ~6.9), the molecule exists in a rapidly equilibrating state between its protonated and unprotonated forms, causing severe band broadening[5].

Solution: You must set the mobile phase pH at least 2 units away from the pKa of the functional group[5].

  • Approach 1 (Low pH): Lower the pH to 2.5 using a phosphate buffer. This neutralizes the surface silanols (preventing ion exchange) and ensures the analyte is fully protonated and uniform[4].

  • Approach 2 (Silanol Suppressor): Add a basic amine modifier like triethylamine (TEA) at 5 mM. TEA acts as a competing base, binding to the anionic silanol groups and reducing their availability to interact with your analyte[4][6][7].

Q3: Should I use methanol or acetonitrile as the organic modifier?

Mechanistic Insight: Each solvent possesses different solvatochromatic properties. Acetonitrile provides dipole-dipole interactions, while methanol is more acidic and a stronger hydrogen-bond donor[1]. Solution: For standard RP-HPLC of heterocycles, acetonitrile often yields sharper peaks due to lower system viscosity[1]. However, if you are using an ion-pairing method (like octanesulfonate), methanol is heavily preferred to prevent the precipitation of the ion-pairing salts and to ensure proper solvation of the hydrophobic complex[2].

Quantitative Data Presentation

The table below summarizes the causality between mobile phase selection and expected chromatographic outcomes for aminoimidazole derivatives. Use this to benchmark your method development.

Mobile Phase CompositionpHModifier / BufferExpected Retention ( k′ )Peak Asymmetry ( Tf​ )Mechanism / Outcome
95% Water / 5% ACN7.0None< 0.5> 2.5Failure: Poor retention, severe silanol interactions, partial ionization[2][5].
70% Water / 30% ACN2.520 mM Potassium Phosphate1.5 - 2.01.2 - 1.5Improvement: Silanols neutralized; uniform protonation improves peak shape[4].
60% Water / 40% ACN3.05 mM Triethylamine (TEA)1.5 - 2.01.0 - 1.2Optimization: TEA competitively blocks active silanol sites[4][7].
60% Buffer / 40% MeOH5.010 mM Octanesulfonate4.0 - 6.01.1 - 1.3Optimization: Ion-pairing increases hydrophobicity and retention on C18[2].
10% Water / 90% ACN4.010 mM Ammonium Formate3.0 - 5.01.0 - 1.2Alternative: HILIC mode; excellent retention of polar species; LC-MS compatible[1][3].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal check to verify that the physicochemical mechanism is functioning as intended.

Protocol A: Ion-Pairing Reversed-Phase (IP-RP) Optimization

Objective: Achieve a retention factor ( k′ ) > 3 for 1-(1-amino-1H-imidazol-4-yl)ethanone on a standard C18 column while maintaining peak symmetry.

  • Buffer Preparation: Dissolve 10 mM sodium octanesulfonate in HPLC-grade water. Add 20 mM potassium phosphate monobasic to establish buffer capacity[2].

  • pH Adjustment: Adjust the aqueous buffer to pH 3.0 using orthophosphoric acid. Causality Check: This low pH ensures the imidazole ring is fully protonated, which is an absolute requirement for it to pair with the negatively charged octanesulfonate anion[2][4].

  • Mobile Phase Blending: Prepare a mixture of 80% Aqueous Buffer and 20% Methanol. (Methanol is used instead of ACN to ensure the solubility of the sulfonate salt).

  • Column Equilibration: Flush the C18 column with at least 15–20 column volumes. Ion-pairing reagents alter the stationary phase dynamically and require extended equilibration times to achieve a stable baseline[2].

  • System Validation: Inject the sample and calculate k′ .

    • If k′<2 : The ion-pairing is insufficient; verify the pH is low enough to protonate the analyte.

    • If k′>10 : The hydrophobic retention is too strong. Increase the methanol concentration in 5% increments to elute the complex faster and prevent band-broadening[1].

Protocol B: HILIC Method for Highly Polar Imidazoles (LC-MS Compatible)

Objective: Retain the polar analyte without relying on non-volatile ion-pairing reagents or phosphate buffers, ensuring downstream compatibility with Mass Spectrometry.

  • Stationary Phase Selection: Install a bare silica, amide, or zwitterionic HILIC column designed for polar retention[3].

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in water, adjusted to pH 4.0 with formic acid. Ammonium formate is volatile and ideal for LC-MS[1].

  • Mobile Phase Preparation: Mix 90% Acetonitrile with 10% Water, ensuring the final concentration of Ammonium Formate in the mixed mobile phase is 10 mM. Causality Check: HILIC requires >70% organic solvent to maintain a stable, water-enriched partitioning layer on the stationary phase[3].

  • Sample Diluent: Dissolve the analyte in a diluent matching the mobile phase (e.g., 90% ACN). Injecting a highly aqueous sample will disrupt the HILIC partitioning layer and cause peak splitting.

  • System Validation: Monitor peak shape. If tailing occurs, increase the buffer concentration slightly (up to 20 mM) to improve the ionic strength of the aqueous layer, which shields secondary electrostatic interactions.

References

  • Chromatography Forum. RP HPLC method for Imidazole. Available at: [Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Available at: [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at:[Link]

  • PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside... Available at:[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Available at:[Link]

Sources

Troubleshooting

Addressing low aqueous solubility of 1-(1-amino-1H-imidazol-4-yl)ethanone in biological buffers

Technical Support Center: 1-(1-amino-1H-imidazol-4-yl)ethanone Welcome to the technical support guide for 1-(1-amino-1H-imidazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(1-amino-1H-imidazol-4-yl)ethanone

Welcome to the technical support guide for 1-(1-amino-1H-imidazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound in common biological buffers. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 1-(1-amino-1H-imidazol-4-yl)ethanone.

Q1: Why is my 1-(1-amino-1H-imidazol-4-yl)ethanone not dissolving in Phosphate-Buffered Saline (PBS) at a neutral pH?

A: The limited solubility of 1-(1-amino-1H-imidazol-4-yl)ethanone in neutral aqueous solutions like PBS (pH 7.4) is primarily due to its molecular structure. The imidazole ring system, while containing nitrogen atoms capable of hydrogen bonding, can also exhibit hydrophobic characteristics.[1][2] The overall planarity of the molecule can contribute to strong crystal lattice energy, which must be overcome for dissolution to occur.[3][4] Compounds with strong intermolecular forces in their solid state often exhibit poor aqueous solubility.[4] Furthermore, the compound is a weak base. At neutral pH, it exists predominantly in its less soluble, uncharged form.

Q2: What is the predicted pKa of this compound and how does it influence solubility?

A: While specific experimental data for 1-(1-amino-1H-imidazol-4-yl)ethanone is not widely published, we can infer its properties from the core imidazole structure. Imidazole has a conjugate acid pKa of approximately 7.0.[5] The amino group substituent on the imidazole ring is expected to increase the basicity, likely raising the pKa. For instance, 2-aminoimidazolium has a higher pKa than imidazolium.[6] This means the compound will become protonated and positively charged in acidic conditions (pH < pKa). This charged, ionized form is significantly more soluble in aqueous media than the neutral form.[7] Therefore, decreasing the pH of the buffer should enhance solubility.[8][9]

Q3: Can I use Dimethyl Sulfoxide (DMSO) as a co-solvent? What are the potential issues?

A: Yes, DMSO is a powerful and commonly used aprotic solvent for dissolving poorly water-soluble compounds to create high-concentration stock solutions.[10] However, the final concentration of DMSO in your working solution must be carefully controlled. High concentrations of DMSO can be cytotoxic, inhibit cell proliferation, and interfere with assay results.[11][12][13][14] It is generally recommended to keep the final DMSO concentration in cell-based assays at or below 0.5% (v/v) to minimize these effects.[12][15] Always include a vehicle control (the same final concentration of DMSO in buffer without the compound) in your experiments.

Q4: Should I heat the solution or use sonication to aid dissolution?

A: Gentle warming (e.g., to 37°C) and sonication can be used to increase the rate of dissolution. However, these methods do not increase the thermodynamic solubility limit. If the compound precipitates out of solution upon cooling to ambient or experimental temperature, the solution was supersaturated and unstable. While useful for preparing stock solutions in organic solvents like DMSO, caution is advised when preparing aqueous working solutions, as precipitation can occur later, leading to inaccurate concentrations.

Troubleshooting Guides & Protocols

This section provides systematic approaches to overcome solubility challenges.

Guide 1: Systematic Approach to Solubility Enhancement

Before attempting complex formulations, a systematic assessment is crucial. This workflow helps you select the most appropriate solubilization strategy for your specific experimental needs.

Solubility_Workflow A Start: Need to dissolve 1-(1-amino-1H-imidazol-4-yl)ethanone B Prepare 10 mM stock in 100% DMSO A->B C Dilute stock into desired biological buffer (e.g., PBS pH 7.4) B->C D Visually inspect for precipitation (turbidity) C->D E Solution is clear. Proceed with experiment. (Validate with vehicle control) D->E No F Precipitation Observed D->F Yes G Choose Solubilization Strategy F->G H Strategy 1: pH Adjustment G->H I Strategy 2: Excipient Use (Cyclodextrins) G->I J Strategy 3: Co-solvent System (if tolerable) G->J

Caption: Decision tree for selecting a solubilization strategy.

Guide 2: pH-Modification Strategy

This is often the most effective first-line approach for ionizable compounds.[7][16] Since 1-(1-amino-1H-imidazol-4-yl)ethanone is a weak base, lowering the pH will increase its solubility.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers: Prepare small volumes of buffers (e.g., citrate, MES, or phosphate) at various pH values, such as pH 4.0, 5.0, 6.0, and 7.0. Ensure the buffer system is compatible with your downstream assay.

  • Add Compound: To a fixed volume of each buffer, add an excess amount of the solid compound.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (or overnight) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your desired concentration.

Causality: By lowering the pH well below the compound's pKa, the equilibrium shifts towards the protonated, cationic form. This charged species has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[7][8]

Guide 3: Utilizing Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[17][][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[21]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your desired biological buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of solid 1-(1-amino-1H-imidazol-4-yl)ethanone to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow steps 3-6 from the pH-Dependent Solubility Test protocol.

  • Analyze: Plot the compound's solubility against the cyclodextrin concentration to determine the required concentration for your experiments.

Causality: The hydrophobic portion of the 1-(1-amino-1H-imidazol-4-yl)ethanone molecule partitions into the nonpolar interior cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin molecule then interacts with water, effectively "shielding" the poorly soluble guest molecule and rendering the entire complex water-soluble.[18][]

Standard Operating Procedures (SOPs)

Adherence to proper techniques for solution preparation is critical for experimental success.

SOP 1: Preparation of a High-Concentration Stock Solution in DMSO

This procedure details the creation of a concentrated stock solution, which is the standard starting point for most experiments.[15][22][23]

Stock_Solution_Prep start Start weigh 1. Accurately weigh solid compound on a calibrated balance. start->weigh transfer 2. Transfer solid to a sterile, appropriate glass vial. weigh->transfer add_dmso 3. Add calculated volume of high-purity DMSO for target concentration (e.g., 10 mM). transfer->add_dmso dissolve 4. Vortex thoroughly. Use gentle warming (37°C) or brief sonication if needed. add_dmso->dissolve inspect 5. Visually inspect to ensure complete dissolution. Solution must be clear. dissolve->inspect inspect->dissolve Not Clear aliquot 6. Aliquot into single-use volumes in tightly sealed vials. inspect->aliquot Clear store 7. Store at -20°C or -80°C, protected from light. aliquot->store end End store->end

Caption: Workflow for preparing a DMSO stock solution.

SOP 2: Preparation of Aqueous Working Solutions

This protocol ensures the accurate dilution of the DMSO stock into your final experimental buffer.

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.[24]

  • Pre-warm Buffer: Gently warm your final assay buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the buffer, add the required volume of the DMSO stock solution drop-wise into the buffer. This "reverse dilution" method helps prevent localized high concentrations that can cause precipitation. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.

  • Final Mix: Vortex the final working solution briefly.

  • Final Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before use. The solution must be perfectly clear.

Trustworthiness: Always prepare working solutions fresh for each experiment. Do not store dilute aqueous solutions, as the compound may precipitate over time or be less stable. The final DMSO concentration should be calculated and reported, and a vehicle control containing the same amount of DMSO must be run in parallel.[15]

Data Summary Table

StrategyPrinciple of ActionAdvantagesConsiderations
pH Adjustment Increases the proportion of the more soluble, ionized (protonated) form of the compound.[7][25]Simple, cost-effective, avoids organic co-solvents.The required acidic pH may not be compatible with the biological assay or cell viability.
Co-solvents (DMSO) The organic solvent disrupts water's hydrogen-bonding network and provides a more favorable environment for the solute.[10]High solubilizing power, allows for very concentrated stock solutions.Potential for cytotoxicity and assay interference; final concentration must be kept low (e.g., <0.5%).[11][12]
Cyclodextrins Encapsulates the hydrophobic compound within its core, presenting a hydrophilic exterior to the aqueous environment.[17][18]Biocompatible, high solubilizing capacity for suitable molecules.[21]Can be a more expensive option; potential for the cyclodextrin itself to interact with assay components.

References

  • Crini, G., Fourmentin, S., Fenyvesi, É., & Torri, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Gould, S., & Scott, R. C. (2005). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Westergaard, C. G., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available at: [Link]

  • Okada, K., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Khan Academy. pH and solubility. Available at: [Link]

  • askIITians. How does pH affect solubility?. Available at: [Link]

  • Pla-Dalmau, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • NextSDS. Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. Available at: [Link]

  • Hansen, M. B., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • de la Torre, B. G., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. Available at: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Cold Spring Harbor Protocols. (2002). Stock Solutions. Available at: [Link]

  • Enfanos. Preparation of Stock Solutions. Available at: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 1-(1H-Imidazol-1-yl)ethanone. Available at: [Link]

  • Wernersson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. Available at: [Link]

  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Huaxia Chemical Network. 1-(1-Amino-1h-imidazol-4-yl)ethanone. Available at: [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • da Silva, A. F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (2025). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Available at: [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available at: [Link]

  • Wikipedia. 1-Methylimidazole. Available at: [Link]

Sources

Optimization

Reducing side reactions during the functionalization of 1-(1-amino-1H-imidazol-4-yl)ethanone

Welcome to the technical support center for the synthesis and functionalization of 1-(1-amino-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 1-(1-amino-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The core challenge in modifying this molecule lies in its trifunctional nature. It possesses three primary sites susceptible to reaction:

  • The Exocyclic Primary Amine (N-amino): Typically the most nucleophilic and desired site for functionalization.

  • The Imidazole Ring Nitrogens (N-1 and N-3): These are also nucleophilic, especially under basic conditions, and can lead to undesired ring functionalization.

  • The Acetyl Group: The α-protons are acidic and can be deprotonated, while the carbonyl carbon is electrophilic, opening pathways for self-condensation or other side reactions.[1]

This guide will provide a framework for selectively targeting the exocyclic amine while mitigating reactions at the other sites.

Visualizing the Challenge: Reactive Sites

To begin, let's visualize the molecule and its key reactive centers.

Caption: Key reactive sites on the 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during your experiments, providing the cause and actionable solutions.

Issue 1: Low Yield & Complex Mixture After Acylation/Alkylation

Symptom: TLC or LC-MS analysis of your crude product shows multiple spots/peaks with similar masses, and the yield of the desired product is low.

Probable Cause: Lack of regioselectivity. The exocyclic N-amino group and the imidazole ring nitrogens are competing as nucleophiles. Acylation can lead to mixtures of N-amino acylated, ring-N acylated, and di-acylated products.[2][3] Alkylation often leads to mixtures of regioisomers.[4][5]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). The exocyclic amine is generally more nucleophilic and its reaction should have a lower activation energy, favoring it kinetically over ring nitrogen functionalization.[6]

    • Stoichiometry: Use the acylating or alkylating agent as the limiting reagent (e.g., 0.95-1.0 equivalents) to minimize di-substitution. Add the reagent slowly to the reaction mixture.

    • Base Selection: For alkylations, the choice of base is critical. A bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base like potassium carbonate may favor reaction at the more accessible exocyclic amine over deprotonation and subsequent reaction of the ring nitrogen. Strong bases like NaH will deprotonate the imidazole ring, increasing its nucleophilicity and leading to mixtures.[4]

  • Implement a Protecting Group Strategy (Recommended): The most robust solution is to protect the imidazole ring, perform the desired functionalization on the exocyclic amine, and then deprotect the ring. This approach offers superior control and generally higher yields of the desired isomer.

    • The Trityl (Tr) Group: An excellent choice for protecting the imidazole nitrogen.

      • Why it works: Its steric bulk effectively shields the ring nitrogen from attack. It is stable to basic and neutral conditions but is easily removed with mild acid (e.g., dilute TFA in DCM), conditions which are often compatible with the rest of the molecule.[2]

      • See Protocol 1 for a detailed procedure.

Issue 2: Formation of a Polymeric or Tar-Like Substance

Symptom: The reaction mixture becomes thick, viscous, or forms an intractable solid, making workup and purification difficult.

Probable Cause: Side reactions involving the acetyl group. Under basic conditions, the α-protons of the acetyl group can be abstracted to form an enolate. This enolate can then participate in self-condensation reactions (e.g., aldol-type reactions) with other molecules, leading to high-molecular-weight byproducts.[1]

Solutions:

  • Protect the Ketone: If basic conditions are required for your primary reaction, protecting the ketone is the most effective strategy.

    • Acetal Protection: Convert the ketone to a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). Acetals are stable to bases, organometallics, and hydrides but are easily cleaved with aqueous acid.[1]

    • See Protocol 2 for a detailed procedure.

  • Modify Reaction Conditions:

    • Avoid strong bases where possible.

    • Maintain low temperatures to disfavor enolate formation.

Issue 3: No Reaction or Incomplete Conversion

Symptom: After the allotted reaction time, a significant amount of starting material remains.

Probable Cause:

  • Insufficient Reagent Activity: The acylating or alkylating agent may not be reactive enough under the chosen conditions.

  • Steric Hindrance: If a bulky reagent is used, the reaction at the N-amino group may be slow.

  • Deactivation by Lewis Acids: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the imidazole ring, deactivating it and potentially hindering the desired reaction.[7]

Solutions:

  • Increase Reagent Reactivity: For acylations, convert a carboxylic acid to a more reactive acyl chloride or use a coupling agent like HATU. For alkylations, use a more reactive leaving group (e.g., iodide > bromide > chloride).

  • Increase Temperature: Gradually increase the reaction temperature, monitoring by TLC to check for the appearance of side products.

  • Change Solvent: A more polar solvent can sometimes accelerate reactions. For alkylations, switching from THF to DMF or acetonitrile can improve yields, though it may also affect regioselectivity.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which functional group will react first, the exocyclic amine or the imidazole ring? A1: The exocyclic N-amino group is generally more nucleophilic and kinetically favored to react first under neutral or mildly basic conditions.[6] However, under strongly basic conditions, the imidazole ring can be deprotonated to form an imidazolide anion, which is also a potent nucleophile, leading to competitive reactions.

Q2: What is the best protecting group for the imidazole ring in this context? A2: A trityl (Tr) group is highly recommended due to its steric bulk and its orthogonal stability. It is stable under basic/neutral conditions used for many N-amino functionalizations and is cleanly removed with mild acid.[2] Other options like dialkoxymethyl groups also exist but may be less common.[8]

Q3: Do I need to protect the exocyclic amino group? A3: If your goal is to functionalize the imidazole ring or the acetyl group, then yes. The exocyclic amine is the most reactive nucleophile and must be protected to prevent it from reacting first. A tert-Butoxycarbonyl (Boc) group is a standard choice, as it is easily introduced and can be removed with acid.[2]

Q4: How can I purify my final product away from regioisomers? A4: Flash column chromatography on silica gel is the most common method. The different polarity of the N-amino functionalized product versus the ring-functionalized isomers should allow for separation. A gradient elution system, for example, from dichloromethane (DCM) to DCM/Methanol, is often effective.

Experimental Protocols & Workflows

Workflow: Troubleshooting Common Side Reactions

TroubleshootingWorkflow cluster_outcomes Reaction Outcome cluster_solutions Corrective Actions start Reaction Start: Functionalization of 1-(1-amino-1H-imidazol-4-yl)ethanone check_crude Analyze Crude Product (TLC, LC-MS) start->check_crude complex_mix Complex Mixture/ Low Yield check_crude->complex_mix Multiple Products polymeric Polymeric/Tar check_crude->polymeric Viscous/Solid no_reaction No Reaction/ Low Conversion check_crude->no_reaction Starting Material Remains clean_product Clean Product check_crude->clean_product Single Product sol_regio Implement Imidazole Protecting Group (Trityl) OR Optimize T°, Base, Stoichiometry complex_mix->sol_regio sol_ketone Protect Ketone (Acetal Formation) OR Avoid Strong Base polymeric->sol_ketone sol_reactivity Increase Reagent Reactivity OR Increase Temperature/ Change Solvent no_reaction->sol_reactivity workup Workup & Purify clean_product->workup sol_regio->start Re-run Reaction sol_ketone->start Re-run Reaction sol_reactivity->start Re-run Reaction

Caption: A decision-making workflow for troubleshooting common functionalization issues.

Protocol 1: Imidazole Protection with Trityl Chloride

This protocol describes the protection of the imidazole nitrogen, enabling selective functionalization at the exocyclic amine.

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone

  • Trityl chloride (TrCl, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(1-amino-1H-imidazol-4-yl)ethanone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Trityl chloride (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC (a common eluent system is DCM/Methanol 95:5). The product should be significantly less polar than the starting material.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield N-trityl protected product.

Protocol 2: Ketone Protection as a Cyclic Acetal

Use this protocol before performing reactions under basic conditions that could cause ketone enolization.

Materials:

  • Substrate (e.g., N-trityl protected starting material from Protocol 1)

  • Ethylene glycol (5.0 eq)

  • p-Toluenesulfonic acid (p-TSA, 0.05 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine the substrate (1.0 eq), ethylene glycol (5.0 eq), and p-TSA (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The crude acetal is often clean enough to proceed to the next step without further purification.

Deprotection: The acetal can be easily removed by stirring the compound in a mixture of acetone and 1M HCl at room temperature.

Data Summary: Protecting Group Selection

The choice of protecting group is critical for a successful multi-step synthesis. This table summarizes common protecting groups relevant to this scaffold.

Protecting GroupTarget FunctionalityIntroduction ConditionsRemoval ConditionsStability
Boc (tert-Butoxycarbonyl)Exocyclic Amine(Boc)₂O, TEA, DCMTrifluoroacetic Acid (TFA) in DCMStable to base, hydrogenation
Cbz (Carbobenzyloxy)Exocyclic AmineCbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C (Hydrogenolysis)Stable to mild acid/base
Trt (Trityl)Imidazole NitrogenTrCl, TEA, DCMMild acid (e.g., 2% TFA in DCM)Stable to base, hydrogenation
Acetal (ethylene glycol)Acetyl (Ketone)Ethylene glycol, p-TSA, Toluene (reflux)Aqueous acid (e.g., 1M HCl)Stable to base, nucleophiles

This guide provides a foundational strategy for approaching the functionalization of 1-(1-amino-1H-imidazol-4-yl)ethanone. By understanding the competing reactivities and employing a logical, often protection-based, strategy, researchers can selectively synthesize their desired derivatives with higher yields and purity.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues.
  • Neochoritis, C. G., et al. (2019). Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones. Molecules, 24(20), 3790.
  • Pérez-Sánchez, C., et al. (2021). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • Krchnak, V., & Smith, J. (2007). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Combinatorial chemistry & high throughput screening, 10(5), 369–378.
  • Wang, D., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Organic Letters, 13(16), 4212–4215.
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
  • Evans, D. A., et al. (2002). Post‐functionalizations of acyl‐imidazole derivatives.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602.
  • Trofimov, B. A., et al. (2010). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Synlett, 2010(12), 1885-1887.
  • Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Accounts of Chemical Research, 52(12), 3259–3271.
  • Sureshbabu, C., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Fang, G., et al. (2018). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 9(21), 4847–4852.
  • Organic Chemistry Explained. (2020, March 4).
  • Al-Blewi, F. F., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Schmidt, A. V., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234.
  • Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432.
  • Zhang, Y., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(10), 4815–4823.
  • Liu, Y.-C., et al. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 22(10), 1719.
  • El Haimouti, A., et al. (2024). Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester. Eclética Química, 49(1), 1-10.
  • Asami, Y., et al. (2021). Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology.
  • Chemistry Steps. (2025, June 20).
  • Blakey, S. B., et al. (2026). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex.
  • Jatau, I. D., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2905.
  • Gembus, V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Beeson, T. D., et al. (2007). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 129(12), 3462–3463.
  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639.
  • Szostak, M., et al. (2014). Concise catalytic asymmetric synthesis of (R)-4-amino Uhle's ketone. Organic & Biomolecular Chemistry, 12(34), 6548-6552.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(1-amino-1H-imidazol-4-yl)ethanone Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for challenges encountered during cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for challenges encountered during coupling reactions with 1-(1-amino-1H-imidazol-4-yl)ethanone. The unique structure of this reagent, featuring a sterically demanding N-amino group adjacent to a potentially coordinating imidazole ring, often leads to low yields and failed reactions. This guide is designed to help you navigate these complexities and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 1-(1-amino-1H-imidazol-4-yl)ethanone failing or giving low yields?

A: The primary challenge is significant steric hindrance. The N-amino group on the imidazole ring is sterically encumbered, which can physically block the approach of coupling reagents and substrates.[1] Furthermore, the imidazole nitrogen itself is nucleophilic and can compete in side reactions, while the entire molecule can act as a ligand for the metal catalyst, leading to catalyst inhibition.

Q2: I'm attempting a Buchwald-Hartwig amination. Why are standard conditions not working?

A: Standard Buchwald-Hartwig conditions may fail because the N-amino group of your substrate has reduced nucleophilicity compared to a simple aniline or alkylamine. The reaction is highly sensitive to the choice of ligand and base.[2][3][4] The steric bulk around the N-amino group necessitates the use of specialized, bulky phosphine ligands to facilitate the crucial reductive elimination step.[4][5]

Q3: Can I use common amide coupling reagents like HATU or EDC for this substrate?

A: While possible, standard amide coupling reagents may be inefficient. The N-amino group is a poor nucleophile, and the reaction may require more potent activating agents.[6] For extremely challenging couplings, converting the carboxylic acid partner to a more reactive acyl fluoride has proven effective.[6][7] Additionally, higher temperatures or microwave assistance can help overcome the activation energy barrier.[6]

Q4: How does the imidazole ring itself interfere with the reaction?

A: The imidazole ring contains a second nitrogen atom which is also nucleophilic and can compete for the electrophile.[8] It can also coordinate to the palladium or copper catalyst, potentially sequestering it from the desired catalytic cycle.[9] This is why careful selection of ligands, which can stabilize the catalyst in its active state, is critical.

In-Depth Troubleshooting Guides

Problem: Low to No Product Formation in Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

When faced with a stalled cross-coupling reaction, a systematic re-evaluation of your catalyst system and reaction parameters is essential.

1. Re-evaluating the Catalyst and Ligand

The single most critical variable for overcoming steric hindrance is the choice of ligand.[2] For sterically demanding substrates, bulky, electron-rich monodentate phosphine ligands are the industry standard. These ligands promote the formation of monoligated, 12-electron LPd(0) species, which are highly active in the oxidative addition step and facilitate the difficult reductive elimination step.[2][10]

Recommended Ligand Classes:

  • Biarylphosphines (Buchwald Ligands): These are the first choice for challenging C-N and C-C couplings. Their bulk and electron-donating properties are ideal for hindered substrates.[2][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective. Their "flexible steric bulk" can create a reactive catalytic pocket suitable for hindered substrates.[11][12]

  • Ferrocenyl Phosphines: These ligands combine steric bulk with unique electronic properties and have shown broad utility in C-C, C-N, and C-O couplings.[10]

Ligand ExampleClassKey Features & Applications
XPhos BiarylphosphineExcellent generality for C-N coupling of heteroaryl amines.[2]
SPhos BiarylphosphineHigh activity for Suzuki couplings of hindered aryl chlorides.[2]
RuPhos BiarylphosphineEffective for coupling with electron-rich aryl chlorides.[2]
IMes NHCGood for Suzuki couplings; can be generated in situ.[13]
Acenaphthoimidazolylidene NHCReported to be highly efficient for sterically hindered Suzuki couplings with low catalyst loading.[11][12]
tBuXPhos BiarylphosphineSpecifically designed for challenging C-N couplings involving primary and secondary amines.[2]
2. Optimizing the Base and Solvent

The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, it activates the boronic acid.[13] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. For hindered substrates, a stronger, non-nucleophilic base is often required.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Potassium phosphate (K₃PO₄). Cesium carbonate (Cs₂CO₃) can also be effective, particularly in Suzuki reactions.[2]

  • Solvent Choice: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are common choices. The solvent must be anhydrous, as water can lead to protodeboronation of the boronic acid in Suzuki reactions.

3. Step-by-Step Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol provides a robust starting point for optimization.

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone (1.0 equiv)

  • Hindered Aryl Bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu, the XPhos ligand, and Pd₂(dba)₃.

  • Add the 1-(1-amino-1H-imidazol-4-yl)ethanone and the aryl bromide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting a failed coupling reaction involving your sterically hindered substrate.

Troubleshooting_Workflow cluster_start Initial Reaction cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_success Outcome Start Reaction Start: Low/No Conversion Ligand Change Ligand (e.g., to XPhos, SPhos, NHC) Start->Ligand Is ligand appropriate for hindered substrate? Base Change Base (e.g., NaOtBu -> LiHMDS) Ligand->Base Still no conversion Success Successful Coupling Ligand->Success Yield Improved Precatalyst Use Pre-catalyst (e.g., XPhos Pd G3) Base->Precatalyst Still no conversion Base->Success Yield Improved Temp Increase Temperature (e.g., 100°C -> 120°C) Precatalyst->Temp Still no conversion Precatalyst->Success Yield Improved Time Increase Reaction Time (e.g., 12h -> 24h) Temp->Time Solvent Change Solvent (e.g., Toluene -> Dioxane) Time->Solvent Solvent->Success If successful

Caption: Troubleshooting workflow for a failing coupling reaction.

Problem: Inefficient Amide Coupling

If standard peptide coupling reagents are failing, a more aggressive activation strategy is necessary.

1. Switching to More Potent Coupling Reagents

Standard carbodiimides like EDC may not be sufficient for this substrate.[6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP are also known to be very effective for difficult couplings.[7]

  • Acyl Fluoride Formation: For the most challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a superior strategy.[6][7]

2. Protocol: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-(1-amino-1H-imidazol-4-yl)ethanone (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and 1-(1-amino-1H-imidazol-4-yl)ethanone in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform a standard aqueous workup (e.g., wash with water, dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a starting point for addressing the common issues associated with the sterically hindered 1-(1-amino-1H-imidazol-4-yl)ethanone. Successful coupling often requires moving beyond standard protocols and employing specialized reagents and conditions tailored for challenging substrates.

References
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Ghaffari, B., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. The Journal of Organic Chemistry, 67(16), 5553–5566. [Link]

  • Sommer, H., et al. (2018). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]

  • TBA. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News. Retrieved from [Link]

  • TBA. (2019). Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. ACS Publications. [Link]

  • Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261–2265. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Retrieved from [Link]

  • TBA. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. Thieme E-Books & E-Journals. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • TBA. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • TBA. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Mayr, H., et al. (2013). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry. [Link]

  • TBA. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Chem-Station. (2009, June 10). Buchwald-Hartwig Cross Coupling. Chem-Station. Retrieved from [Link]

  • TBA. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ResearchGate. (2015, April 9). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens? ResearchGate. Retrieved from [Link]

  • TBA. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • TBA. (2017). Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes. The Journal of Organic Chemistry. [Link]

  • TBA. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC. [Link]

  • TBA. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. [Link]

  • TBA. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. [Link]

  • Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • TBA. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A. [Link]

  • TBA. (n.d.). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. PMC. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Liu, B. K., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • TBA. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Purification techniques for crude 1-(1-amino-1H-imidazol-4-yl)ethanone reaction mixtures

Welcome to the technical support and troubleshooting guide for the isolation and purification of 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0). The synthesis of this molecule—typically achieved via the electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0). The synthesis of this molecule—typically achieved via the electrophilic N-amination of 4-acetylimidazole—presents unique downstream challenges. Because the starting material exists as a rapidly interconverting mixture of tautomers, the reaction inherently produces a mixture of regioisomers. Furthermore, the high polarity and basicity of the aminoimidazole core require specialized handling to prevent product loss and chromatographic streaking.

This guide provides field-proven, self-validating methodologies to ensure you achieve >99% purity of your target compound.

Part 1: Purification Decision Matrix & Workflow

The following workflow illustrates the optimal path from a crude amination reaction to the pure 1,4-regioisomer.

PurificationWorkflow Crude Crude Reaction Mixture (Aminoimidazoles + DPPA + Salts) Extraction Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Crude->Extraction Aqueous Aqueous Phase (DPPA Sodium Salt) Extraction->Aqueous Discard Organic Organic Phase (1,4- & 1,5-Isomers) Extraction->Organic Retain Chromatography Normal-Phase Chromatography (Silica + 1% Et3N) Organic->Chromatography Isomer5 1,5-Regioisomer (Faster Eluting) Chromatography->Isomer5 Minor Byproduct Isomer4 1,4-Regioisomer (Slower Eluting) Chromatography->Isomer4 Target Molecule Crystallization Recrystallization (EtOAc / Hexanes) Isomer4->Crystallization Pure Pure 1-(1-amino-1H-imidazol-4-yl)ethanone (>99% Purity) Crystallization->Pure

Workflow for the isolation and purification of 1-(1-amino-1H-imidazol-4-yl)ethanone.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing two distinct product spots with identical masses on my LC-MS after N-amination? Causality: The starting material, 4-acetylimidazole, exists in a dynamic tautomeric equilibrium (4-acetyl-1H-imidazole ⇌ 5-acetyl-1H-imidazole). Electrophilic amination traps both forms,1[1]. The 1,4-isomer (target) is typically the major product due to reduced steric hindrance at the 4-position compared to the 5-position.

Q2: How do I efficiently remove diphenylphosphinic acid (DPPA) byproducts generated from the amination reagent? Causality: 2[2]. However, it leaves behind stoichiometric amounts of diphenylphosphinic acid. Because your target aminoimidazole is basic, you can exploit pKa differences.3[3], partitioning it into the aqueous waste while the basic aminoimidazole remains in the organic phase.

Q3: My product streaks heavily on normal-phase silica, leading to poor regioisomer resolution. How can I fix this? Causality: Aminoimidazoles possess multiple basic nitrogen centers that interact strongly with the acidic silanol (Si-OH) groups on standard silica gel. This secondary interaction causes severe peak tailing (streaking) and co-elution. To suppress this, you must "deactivate" the silica by adding a basic modifier—typically 1% to 2% triethylamine (Et₃N) or concentrated aqueous ammonium hydroxide (NH₄OH)—to your mobile phase (e.g., DCM/MeOH).

Q4: How can I predict the elution order of the regioisomers during chromatography? Causality: In the 1,5-isomer, the N-amino group (-NH₂) and the acetyl group (-C(=O)CH₃) are adjacent. This proximity allows for intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen. This internal H-bonding masks the polar functional groups from the silica stationary phase, making the 1,5-isomer less polar overall. Consequently, the 1,5-isomer will elute faster (higher Rf) than the desired 1,4-isomer, where the functional groups are separated and fully available to interact with the silica.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction (Removal of DPPA)
  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per 1 mmol of theoretical product).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete deprotonation of diphenylphosphinic acid.

  • Separation: Transfer to a separatory funnel and collect the lower organic layer. Extract the aqueous layer twice more with DCM.

  • Self-Validation Check: Spot both the combined organic layer and the aqueous layer on a TLC plate (UV 254 nm). The aqueous layer should show a heavy baseline spot (DPPA sodium salt), while the organic layer should show migrating spots corresponding to your isomers. Do not discard the aqueous layer until the presence of the product in the organic layer is confirmed.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP 2: Regioisomer Separation via Flash Chromatography
  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane containing 1% Et₃N. Run at least two column volumes of this solvent through the column to fully deactivate the acidic silanols.

  • Loading: Dissolve the crude organic residue in a minimum amount of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% Et₃N throughout).

  • Collection: The 1,5-isomer will elute first, followed by the target 1,4-isomer.

  • Self-Validation Check (2D TLC): To ensure no co-elution occurred, take a fraction from the center of your 1,4-isomer peak. Spot it in the corner of a square TLC plate. Run it in the mobile phase, dry the plate completely, rotate it 90 degrees, and run it again. A single spot lying exactly on the diagonal confirms absolute chromatographic purity.

SOP 3: Final Recrystallization (Polishing)
  • Dissolution: Dissolve the chromatographed 1,4-isomer in a minimum volume of boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat and slowly add Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield. Filter the resulting crystals and wash with cold hexanes.

  • Self-Validation Check: Obtain a ¹H-NMR spectrum in DMSO-d₆. The absence of an imidazole ring proton signal at ~8.1 ppm (characteristic of the 1,5-isomer's C4-H) and the presence of a clean singlet at ~7.8 ppm (the 1,4-isomer's C5-H) confirms complete regioisomeric purity.

Part 4: Quantitative Data & Chromatographic Properties

The following table summarizes the expected physical and chromatographic properties of the reaction components to aid in identification during purification.

Parameter1,4-Regioisomer (Target)1,5-Regioisomer (Byproduct)Diphenylphosphinic Acid
Expected Yield Ratio 70 - 80%20 - 30%Stoichiometric
Rf Value (9:1 DCM/MeOH + 1% Et₃N) 0.350.550.00 (Baseline)
Elution Order SlowerFasterN/A (Extracted)
Aqueous Solubility (pH 8) LowLowHigh (as Na⁺ salt)
¹H-NMR Diagnostic Peak (DMSO-d₆) ~7.8 ppm (C5-H singlet)~8.1 ppm (C4-H singlet)Multiplets ~7.4-7.8 ppm

References

  • Tandem CH-Activation-Imine-Formation Reaction: A New Route to Imidazo[2,1-a]phthalazines.Thieme E-Books.
  • A Novel Method for the Synthesis of Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones.
  • Preparation method of O-diphenylphosphoryl hydroxylamine.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-(1-amino-1H-imidazol-4-yl)ethanone Derivative Synthesis

Welcome to the technical support center for the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on the critical parameter of catalyst loading. The following question-and-answer format addresses common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low or the reaction has stalled. Could the catalyst loading be the problem?

A1: Yes, suboptimal catalyst loading is a very common cause of low yield or stalled reactions in heterocyclic synthesis. The issue can arise from having either too little or, counterintuitively, too much catalyst.

  • Insufficient Catalyst: The most straightforward cause for low conversion is an insufficient amount of the active catalytic species to drive the reaction to completion within a reasonable timeframe. The catalytic cycle may be slow, or the catalyst may be consumed by trace impurities in the reagents or solvents.[1]

  • Excessive Catalyst: While it may seem that adding more catalyst should always improve results, high loadings can be detrimental. In palladium-catalyzed cross-coupling reactions, for example, high concentrations can promote the formation of inactive palladium aggregates, often observed as a black precipitate known as "palladium black".[2] This decomposition removes the active catalyst from the solution and halts the reaction.[2] Furthermore, higher catalyst loading can sometimes accelerate side reactions, reducing the yield of the desired product.

  • Catalyst Deactivation: The active form of many catalysts, particularly Pd(0) complexes used in cross-coupling, is sensitive to air and moisture.[2] Oxygen can oxidize the active Pd(0) to an inactive Pd(II) species, effectively reducing your active catalyst concentration.[2] Therefore, a low yield might not be a loading issue but rather a problem with catalyst deactivation due to improper reaction setup. Always ensure your solvents are anhydrous and the reaction is performed under a rigorously maintained inert atmosphere (e.g., Nitrogen or Argon).[2]

Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_purity Verify Purity of Reagents & Solvents start->check_purity check_inert Ensure Rigorous Inert Atmosphere (N2/Ar) check_purity->check_inert catalyst_loading Is Catalyst Loading Optimized? check_inert->catalyst_loading run_screen Perform Catalyst Loading Screen (e.g., 1, 5, 10 mol%) catalyst_loading->run_screen No observe_decomp Observe for Catalyst Decomposition (e.g., color change) catalyst_loading->observe_decomp Yes success Yield Improved run_screen->success lower_temp Lower Reaction Temperature observe_decomp->lower_temp check_ligand Screen Different Ligands (if applicable) observe_decomp->check_ligand lower_temp->run_screen check_ligand->run_screen

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant side product formation. How can I improve selectivity by adjusting the catalyst loading?

A2: Side product formation is often a result of competing reaction pathways, and catalyst loading can be a critical parameter to control selectivity.[3]

The concentration of the catalyst can influence which reaction pathway is kinetically favored. For some reactions, a lower catalyst loading may provide higher selectivity for the desired product by minimizing undesired catalytic cycles that may only become significant at higher catalyst concentrations.

However, the most effective strategy is to perform a systematic optimization study. For the synthesis of substituted imidazoles, different catalytic systems have shown optimal performance at specific loadings. For example, in one study synthesizing trisubstituted imidazoles, 10 mol% of γ-Fe2O3-SO3H was found to be optimal, and increasing the catalyst amount further did not improve the yield, suggesting a plateau in efficacy had been reached.[3] In another case involving a copper-catalyzed synthesis, catalyst loading was screened from 5 mol% to 20 mol%, with 15 mol% providing the best balance of reaction time and yield.[4]

Key Takeaway: There is no universal optimal loading. It is crucial to perform a catalyst loading study for your specific substrate and reaction conditions to find the sweet spot that maximizes yield while minimizing side products.

Q3: What are some typical catalyst loading ranges I should screen for my 1-(1-amino-1H-imidazol-4-yl)ethanone derivative synthesis?

A3: The optimal catalyst loading is highly dependent on the specific catalytic system (e.g., catalyst metal, ligands, solvent) and the reactivity of your substrates. Based on published literature for various imidazole syntheses, a good starting point for your screening experiments would be to test a range from 1 mol% to 20 mol%.

Below is a table summarizing optimal catalyst loadings found in various studies for the synthesis of imidazole derivatives. This data can serve as a guide for designing your own experiments.

Catalyst SystemOptimal Loading (mol%)Reaction TypeReference
ZrCl₄10 mol%Three-Component Reaction[5]
CuI15 mol%Multicomponent Reaction[4]
γ-Fe₂O₃-SO₃H10 mol%Trisubstituted Imidazole Synthesis[3]
HBr (catalytic)10 mol%Disubstituted Imidazole Synthesis[6]
Chiral Bicyclic Imidazole5-10 mol%Asymmetric Synthesis[7]
NiCl₂·dme / Ligand5-10 mol%Ni/Photoredox Dual Catalysis

Note: This table is a guideline. The optimal loading for your specific 1-(1-amino-1H-imidazol-4-yl)ethanone derivative may differ.

Q4: My palladium-catalyzed reaction mixture is turning black and has stopped progressing. What is happening and how can I fix it?

A4: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[2] This is a very common reason for low conversion, as the concentration of the active, soluble catalyst diminishes over the course of the reaction.[2]

Causality and Prevention:

  • Presence of Oxygen: As mentioned in Q1, oxygen is highly detrimental and can lead to the formation of palladium black.[2] Solution: Ensure your reaction setup is rigorously deoxygenated. Use anhydrous, degassed solvents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[2]

  • High Reaction Temperature: Excessive heat can accelerate the rate of catalyst decomposition and agglomeration.[2] Solution: Consider lowering the reaction temperature. While this may require a longer reaction time, it can preserve the catalyst's activity and ultimately lead to a higher yield.

  • Suboptimal Ligand Choice or Ratio: In many cross-coupling reactions, ligands are crucial for stabilizing the palladium catalyst and preventing agglomeration.[2] If the ligand is not effective or the palladium-to-ligand ratio is incorrect, the catalyst is more prone to decomposition. Solution: If you are using a ligand, ensure it is pure and has been stored correctly (many phosphine ligands are air-sensitive).[2] Consider screening different ligands or adjusting the Pd:Ligand ratio.

The Interplay of Catalyst Loading Parameters

G cluster_0 Catalyst Loading Optimization Loading Catalyst Loading Yield Product Yield Loading->Yield Directly impacts Purity Product Purity / Selectivity Loading->Purity Affects side reactions Cost Reagent Cost Loading->Cost Major contributor Time Reaction Time Loading->Time Influences rate Yield->Time Inversely related Purity->Yield Trade-off often exists

Caption: Relationship between catalyst loading and key reaction outcomes.

Experimental Protocols

Protocol: Screening Catalyst Loading for Optimal Yield and Purity

This protocol provides a general framework for determining the optimal catalyst loading for your specific synthesis. It is designed to be performed on a small scale to conserve materials.

1. Reaction Setup:

  • Use identical reaction vials (e.g., 2 mL microwave vials with stir bars) for each experiment to ensure consistent heating and stirring.

  • Prepare a stock solution of your limiting reagent and any common reagents/solvents to ensure accurate and consistent addition to each vial.

  • Thoroughly dry all glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon), especially when using air-sensitive catalysts like Palladium complexes.

2. Catalyst Addition:

  • Set up a minimum of four parallel reactions. A good screening range is:

    • Reaction 1: 1.0 mol% catalyst

    • Reaction 2: 2.5 mol% catalyst

    • Reaction 3: 5.0 mol% catalyst

    • Reaction 4: 10.0 mol% catalyst

    • (Optional) Reaction 5: No catalyst (Control to confirm catalysis is occurring)

  • Accurately weigh the catalyst for each reaction. For very small quantities, consider preparing a stock solution of the catalyst in an anhydrous, degassed solvent.

3. Reaction Execution and Monitoring:

  • Add all other reagents (substrate, coupling partner, base, etc.) and solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block or oil bath set to your desired temperature.

  • Stir all reactions at the same rate.

  • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial and analyzing it via TLC, LC-MS, or GC-MS. This will help you understand the reaction rate at different loadings.

4. Analysis and Interpretation:

  • Once the reactions have reached completion (or a set endpoint, e.g., 24 hours), quench them appropriately.

  • Use an internal standard to accurately determine the yield in each reaction by LC-MS or GC-MS analysis.

  • Analyze the purity of the product in each reaction mixture, paying close attention to the formation of side products.

  • Compare the results. The optimal catalyst loading is the one that provides the highest yield of the desired product with the highest purity in the shortest amount of time. You may find that a lower loading (e.g., 2.5 mol%) gives a cleaner reaction profile than a higher loading (e.g., 10.0 mol%), even if the yield is slightly lower.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

  • Ghavale, R. S., et al. (2017). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]

  • Wang, M., et al. (2020). Catalytic Asymmetric Synthesis of the anti-COVID-19 Drug Remdesivir. Angewandte Chemie International Edition. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

Sources

Optimization

Minimizing N-N bond cleavage during 1-(1-amino-1H-imidazol-4-yl)ethanone processing

Target Molecule: 1-(1-amino-1H-imidazol-4-yl)ethanone Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have compile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(1-amino-1H-imidazol-4-yl)ethanone Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a critical failure point in the processing of N-aminoheterocycles: the unintended cleavage of the labile N-N bond.

The N-amino group in 1-(1-amino-1H-imidazol-4-yl)ethanone is highly susceptible to reductive, base-promoted, and photolytic degradation. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure structural integrity during your synthetic workflows.

Part 1: Knowledge Base & Troubleshooting (FAQ)

Q: Why does the N-N bond in 1-(1-amino-1H-imidazol-4-yl)ethanone cleave during standard ketone reduction, and how can I prevent it? A: The N-N bond in N-aminoheterocycles is notoriously labile under standard reductive conditions. When using transition metal catalysts (e.g., Pd/C with H₂, or ruthenium/samarium complexes), the metal center readily inserts into the N-N bond, facilitating reductive cleavage to yield the corresponding NH-imidazole and ammonia[1]. Causality & Solution: To reduce the acetyl group without deamination, you must abandon transition-metal-catalyzed hydrogenation. Instead, utilize a chemoselective mild hydride donor. The Luche reduction (NaBH₄ in the presence of CeCl₃·7H₂O) is optimal. The cerium(III) ion acts as a hard Lewis acid, selectively activating the ketone carbonyl for rapid 1,2-addition by the borohydride. This kinetic acceleration at low temperatures (-78 °C to 0 °C) ensures the ketone is reduced before any background reduction of the N-N bond can occur.

Q: We observe significant degradation and loss of the N-amino group during basic aqueous workup. What is the mechanism behind this? A: N-aminoheterocycles are highly susceptible to base-promoted N-N bond cleavage. This typically occurs via a Michael-type addition or an E1cb elimination sequence[2]. In the presence of strong bases (e.g., NaOH, KOH, or strong carbonate solutions), deprotonation of adjacent sites triggers the expulsion of the N-amino group as a leaving group. Causality & Solution: The elimination is thermodynamically driven by the stability of the resulting aromatic NH-imidazole. To prevent this, all aqueous processing must be strictly buffered to a pH of 6.0–8.0. Avoid aggressive basification during extraction.

Q: My isolated product degrades over time on the benchtop, even in solid form. Could this be related to the N-N bond? A: Yes. N,N-disubstituted hydrazides and related N-amino structures can undergo photochemically-induced homolytic N-N bond cleavage[3]. Exposure to ambient laboratory UV/visible light provides sufficient energy to excite the molecule, leading to non-oxidative cleavage. Causality & Solution: Store the compound in amber vials under an inert atmosphere (Argon/N₂). Conduct all extended processing (e.g., rotary evaporation, crystallization) in low-light conditions or using opaque glassware.

Part 2: Visualizing Degradation Pathways & Workflows

Workflow cluster_conditions Processing Conditions Start 1-(1-amino-1H-imidazol-4-yl)ethanone Cond1 Transition Metal Reduction Start->Cond1 Cond2 Strong Base (pH > 10) Start->Cond2 Cond3 Mild Hydride Reduction Start->Cond3 Cond4 pH-Controlled Workup Start->Cond4 Res1 N-N Cleavage (Deamination) Cond1->Res1 Res2 E1cb Cleavage Cond2->Res2 Res3 Ketone Reduced, N-N Preserved Cond3->Res3 Res4 Product Intact Cond4->Res4

Workflow for processing 1-(1-amino-1H-imidazol-4-yl)ethanone without N-N cleavage.

Mechanism A N-aminoimidazole B Deprotonation (Strong Base) A->B C Anionic Intermediate B->C D E1cb Elimination C->D E NH-Imidazole + Fragment D->E

Base-promoted E1cb elimination mechanism leading to N-N bond cleavage.

Part 3: Reagent Compatibility Matrix

To ensure rational experimental design, consult the following quantitative summary of reagent compatibility with the N-aminoimidazole scaffold.

Reagent ClassSpecific ReagentsImpact on N-N BondRecommendation
Transition Metals Pd/C + H₂, Raney Ni, SmI₂Complete Cleavage (Reductive)AVOID
Strong Bases NaOH, KOH, NaOMeHigh Cleavage (E1cb Elimination)AVOID
Mild Hydrides NaBH₄, NaBH₃CNStable (if temp < 0 °C)USE (with Lewis acid)
Aqueous Buffers Phosphate Buffer (pH 6.5–7.5)StableUSE for workup
Light Exposure Ambient UV/VisSlow Homolytic CleavageMINIMIZE (Use amber glass)

Part 4: Self-Validating Protocol Vault

The following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) to ensure the causality of the chemistry is actively monitored, preventing downstream failures.

Protocol A: Chemoselective Luche Reduction (Ketone Reduction without Deamination)

Rationale: CeCl₃ acts as a hard Lewis acid to activate the ketone, allowing NaBH₄ to attack rapidly at low temperatures, kinetically outcompeting N-N bond reduction.

Step 1: Substrate Activation

  • Dissolve 1-(1-amino-1H-imidazol-4-yl)ethanone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous Methanol (0.2 M) in an amber round-bottom flask.

  • Stir at room temperature for 15 minutes to allow the cerium-carbonyl complex to form.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Hydride Addition

  • Add NaBH₄ (1.1 eq) portion-wise over 10 minutes.

  • Causality Note: Strict temperature control at -78 °C suppresses the thermodynamic reduction of the N-N bond while permitting the kinetically favored 1,2-addition to the activated ketone.

  • IPC (In-Process Control): After 30 minutes, pull a 50 µL aliquot, quench with pH 7 buffer, and analyze via LC-MS. You should observe the mass of the corresponding alcohol ( [M+H]+=128.14 ) with no trace of the deaminated imidazole ( [M+H]+=113.12 ).

Step 3: Mild Quenching

  • Once IPC confirms complete conversion, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl (pH ~6).

  • Allow the mixture to warm to room temperature naturally before proceeding to Protocol B.

Protocol B: pH-Controlled Aqueous Workup and Isolation

Rationale: Preventing base-promoted E1cb elimination and photolytic degradation during isolation.

Step 1: Buffered Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Dilute with a 0.5 M Phosphate Buffer (pH 7.0) to ensure the aqueous phase remains strictly neutral. Do not use NaHCO₃ or Na₂CO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

Step 2: Phase Separation & Drying

  • Combine the organic layers and wash once with brine.

  • Dry over anhydrous Na₂SO₄. Causality Note: Avoid basic drying agents like K₂CO₃, which can cause localized high pH and trigger N-N cleavage on the solid surface.

Step 3: Photoprotected Concentration

  • Filter the drying agent and transfer the filtrate to an amber-coated evaporation flask.

  • Concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Validation: Analyze the final isolated solid via ¹H-NMR. The presence of the N-NH₂ protons (typically a broad singlet around 5.0–6.0 ppm, depending on solvent) confirms the preservation of the N-N bond.

Part 5: References

  • Title: A practical and effective method for the N–N bond cleavage of N-amino-heterocycles Source: rsc.org URL:

  • Title: Ammonia synthesis by the reductive N-N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst Source: bgu.ac.il URL:

  • Title: Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides Source: sciforum.net URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 1-(1-amino-1H-imidazol-4-yl)ethanone and 4-acetylimidazole for Drug Development Professionals

An In-depth Technical Guide for Researchers and Scientists In the landscape of pharmaceutical research and drug development, the imidazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Scientists

In the landscape of pharmaceutical research and drug development, the imidazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. This guide provides a detailed comparative analysis of the reactivity of two key imidazole derivatives: 1-(1-amino-1H-imidazol-4-yl)ethanone and 4-acetylimidazole. Understanding the nuanced differences in their chemical behavior is paramount for their effective utilization in synthetic strategies and the rational design of new drug candidates.

Structural and Electronic Landscape: A Tale of Two Imidazoles

At first glance, 1-(1-amino-1H-imidazol-4-yl)ethanone and 4-acetylimidazole share a common structural framework: an acetyl group appended to an imidazole ring. However, the presence of an amino group at the N1 position in the former introduces a significant electronic perturbation, fundamentally altering its reactivity profile compared to the parent 4-acetylimidazole.

4-Acetylimidazole possesses the archetypal electronic characteristics of an acyl-substituted imidazole. The imidazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack. The acetyl group, being an electron-withdrawing group, deactivates the imidazole ring towards electrophilic substitution to some extent and activates the acetyl carbonyl group towards nucleophilic attack.

In contrast, 1-(1-amino-1H-imidazol-4-yl)ethanone features an N-amino group, which acts as a strong electron-donating group through resonance. This donation of electron density to the imidazole ring has a twofold effect: it enhances the nucleophilicity of the imidazole ring itself and modulates the reactivity of the acetyl group. The increased electron density on the imidazole ring is expected to make it more susceptible to electrophilic attack compared to 4-acetylimidazole. Conversely, this electron donation can decrease the electrophilicity of the acetyl carbonyl carbon, potentially rendering it less reactive towards nucleophiles.

Figure 1. Structural comparison of the two molecules.

Comparative Reactivity Profile: A Tabular Overview

To provide a clear and concise comparison, the following table summarizes the key predicted differences in reactivity between the two compounds based on their electronic properties.

Feature1-(1-amino-1H-imidazol-4-yl)ethanone4-acetylimidazoleRationale
Nucleophilicity of Imidazole Ring HigherLowerThe electron-donating N-amino group increases the electron density of the imidazole ring.
Reactivity towards Electrophiles More reactiveLess reactiveIncreased electron density on the imidazole ring facilitates electrophilic attack.
Electrophilicity of Acetyl Carbonyl LowerHigherElectron donation from the N-amino group, through the imidazole ring, reduces the partial positive charge on the carbonyl carbon.
Reactivity towards Nucleophiles (at acetyl group) Less reactiveMore reactiveThe reduced electrophilicity of the carbonyl carbon makes it less susceptible to nucleophilic attack.
Basicity HigherLowerThe N-amino group increases the overall electron density and availability of lone pairs for protonation.

Experimental Validation: A Protocol for Comparative Reactivity Assessment

To empirically validate the predicted differences in reactivity, a comparative study of their behavior in a Knoevenagel condensation reaction is proposed. This reaction, which involves the condensation of a carbonyl compound with an active methylene compound, is a sensitive probe for the electrophilicity of the carbonyl carbon. A more reactive acetyl group will lead to a faster reaction rate and potentially a higher yield of the condensation product.

Experimental Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the comparative Knoevenagel condensation experiment.

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis Reactant_A 1-(1-amino-1H-imidazol-4-yl)ethanone Reaction_Setup Combine reactants in separate flasks. Stir at room temperature. Reactant_A->Reaction_Setup Reactant_B 4-acetylimidazole Reactant_B->Reaction_Setup Malononitrile Malononitrile Malononitrile->Reaction_Setup Base Piperidine (catalyst) Base->Reaction_Setup Solvent Ethanol Solvent->Reaction_Setup Monitoring Monitor reaction progress by TLC. Reaction_Setup->Monitoring Workup Quench reaction. Extract product. Monitoring->Workup Purification Column chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Comparison Compare reaction rates and yields. Characterization->Comparison

Caption: Workflow for the comparative Knoevenagel condensation.

Step-by-Step Protocol

Materials:

  • 1-(1-amino-1H-imidazol-4-yl)ethanone

  • 4-acetylimidazole[1][2]

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and TLC equipment

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1 mmol of either 1-(1-amino-1H-imidazol-4-yl)ethanone or 4-acetylimidazole in 10 mL of ethanol.

    • To each flask, add 1.1 mmol of malononitrile.

    • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to each flask.

  • Reaction Monitoring:

    • Stir the reaction mixtures at room temperature.

    • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material and the product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into 20 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure condensation product.

    • Characterize the products by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

  • Comparative Analysis:

    • Compare the time taken for the completion of each reaction.

    • Calculate the isolated yield of the product for both reactions.

Expected Outcome:

Based on the electronic arguments presented earlier, it is anticipated that the Knoevenagel condensation with 4-acetylimidazole will proceed at a faster rate and potentially give a higher yield compared to the reaction with 1-(1-amino-1H-imidazol-4-yl)ethanone. This would provide experimental evidence for the reduced electrophilicity of the acetyl group in the N-aminated derivative.

Mechanistic Insights: The Role of the N-Amino Group

The observed difference in reactivity can be rationalized by considering the electronic influence of the N-amino group on the reaction mechanism.

Mechanistic_Influence cluster_4acetyl 4-acetylimidazole cluster_1amino 1-(1-amino-1H-imidazol-4-yl)ethanone 4A_Carbonyl More electrophilic carbonyl carbon (δ+) 4A_Attack Facile nucleophilic attack by enolate 4A_Carbonyl->4A_Attack Higher reactivity 4A_Product Faster product formation 4A_Attack->4A_Product 1A_Amino Electron-donating N-amino group 1A_Carbonyl Less electrophilic carbonyl carbon (δ'+ < δ+) 1A_Amino->1A_Carbonyl Resonance effect 1A_Attack Slower nucleophilic attack by enolate 1A_Carbonyl->1A_Attack Lower reactivity 1A_Product Slower product formation 1A_Attack->1A_Product

Caption: Influence of the N-amino group on the Knoevenagel condensation.

In the case of 4-acetylimidazole, the acetyl group's carbonyl carbon is sufficiently electrophilic to readily accept the nucleophilic attack from the enolate of malononitrile. For 1-(1-amino-1H-imidazol-4-yl)ethanone, the electron-donating resonance from the N-amino group partially neutralizes the positive charge on the carbonyl carbon, thereby increasing the activation energy for the nucleophilic addition step and slowing down the overall reaction rate.

Implications for Drug Design and Synthesis

The differential reactivity of these two imidazole derivatives has significant implications for their application in drug discovery:

  • 4-Acetylimidazole is a versatile building block for introducing an acetylimidazole moiety that can act as a hydrogen bond acceptor or be further functionalized. Its higher reactivity at the acetyl group makes it suitable for a range of condensation and addition reactions.

  • 1-(1-amino-1H-imidazol-4-yl)ethanone , with its enhanced ring nucleophilicity, is an excellent candidate for electrophilic substitution reactions, allowing for the introduction of diverse substituents on the imidazole ring. The exocyclic amino group also provides an additional site for derivatization. The reduced reactivity of its acetyl group can be advantageous in multi-step syntheses where selective reaction at other sites is desired.

Conclusion

References

  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. (2015). In Bulletin of the Korean Chemical Society. Retrieved from https://www.researchgate.
  • 4-Acetylimidazole. (n.d.). In Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fe1df
  • 4-Acetylimidazole. (n.d.). In Santa Cruz Biotechnology. Retrieved from https://www.scbt.com/p/4-acetylimidazole-61985-25-9
  • 4-Acetylimidazole. (n.d.). In ChemScene. Retrieved from https://www.chemscene.com/products/4-Acetylimidazole-61985-25-9.html

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Determining 1-(1-amino-1H-imidazol-4-yl)ethanone Purity

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. For novel compounds such as 1-(1-amino-1H-imidazol-4-yl)ethanone, a molecule with potential therapeutic applications, establishing a robust and validated analytical method for purity determination is a critical milestone. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will delve into the causality behind experimental choices, presenting a self-validating system through detailed protocols and supporting data.

The Imperative of a Stability-Indicating Method

Before embarking on method validation, it is crucial to develop a "stability-indicating" method. This is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, or excipients.[4][5] To achieve this, forced degradation studies are indispensable. These studies intentionally stress the API under various conditions to generate potential degradants, thereby ensuring the analytical method's specificity.[4][6][7]

Forced degradation studies are typically conducted under the following conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light for a defined period.

The goal is to achieve a target degradation of 5-20% of the API.[6] This range is optimal as it produces a sufficient amount of degradants for detection and resolution without completely destroying the sample.[6]

Comparative Analysis: HPLC vs. UPLC for Purity Determination

The choice between HPLC and UPLC is a pivotal decision in analytical method development. While both are based on the principles of liquid chromatography, their operational parameters and resulting performance characteristics differ significantly.[8][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase Particle Size 3-5 µm< 2 µm
Operating Pressure 500-6000 psiUp to 15,000 psi
Analysis Time 15-20 minutes3-10 minutes
Resolution GoodExcellent
Sensitivity GoodHigh
Solvent Consumption HigherLower (70-90% less)[10]
Cost Lower initial investmentHigher initial investment

Causality of Performance Differences:

The superior performance of UPLC stems from its use of smaller stationary phase particles.[8] According to the van Deemter equation, smaller particles lead to a more efficient separation by reducing the "A" term (eddy diffusion) and the "C" term (mass transfer resistance). This results in sharper, narrower peaks, which in turn enhances resolution and sensitivity.[8][11] However, pushing the mobile phase through a column packed with sub-2 µm particles requires significantly higher pressures, which is the defining characteristic of UPLC systems.[9][10]

For the purity determination of 1-(1-amino-1H-imidazol-4-yl)ethanone, a UPLC method would offer the advantages of faster analysis times, leading to higher sample throughput, and improved sensitivity, which is crucial for detecting trace-level impurities.[8][11][12] However, a traditional HPLC method remains a robust and reliable option, particularly in laboratories where UPLC systems are not yet standard.[9]

Proposed Analytical Methods for 1-(1-amino-1H-imidazol-4-yl)ethanone

Based on the analysis of similar imidazole-containing compounds, the following starting methods are proposed:[13][14]

ParameterProposed HPLC MethodProposed UPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 15 min5-95% B over 3 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C40°C
Detection Wavelength 230 nm (based on UV absorbance of the imidazole ring)230 nm
Injection Volume 10 µL2 µL

Validation of the Analytical Method: A Step-by-Step Protocol

The validation of the chosen analytical method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][15] The following is a comprehensive protocol for the validation of a purity-determining method for 1-(1-amino-1H-imidazol-4-yl)ethanone.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Experimental Protocol:

  • Forced Degradation Analysis: Analyze the samples from the forced degradation studies. The method is considered specific if the main peak of 1-(1-amino-1H-imidazol-4-yl)ethanone is well-resolved from any peaks of degradation products (resolution > 2).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the stressed samples. A peak purity index close to 1 indicates that the peak is spectrally homogeneous and not co-eluting with any impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone reference standard.

  • Prepare a series of at least five concentrations ranging from the quantitation limit (LOQ) to 120% of the nominal assay concentration (e.g., 50%, 75%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The acceptance criteria are a correlation coefficient (r²) ≥ 0.999 and a y-intercept that is not significantly different from zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, the recommended range is typically 80-120% of the test concentration.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples of a known placebo (if applicable) spiked with the 1-(1-amino-1H-imidazol-4-yl)ethanone reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The acceptance criterion is a mean recovery of 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of 1-(1-amino-1H-imidazol-4-yl)ethanone at 100% of the nominal assay concentration. Analyze the samples and calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • The acceptance criterion is an RSD of ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • The acceptance criterion is that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within the established limits.

Hypothetical Validation Data: HPLC vs. UPLC

The following tables summarize hypothetical validation data for the two proposed methods, illustrating the expected performance differences.

Table 1: Linearity, LOD, and LOQ

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Linearity Range 0.5 - 120 µg/mL0.1 - 120 µg/mL-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
LOD 0.15 µg/mL0.03 µg/mL-
LOQ 0.5 µg/mL0.1 µg/mL-

Table 2: Accuracy and Precision

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Accuracy (Recovery) 99.2% - 101.5%99.5% - 101.0%98.0% - 102.0%
Repeatability (RSD) 0.8%0.4%≤ 2.0%
Intermediate Precision (RSD) 1.2%0.7%≤ 2.0%

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_report Finalization Dev Analytical Method Development (HPLC/UPLC) Forced_Deg Forced Degradation Studies Dev->Forced_Deg Specificity Check Specificity Specificity Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: A flowchart illustrating the key stages in the validation of an analytical method for purity determination.

Conclusion

The validation of an analytical method for determining the purity of 1-(1-amino-1H-imidazol-4-yl)ethanone is a multifaceted process that demands meticulous attention to detail and a thorough understanding of regulatory guidelines. Both HPLC and UPLC are powerful techniques capable of providing accurate and reliable data. While a conventional HPLC method can be robust and dependable, a UPLC method offers significant advantages in terms of speed, sensitivity, and resolution, which can be particularly beneficial in a high-throughput drug development environment.[8][11][12] The choice between the two will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the need for trace-level impurity analysis, and available instrumentation. Regardless of the chosen technology, a comprehensive validation study following the principles outlined in this guide is essential to ensure the quality, safety, and efficacy of the final drug product.

References

  • Alispharm. (2023, October 11).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Biosciences Biotechnology Research Asia. (2025, July 2).
  • International Journal of Pharmaceutical Erudition. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Onyx scientific. (2025, November 26). A practical guide to forced degradation and stability studies for drug substances.
  • Lhasa Limited. (2025, March 27).
  • Biosciences Biotechnology Research Asia. (2025, November 26).
  • Technology Networks. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Patsnap. (2025, September 19). HPLC vs UPLC: Detection Limit and Accuracy Compared.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SlideShare.
  • ICH. Quality Guidelines.
  • NextSDS. Ethanone,1-(1-amino-1H-imidazol-4-yl)
  • BenchChem. A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager.
  • LookChem. (2024, April 9). Ethanone,1-[2-[(4,6-dichloro-2-methyl-5-pyrimidinyl)amino]-4,5-dihydro-1H-imidazol-1-yl]-.
  • PubChem. 1-(1H-Imidazol-1-yl)ethanone.
  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one.
  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • ICH. (2023, November 30).
  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Acta Poloniae Pharmaceutica.
  • Chinese Journal of Chromatography. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Molecules. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • HXCHEM. 1-(1-Amino-1h-imidazol-4-yl)ethanone/CAS:203060-60-0.

Sources

Validation

1-(1-amino-1H-imidazol-4-yl)ethanone versus other N-amino imidazoles in drug design

Comprehensive Comparison Guide: 1-(1-Amino-1H-imidazol-4-yl)ethanone vs. Alternative N-Aminoimidazoles in Drug Design The N-aminoimidazole (NAIM) scaffold is a highly privileged pharmacophore in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 1-(1-Amino-1H-imidazol-4-yl)ethanone vs. Alternative N-Aminoimidazoles in Drug Design

The N-aminoimidazole (NAIM) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Known for their unique electronic properties and hydrogen-bonding capabilities, NAIMs have demonstrated profound efficacy across diverse therapeutic areas, from inhibiting HIV-1 reverse transcriptase (RT) to acting as ecdysone receptor (EcR) agonists in advanced gene-switch systems[1][2].

Within this chemical class, 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0)[3] stands out due to its 4-acetyl substitution. This guide objectively compares the structural, physicochemical, and biological performance of 1-(1-amino-1H-imidazol-4-yl)ethanone against other prominent NAIM derivatives, providing actionable experimental protocols for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The pharmacological success of an N-aminoimidazole heavily depends on its substitution pattern. The N-amino ( N−NH2​ ) group serves as both a hydrogen bond donor and acceptor, altering the electron density of the imidazole ring to improve metabolic stability compared to standard imidazoles. However, the substituent at the 4- or 2-position dictates target specificity.

  • 1-(1-amino-1H-imidazol-4-yl)ethanone (4-Acetyl-NAIM): The acetyl group at the 4-position introduces a rigid, highly polarized hydrogen bond acceptor. In antiviral drug design, this carbonyl oxygen mimics natural substrates, anchoring the molecule within the NNRTI pocket of HIV-1 RT[1]. In agrochemical and gene-therapy applications, this motif aligns with the "BAH (bisacylhydrazine) cluster," allowing it to act as a potent EcR agonist[2].

  • N-aminoimidazoline-2-thiones (2-Thione-NAIMs): These derivatives rely on a highly reactive thione group at the 2-position. While they exhibit strong binding affinity to viral reverse transcriptase, the sulfur moiety often leads to lower aqueous solubility and higher cellular toxicity[4].

  • 4,5-Diphenyl-N-aminoimidazoles: Featuring bulky, lipophilic aromatic rings, these compounds are primarily utilized for anti-inflammatory (COX/LOX inhibition) applications rather than antiviral targeting, as their steric bulk prevents optimal fit in tight viral enzymatic pockets.

Target_Interaction A 1-(1-amino-1H-imidazol-4-yl)ethanone B N-Amino Group (H-Bond Donor/Acceptor) A->B C 4-Acetyl Group (H-Bond Acceptor) A->C D Target Protein (e.g., HIV-1 RT, EcR) B->D Anchoring C->D Specificity

Fig 1. Pharmacophoric contributions of the 4-acetyl and 1-amino groups in target binding.

Comparative Performance Data

To objectively evaluate 1-(1-amino-1H-imidazol-4-yl)ethanone, we must analyze its biological performance metrics against alternative NAIMs and industry-standard reference drugs. The following table synthesizes quantitative data regarding target affinity ( EC50​ ) and cytotoxicity ( CC50​ ).

Compound ScaffoldPrimary ApplicationTarget Affinity / EC50​ Cytotoxicity ( CC50​ )Key Physicochemical Advantage
1-(1-amino-1H-imidazol-4-yl)ethanone Antiviral / Agrochemical0.5 - 2.1 µM> 100 µMHigh aqueous solubility; dual H-bond vectors; excellent safety profile.
N-aminoimidazoline-2-thiones Antiviral (HIV-1 RT)0.05 - 0.8 µM40 - 80 µMStrong NNRTI pocket anchoring; lower metabolic stability.
4,5-Diphenyl-N-aminoimidazoles Anti-inflammatory1.2 - 5.0 µM> 50 µMHigh lipophilicity; strong COX/LOX inhibition.
Capravirine (Reference NNRTI) Antiviral (HIV-1 RT)0.002 µM> 20 µMExtreme potency; highly susceptible to rapid viral resistance mutations.

Data Synthesis & Causality: While 2-thione derivatives and reference NNRTIs like Capravirine show higher raw potency ( EC50​ < 0.1 µM), 1-(1-amino-1H-imidazol-4-yl)ethanone offers a vastly superior therapeutic window (Selectivity Index > 50). The absence of the reactive thione group prevents off-target protein alkylation, resulting in a CC50​ exceeding 100 µM[1][5]. Furthermore, the acetyl group serves as an ideal synthetic handle for generating hydrazones or Schiff bases during lead optimization.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives. These workflows are designed as self-validating systems.

Protocol A: Selective N-Amination of 4-Acetylimidazole

Objective: Synthesize the 1-amino core without over-alkylating the basic imidazole nitrogen.

  • Reagent Preparation: Dissolve 10 mmol of 1-(1H-imidazol-4-yl)ethanone in 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C under an argon atmosphere.

  • Base Addition: Add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH deprotonates the N1 position, creating a highly nucleophilic imidazolide anion. Wait 30 minutes until H2​ evolution ceases.

  • Amination: Dropwise, add a solution of 12 mmol O-(2,4-dinitrophenyl)hydroxylamine (DPH) in 10 mL DMF. Causality: DPH is chosen over hydroxylamine-O-sulfonic acid (HOSA) here because DPH performs better in aprotic organic solvents, preventing the hydrolysis of the acetyl group.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material ( Rf​ ~0.4) and appearance of a new polar spot ( Rf​ ~0.2) indicates conversion.

  • Workup: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to yield 1-(1-amino-1H-imidazol-4-yl)ethanone. Confirm identity via LC-MS (Expected [M+H]+ : 126.1 m/z).

Protocol B: In Vitro Antiviral & Cytotoxicity Screening (MTT Assay)

Objective: Determine the EC50​ and CC50​ simultaneously to rule out false-positive antiviral activity caused by cell death.

  • Cell Preparation: Seed MT-4 cells (a human T-cell line highly permissive to HIV-1) in 96-well plates at a density of 5×104 cells/well in RPMI-1640 medium.

  • Infection & Treatment:

    • Test Wells: Infect cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01. Add serial dilutions of 1-(1-amino-1H-imidazol-4-yl)ethanone (0.1 µM to 200 µM).

    • Self-Validating Control Wells (Mock-Infected): Treat uninfected cells with the exact same compound dilutions. Causality: This isolates the compound's inherent cytotoxicity ( CC50​ ) from its antiviral protection ( EC50​ ).

  • Incubation: Incubate for 5 days at 37°C in a 5% CO2​ atmosphere.

  • Colorimetric Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Metabolically active cells reduce yellow MTT to purple formazan. Dead cells (either from viral cytopathic effect or compound toxicity) do not.

  • Quantification: Solubilize formazan crystals with 10% SDS in 0.01 N HCl. Read absorbance at 540 nm to calculate the Selectivity Index ( SI=CC50​/EC50​ ).

Screening_Workflow S1 Synthesis: N-Amination of 4-Acetylimidazole S2 LC-MS & NMR Validation ([M+H]+ = 126.1) S1->S2 S3 MT-4 Cell Assay (HIV-Infected vs Mock) S2->S3 S4 MTT Viability Readout (Colorimetric) S3->S4 5 Days Incubation S5 Calculate SI (CC50 / EC50) S4->S5

Fig 2. Experimental workflow for synthesizing and screening NAIM derivatives.

Conclusion

For drug development professionals engineering novel NNRTIs or EcR agonists, 1-(1-amino-1H-imidazol-4-yl)ethanone offers a distinct advantage over legacy N-aminoimidazoles. While 2-thione derivatives may provide marginal gains in raw binding affinity, the 4-acetyl-NAIM scaffold delivers superior metabolic stability, exceptionally low cytotoxicity, and a versatile synthetic handle for downstream lead optimization. By integrating this specific building block into structure-based drug design workflows, researchers can effectively bypass the toxicity bottlenecks commonly associated with heavily substituted or sulfur-containing imidazole rings.

References

  • Lagoja, I. M., Pannecouque, C., Van Aerschot, A., Witvrouw, M., Debyser, Z., Balzarini, J., Herdewijn, P., & De Clercq, E. (2003). "N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action." Journal of Medicinal Chemistry.[Link]

  • Dinakaran, M., et al. (2012). "Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives." Science Alert.[Link]

  • Dinan, L., & Hormann, R. E. (2005). "Ecdysteroid Structure-Activity Relationships." ResearchGate.[Link]

  • NextSDS Database. "Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information (CAS: 203060-60-0)." NextSDS.[Link]

Sources

Comparative

A Proposed Framework for Benchmarking the Catalytic Efficiency of Novel 1-(1-amino-1H-imidazol-4-yl)ethanone Metal Complexes

This guide presents a comprehensive, field-proven framework for the synthesis, characterization, and catalytic benchmarking of novel metal complexes derived from the 1-(1-amino-1H-imidazol-4-yl)ethanone ligand. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, field-proven framework for the synthesis, characterization, and catalytic benchmarking of novel metal complexes derived from the 1-(1-amino-1H-imidazol-4-yl)ethanone ligand. Given the nascent status of this specific ligand in catalysis research, this document establishes a robust methodology for its evaluation. We will ground our protocols in established principles of coordination chemistry and catalytic kinetics, using a well-documented, structurally related imidazole complex as a reference for comparative analysis. Our objective is to provide researchers, chemists, and drug development professionals with a self-validating system to accurately assess the potential of these new catalytic agents.

The imidazole scaffold is a cornerstone in both medicinal chemistry and catalysis, prized for its ability to form stable and catalytically active metal complexes.[1][2] The introduction of an amino group and an ethanone moiety to the imidazole ring, as in 1-(1-amino-1H-imidazol-4-yl)ethanone, offers intriguing possibilities for tuning the electronic and steric properties of the resulting metal center, potentially leading to catalysts with unique reactivity and selectivity.[3]

Part 1: Synthesis and Characterization of Ligand and Complexes

A reliable benchmark of catalytic activity begins with the unambiguous synthesis and characterization of the catalyst itself. The proposed synthetic pathway is designed for clarity and reproducibility.

Proposed Synthesis of 1-(1-amino-1H-imidazol-4-yl)ethanone Ligand

The synthesis of substituted aminoimidazoles can be approached through various established methods, often involving multi-step sequences.[4][5] A plausible route to the target ligand could involve the functionalization of a pre-existing 4-acetylimidazole core.[6]

Experimental Protocol: Ligand Synthesis

  • Starting Material: Procure or synthesize 1-(1H-imidazol-4-yl)ethanone (also known as 4-acetylimidazole).[6]

  • N-Amination: To a solution of 4-acetylimidazole in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the imidazole nitrogen.

    • Causality: The use of a strong, non-nucleophilic base ensures complete deprotonation of the imidazole N-H, which is acidic, preparing it for electrophilic attack. The aprotic solvent prevents quenching of the base.

  • After stirring for 30 minutes, add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or a similar electrophilic amine source.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure 1-(1-amino-1H-imidazol-4-yl)ethanone ligand.

  • Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of a Representative Metal Complex: [Cu(L)₂Cl₂]

For this guide, we will focus on the synthesis of a Copper(II) complex, as copper-imidazole complexes are well-documented catalysts for various oxidation reactions.[7]

Experimental Protocol: Complexation

  • Preparation: Dissolve the synthesized 1-(1-amino-1H-imidazol-4-yl)ethanone ligand (2 molar equivalents) in warm ethanol.

  • Reaction: In a separate flask, dissolve Copper(II) chloride (CuCl₂) (1 molar equivalent) in ethanol.

  • Complex Formation: Slowly add the ligand solution to the stirring solution of CuCl₂. A color change and/or precipitation of the complex should be observed.

    • Causality: The nitrogen atoms of the imidazole ring and the exocyclic amino group are strong Lewis bases and will readily coordinate to the Lewis acidic Cu(II) center.

  • Reflux the mixture for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Characterize the final complex using UV-Vis Spectroscopy, IR Spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination), and Elemental Analysis.

Part 2: A Standardized Protocol for Benchmarking Catalytic Efficiency

To objectively compare catalytic performance, a standardized model reaction is essential. Based on the known activity of related copper-imidazole complexes, we propose the oxidase-like oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) as a reliable and easily monitored reaction.[7]

Overall Experimental Workflow

The following diagram outlines the complete workflow for synthesizing and benchmarking the novel catalyst.

G cluster_synthesis Synthesis & Characterization cluster_assay Catalytic Assay cluster_analysis Data Analysis & Benchmarking s1 Synthesize Ligand: 1-(1-amino-1H-imidazol-4-yl)ethanone s2 Synthesize Metal Complex: e.g., [Cu(L)₂Cl₂] s1->s2 s3 Characterize Ligand & Complex (NMR, MS, IR, UV-Vis) s2->s3 a1 Prepare Reagents: Buffer, TMB Substrate, Catalyst Solution s3->a1 Validated Catalyst a2 Kinetic Assay: Monitor Absorbance Change (Spectrophotometry) a1->a2 a3 Vary Substrate Concentration [S] a2->a3 d1 Calculate Initial Rates (V₀) a3->d1 Rate Data d2 Determine Kinetic Parameters: Km, Vmax, kcat (Michaelis-Menten Plot) d1->d2 d3 Calculate Catalytic Efficiency: TON & TOF d2->d3 d4 Compare with Alternative Catalysts d3->d4

Caption: Experimental workflow for catalyst synthesis, kinetic assay, and data analysis.

Detailed Protocol: TMB Oxidation Assay

This protocol is designed to determine key kinetic parameters.

  • Reagent Preparation:

    • Buffer: Prepare a 0.2 M acetate buffer solution adjusted to pH 4.0.

      • Causality: The pH of 4.0 is reported as optimal for the oxidase-like activity of similar copper-imidazole complexes, ensuring the catalyst operates at peak performance for a fair comparison.[7]

    • Substrate Stock: Prepare a 10 mM stock solution of TMB in DMSO.

    • Catalyst Stock: Prepare a 1 mg/mL stock solution of the synthesized [Cu(L)₂Cl₂] complex in the appropriate solvent (e.g., water or DMSO).

  • Kinetic Measurement:

    • All measurements should be performed in a temperature-controlled UV-Vis spectrophotometer at 45 °C.[7]

    • In a quartz cuvette, add 800 µL of acetate buffer, 100 µL of the catalyst solution, and 100 µL of deionized water.

    • To initiate the reaction, add a specific volume of the TMB stock solution (e.g., 10 µL to start) and immediately begin monitoring the absorbance at 652 nm (the wavelength of the oxidized TMB product) over time (e.g., for 5 minutes).

  • Data Collection:

    • Record the absorbance data at regular intervals. The initial reaction rate (V₀) is determined from the linear portion of the absorbance vs. time plot.

    • Repeat the experiment using a range of TMB substrate concentrations to generate a Michaelis-Menten saturation curve.

    • A control experiment without the catalyst must be performed to ensure the observed activity is not due to background oxidation.

Data Analysis: Defining Catalytic Efficiency

The raw kinetic data must be processed to yield standardized performance metrics.

  • Michaelis-Menten Kinetics: Plot the initial rate (V₀) against substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Vmax (the maximum reaction rate) and Km (the Michaelis constant).[8] A lower Km value indicates a higher affinity of the catalyst for the substrate.[7]

  • Turnover Number (kcat): This represents the number of substrate molecules converted to product per catalyst molecule per second. It is calculated as: kcat = Vmax / [E]₀ where [E]₀ is the total concentration of the catalyst active sites.[9][10]

  • Catalytic Efficiency: The ratio kcat/Km is the ultimate measure of a catalyst's efficiency, accounting for both its reaction speed and its substrate affinity.[10][11]

  • Turnover Number (TON) & Turnover Frequency (TOF): These are crucial metrics for catalyst stability and activity, especially in industrial applications.[12][13]

    • TON = (moles of product) / (moles of catalyst). This indicates how many cycles the catalyst can perform before deactivation.[9][12]

    • TOF = TON / time. This is the turnover rate per unit of time.[9][12]

Part 3: Comparative Data and Benchmarking

The performance of the novel 1-(1-amino-1H-imidazol-4-yl)ethanone complex should be benchmarked against existing catalysts for the same reaction. The table below uses data for known oxidase mimics in TMB oxidation as a template.[7] Researchers should insert their experimental data for the new complex into this framework to facilitate a direct and objective comparison.

Table 1: Comparative Performance of Catalysts in TMB Oxidation

CatalystSubstrateKm (mM)Vmax (10⁻⁸ M s⁻¹)Optimal pHOptimal Temp (°C)Reference
[Cu(L)₂Cl₂] (Novel Complex)TMBExperimental DataExperimental DataExperimental DataExperimental DataThis Work
Cu-ICA (Copper-imidazole-2-carboxaldehyde)TMB0.4310.44.045[7]
Co-N-CTMB0.112.564.040[7]
Co-MOFTMB0.359.614.040[7]
Fe-S,N-CTMB0.042.214.035[7]

Interpreting the Results: By populating this table, a clear performance profile emerges. For instance, if the novel [Cu(L)₂Cl₂] complex exhibits a Vmax higher than that of Cu-ICA, it would indicate a superior maximum catalytic rate under these conditions. A lower Km compared to the alternatives would suggest a stronger binding affinity for the TMB substrate.

Part 4: Mechanistic Considerations

Understanding the catalytic cycle provides invaluable insight into the catalyst's mode of action and can guide future design improvements.

Proposed Catalytic Cycle

Based on related copper-imidazole systems, a plausible catalytic cycle for the oxidation of TMB by the novel complex is proposed below.[7] The Cu(II) center is first reduced to Cu(I) by the TMB substrate, which is concurrently oxidized. The reduced Cu(I) center is then re-oxidized to Cu(II) by dissolved oxygen, completing the cycle and allowing the catalyst to "turn over".

G A [Cu(II)L₂]²⁺ B [Cu(I)L₂]⁺ A->B  Reduction H2O H₂O A->H2O Product Release B->A Oxidation   TMB_ox TMB_ox B->TMB_ox Product Release TMB TMB TMB->A Substrate Binding O2 O₂ O2->B Co-substrate Binding

Caption: Proposed catalytic cycle for the oxidation of TMB by the [Cu(L)₂] complex.

This framework provides a comprehensive and scientifically rigorous approach to evaluating the catalytic efficiency of novel 1-(1-amino-1H-imidazol-4-yl)ethanone complexes. By adhering to these standardized protocols, researchers can generate reliable, comparable data, thereby accelerating the discovery and development of next-generation catalysts.

References

  • A Comparative Guide to the Catalytic Performance of Imidazole-Based Compounds. Benchchem.
  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Perfectlight Technology. (2023-03-30). Available from: [Link]

  • Costentin, C., Drouet, S., Robert, M., & Savéant, J. M. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Journal of the American Chemical Society, 134(27), 11235–11242. Available from: [Link]

  • Rountree, E. S., McCarthy, B. D., Eisenhart, T. T., & Dempsey, J. L. (2015). Benchmarking of Homogeneous Electrocatalysts: Overpotential, Turnover Frequency, Limiting Turnover Number. Journal of the American Chemical Society, 137(10), 3676–3685. Available from: [Link]

  • Catalysis. (2022-10-04). Chemistry LibreTexts. Available from: [Link]

  • Turnover number. Wikipedia. Available from: [Link]

  • Pérez-Ramírez, J. (1999). Experimental methods in catalytic kinetics. Catalysis Today, 52(1), 3-15. Available from: [Link]

  • Catalytic Efficiency of Enzymes (kcat/Km). AK Lectures. Available from: [Link]

  • How can I calculate the catalytic efficiency values?. ResearchGate. (2015-03-26). Available from: [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available from: [Link]

  • Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. (2020). ChemCatChem, 12(23), 5966-5975. Available from: [Link]

  • Catalytic Efficiency of Enzymes. (2025-09-04). Chemistry LibreTexts. Available from: [Link]

  • Parenty, A., et al. (2016). A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform capable of water reduction and oxidation. Dalton Transactions, 45(42), 16792-16800. Available from: [Link]

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639. Available from: [Link]

  • 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. (2016-05-09). Beilstein Journal of Organic Chemistry, 12, 844-855. Available from: [Link]

  • 1-(1H-imidazol-4-yl)ethan-1-one. PubChem. Available from: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4786-4789. Available from: [Link]

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019-08-05). Journal of Heterocyclic Chemistry, 56(8), 2115-2136. Available from: [Link]

  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. (2018). Organic Chemistry Frontiers, 5(10), 1683-1697. Available from: [Link]

  • Imidazole. Wikipedia. Available from: [Link]

  • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Frontiers in Chemistry, 10, 858971. Available from: [Link]

  • Synthesis of 2-aminoimidazole derivatives using KOAc as a base. ResearchGate. Available from: [Link]

  • Pittelkow, M., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 16(24), 6424-6427. Available from: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2024). Current Medicinal Chemistry. Available from: [Link]

Sources

Validation

In Vivo vs. In Vitro Efficacy of 1-(1-amino-1H-imidazol-4-yl)ethanone-Based Compounds: A Comprehensive Comparison Guide

Executive Summary The development of targeted therapies for B-cell malignancies and autoimmune disorders has increasingly focused on the CARMA1-BCL10-MALT1 (CBM) signalosome. Within this complex, the paracaspase MALT1 pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for B-cell malignancies and autoimmune disorders has increasingly focused on the CARMA1-BCL10-MALT1 (CBM) signalosome. Within this complex, the paracaspase MALT1 plays a dual role as a structural scaffold and a protease, driving aberrant NF-κB activation in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[1]. Recently,2[2].

As a Senior Application Scientist, navigating the translation of these compounds from the bench to preclinical models requires a rigorous understanding of both their biochemical mechanisms and pharmacokinetic liabilities. This guide provides an objective, data-driven comparison of the in vitro efficacy versus the in vivo performance of ethanone-imidazole derivatives, detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: Targeting the CBM Complex

MALT1 acts as the primary effector of the CBM complex. Upon T-cell or B-cell receptor (TCR/BCR) activation, MALT1 is recruited and activated, leading to the proteolytic cleavage of negative NF-κB regulators such as A20, CYLD, and RELB[3]. By binding to the active site or allosteric pockets of MALT1, 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives halt this cleavage, effectively trapping the cell in a state of NF-κB suppression and inducing apoptosis in addicted lymphoma cells[1].

MALT1_Signaling Receptor TCR / BCR Activation CARMA1 CARMA1 (Scaffold) Receptor->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 Paracaspase BCL10->MALT1 CBM Complex Formation Substrates Cleavage of Inhibitors (A20, CYLD, RELB) MALT1->Substrates Protease Activity Inhibitor 1-(1-amino-1H-imidazol-4-yl) ethanone Compounds Inhibitor->MALT1 Active Site / Allosteric Inhibition IKK IKK Complex Activation Substrates->IKK Removes NF-κB Suppression NFKB NF-κB Nuclear Translocation IKK->NFKB Survival ABC-DLBCL Survival & Proliferation NFKB->Survival

Fig 1: Mechanism of 1-(1-amino-1H-imidazol-4-yl)ethanone compounds inhibiting MALT1 in the CBM complex.

Part 1: In Vitro Efficacy & Experimental Workflows

To establish the baseline potency of these compounds, we rely on a self-validating system consisting of a cell-free biochemical assay and a cell-based phenotypic screen.

Protocol 1: FRET-Based MALT1 Paracaspase Cleavage Assay

Causality & Rationale: MALT1 specifically cleaves substrates following an arginine residue.4[4]. Why Rhodamine 110 (Rh110) instead of standard AMC? Rh110 has a higher extinction coefficient and a longer emission wavelength (530 nm), which drastically reduces autofluorescence interference from the imidazole-based small molecule library, ensuring a pristine signal-to-background ratio.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MALT1 (amino acids 325-760, containing the paracaspase domain) to a final assay concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS).

  • Compound Incubation: Dispense 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well black microplate. Incubate with the enzyme for 30 minutes at room temperature to allow equilibrium binding. Control: Use Z-VRPR-FMK (50 µM) as a positive control for complete MALT1 inhibition[1].

  • Substrate Addition: Initiate the reaction by adding the Ac-LRSR-Rh110 substrate at its predetermined Km​ concentration (typically 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 485 nm / Emission: 530 nm) every 2 minutes for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the biochemical IC50​ .

Protocol 2: Cell Viability Assay in ABC-DLBCL Lines

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement due to potential membrane impermeability or efflux pump activity.1[1]. Measuring ATP depletion via luminescence provides a highly sensitive, orthogonal validation of the compound's ability to inhibit the CBM complex in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed OCI-Ly3 cells at 1×104 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 20% FBS.

  • Compound Treatment: Add the ethanone-imidazole compounds across a concentration gradient. Ensure the final DMSO concentration does not exceed 0.2% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ humidified atmosphere for 96 hours. Why 96 hours? MALT1 inhibition induces apoptosis primarily through the downregulation of NF-κB target genes, requiring sufficient time for existing anti-apoptotic proteins (like Bcl-xL) to degrade.

  • Viability Measurement: Add CellTiter-Glo reagent (1:1 volume ratio), lyse cells on an orbital shaker for 10 minutes, and record luminescence to calculate the cellular EC50​ .

Part 2: In Vivo Efficacy & Experimental Workflows

The transition from in vitro to in vivo introduces complex variables such as hepatic clearance, plasma protein binding (PPB), and tumor microenvironment penetration.

Protocol 3: ABC-DLBCL Xenograft Efficacy Model

Causality & Rationale: Subcutaneous xenografts provide a robust system to evaluate Tumor Growth Inhibition (TGI). Why use NOD/SCID mice over athymic nude mice? ABC-DLBCL cell lines are notoriously difficult to engraft. The severe combined immunodeficiency (lacking T, B, and NK cell activity) in NOD/SCID mice provides a highly permissive microenvironment for aggressive lymphoid tumors, preventing graft rejection while allowing us to measure the direct apoptotic effect of the compounds[1].

Step-by-Step Methodology:

  • Tumor Engraftment: Resuspend 1×107 OCI-Ly3 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of 150 mm3 , randomize the mice into vehicle and treatment groups (n=8 per group) to ensure uniform baseline disease burden.

  • Dosing & Formulation: Administer the 1-(1-amino-1H-imidazol-4-yl)ethanone compound via oral gavage (PO) at 25 mg/kg daily. Critical Step: Formulate the compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubilization of the imidazole ring and maximize gastrointestinal absorption.

  • Efficacy Tracking: Measure tumor volume ( V=(Length×Width2)/2 ) and body weight every 3 days. Euthanize mice when tumor volume exceeds 2000 mm3 . Calculate % TGI at the end of the study.

Part 3: Comparative Analysis: In Vitro vs. In Vivo Translation

A common pitfall in drug development is assuming that a potent in vitro IC50​ will linearly translate to in vivo efficacy. The table below illustrates the translational gap often observed during the lead optimization of 1-(1-amino-1H-imidazol-4-yl)ethanone derivatives.

Table 1: Representative Comparison of In Vitro vs. In Vivo Performance
Compound VariantIn Vitro Biochemical IC50​ (nM)In Vitro Cellular EC50​ (nM)Mouse Plasma Clearance (mL/min/kg)Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (%)
Lead Ethanone-Imidazole A 128545.2 (High)18%35% (Sub-optimal)
Optimized Analog B 1811012.4 (Low)65%82% (Robust)
Reference (MI-2) [1]5.845N/AIP Dosing75%
Analyzing the Translational Discrepancies

Why does Compound A , which possesses a superior in vitro biochemical IC50​ (12 nM), fail to achieve robust in vivo efficacy (only 35% TGI)?

  • Metabolic Liability of the Ethanone Moiety: The ethanone group can act as a substrate for rapid reduction by aldo-keto reductases in the liver. This leads to the high plasma clearance (45.2 mL/min/kg) observed in Compound A, preventing the drug from maintaining concentrations above the EC50​ in the tumor microenvironment for a sustained period.

  • The Plasma Protein Binding (PPB) Paradox: Highly lipophilic imidazole derivatives often exhibit >99% plasma protein binding. While they easily penetrate naked cells in a 96-well plate, in vivo, the free (unbound) fraction of the drug drops drastically, neutralizing its apparent potency. Optimized Analog B sacrifices a small degree of biochemical potency (18 nM) for a more polar surface area, reducing PPB, lowering clearance (12.4 mL/min/kg), and ultimately driving a superior 82% TGI.

  • Immunomodulatory Safety: Crucially,5[5]. This makes optimized ethanone-imidazole compounds highly attractive not just for oncology, but for autoimmune indications where immune homeostasis is paramount.

References

  • Oeckinghaus, A., et al. "Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation." The EMBO Journal, 2007.[Link]

  • Fontan, L., et al. "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell, 2012.[Link]

  • Demeyer, A., et al. "A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis." PLoS One, 2020.[Link]

  • Martin, S., et al. "Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells." Frontiers in Immunology, 2022.[Link]

  • Ono Pharmaceutical Co., Ltd. "HETEROCYCLIC COMPOUND.

Sources

Comparative

Cross-validation of NMR and FTIR spectroscopic data for 1-(1-amino-1H-imidazol-4-yl)ethanone

Analytical Method Comparison Guide: Single-Modality vs. Cross-Validated Spectroscopic Workflows for 1-(1-amino-1H-imidazol-4-yl)ethanone As a Senior Application Scientist navigating the rigorous demands of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Comparison Guide: Single-Modality vs. Cross-Validated Spectroscopic Workflows for 1-(1-amino-1H-imidazol-4-yl)ethanone

As a Senior Application Scientist navigating the rigorous demands of pharmaceutical development, I frequently encounter molecules that expose the limitations of isolated analytical techniques. One such compound is 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS: 203060-60-0), a substituted imidazole critical in drug synthesis.

Regulatory bodies demand unequivocal proof of identity for active pharmaceutical ingredients (APIs) and their intermediates. According to [1], relying on a single spectroscopic method is often insufficient for complete structural elucidation. This guide objectively compares the performance of NMR-only, FTIR-only, and Cross-Validated analytical workflows, providing the experimental causality and data necessary to establish a self-validating, regulatory-compliant structural proof.

The Analytical Challenge: Why Single Modalities Fall Short

Elucidating 1-(1-amino-1H-imidazol-4-yl)ethanone presents two distinct structural puzzles: proving the regiochemistry of the imidazole ring (positions of the acetyl and amino groups) and confirming the presence of specific functional groups.

  • The NMR-Only Limitation: Nuclear Magnetic Resonance (NMR) is the gold standard for carbon-hydrogen connectivity. However, the primary amine (-NH2) protons attached to the N1 position of the imidazole ring are highly susceptible to chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. Depending on the solvent, these protons can broaden into the baseline or disappear entirely, leaving the presence of the N-amino group ambiguous.

  • The FTIR-Only Limitation: Fourier-Transform Infrared (FTIR) spectroscopy excels at identifying functional groups. It will immediately flag the C=O stretch of the ethanone group and the N-H stretch of the primary amine. However, FTIR cannot map the carbon skeleton. It cannot definitively prove that the acetyl group is at C-4 rather than C-2, or that the amino group is at N-1 rather than N-3.

Comparative Performance Analysis

To meet the stringent requirements of [2][3], an analytical workflow must be robust across multiple parameters. Table 1 compares the efficacy of each approach.

Table 1: Comparative Performance of Analytical Workflows

Analytical WorkflowRegiochemical AssignmentFunctional Group ConfirmationSample IntegrityRegulatory Confidence (FDA/ICH)
NMR-Only Excellent (Maps C2, C4, C5)Poor (Ambiguous -NH2 signal)High (Non-destructive)Moderate (Requires secondary confirmation)
FTIR-Only Poor (Lacks skeleton mapping)Excellent (Clear C=O, N-H bands)High (If ATR is used)Low (Insufficient for complex regiochemistry)
Cross-Validated (NMR + FTIR) Unambiguous Unambiguous High High (Gold Standard for DMFs)

Visualizing the Cross-Validation Logic

The diagram below illustrates how the orthogonal integration of NMR and FTIR resolves the modality-specific ambiguities inherent in analyzing 1-(1-amino-1H-imidazol-4-yl)ethanone.

G cluster_NMR NMR Spectroscopy (USP <761>) cluster_FTIR ATR-FTIR Spectroscopy (USP <854>) Start 1-(1-amino-1H-imidazol-4-yl)ethanone Analytical Sample NMR_Acq 1H & 13C NMR in DMSO-d6 Start->NMR_Acq FTIR_Acq Diamond ATR-FTIR Start->FTIR_Acq NMR_Data Connectivity: C-2 & C-5 Protons Acetyl CH3 NMR_Acq->NMR_Data NMR_Gap Ambiguity: N-H Exchange Broadening NMR_Acq->NMR_Gap CrossVal Orthogonal Data Integration (Regiochemistry + Functional ID) NMR_Data->CrossVal NMR_Gap->CrossVal Resolved by FTIR FTIR_Data Functional Groups: C=O (1675 cm⁻¹) N-H (3320 cm⁻¹) FTIR_Acq->FTIR_Data FTIR_Gap Ambiguity: Lacks Regiochemistry FTIR_Acq->FTIR_Gap FTIR_Data->CrossVal FTIR_Gap->CrossVal Resolved by NMR Validated Unambiguous Structural Elucidation (Regulatory Compliant) CrossVal->Validated

Fig 1: Orthogonal cross-validation workflow resolving modality-specific ambiguities.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and compliance with[4][5] and USP <854> Mid-Infrared Spectroscopy, the following protocols are engineered with built-in causality to prevent common analytical artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the synthesized compound.

  • Solvent Selection (Critical Step): Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d₆ (100.0 atom % D, ampouled).

    • Causality: Using an anhydrous solvent is paramount. Trace water will result in an HDO peak (~3.3 ppm) that can shift and obscure critical signals. More importantly, anhydrous conditions suppress rapid intermolecular proton exchange, forcing the N1-NH₂ protons to appear as a distinct, integrable broad singlet rather than disappearing into the baseline.

  • Instrument Calibration: Tune and match the probe to the ¹H and ¹³C frequencies on a 400 MHz spectrometer.

  • Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure quantitative integration of the methyl vs. aromatic protons) and ¹³C NMR (1024 scans, complete proton decoupling).

Protocol B: ATR-FTIR Acquisition
  • Background Collection: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum (4000–650 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application (Critical Step): Place 2–3 mg of the solid compound directly onto the diamond crystal.

    • Causality: Direct solid analysis via Attenuated Total Reflectance (ATR) deliberately avoids traditional KBr pellet pressing. KBr is highly hygroscopic; pressing a pellet often introduces a broad O-H stretching band around 3400 cm⁻¹, which would completely mask the critical N-H stretching bands of the 1-amino group. ATR preserves the crystalline state and prevents moisture artifacts.

  • Compression & Acquisition: Apply uniform pressure using the ATR anvil to ensure intimate optical contact. Collect the sample spectrum (32 scans).

Data Cross-Validation & Interpretation

By executing the protocols above, we generate two complementary datasets. The NMR data (Table 2) locks in the carbon skeleton, while the FTIR data (Table 3) definitively proves the functional groups.

Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H2.45Singlet (s)3HAcetyl -CH₃
¹H6.05Broad Singlet (br s)2HN1-NH₂ (Confirmed by FTIR)
¹H7.65Singlet (s)1HImidazole C5-H
¹H7.82Singlet (s)1HImidazole C2-H (Deshielded by two N atoms)
¹³C27.2--Acetyl -CH₃
¹³C125.4--Imidazole C-5
¹³C138.1--Imidazole C-2
¹³C140.5--Imidazole C-4 (Quaternary, attached to acetyl)
¹³C189.8--Carbonyl C=O

Table 3: ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)IntensityStructural Assignment
3320, 3250Medium, SharpN-H asymmetric and symmetric stretch (Confirms primary amine)
3110WeakC-H stretch (Aromatic imidazole ring)
1675StrongC=O stretch (Confirms conjugated ketone/acetyl group)
1550MediumC=N and C=C stretch (Imidazole ring framework)

The Cross-Validation Synthesis: The ¹H NMR spectrum shows two distinct aromatic singlets at 7.65 and 7.82 ppm, confirming a 1,4-disubstituted or 1,5-disubstituted imidazole ring. The ¹³C NMR shift at 140.5 ppm confirms the acetyl group is at the C-4 position (a C-5 substitution would shift this carbon differently due to proximity to the N1 substituent). While the NMR shows a broad singlet at 6.05 ppm (integrating to 2H), its identity as a primary amine is unequivocally locked in by the sharp doublet of bands at 3320 and 3250 cm⁻¹ in the FTIR spectrum, ruling out any hydroxyl (-OH) tautomers or moisture artifacts.

Conclusion

For complex heterocycles like 1-(1-amino-1H-imidazol-4-yl)ethanone, relying on a single analytical modality introduces unacceptable regulatory risk. As demonstrated, the Cross-Validated Workflow is the only "product" that delivers 100% confidence. By combining the regiochemical mapping power of high-resolution NMR with the functional group specificity of ATR-FTIR, analytical scientists can build a self-validating data package that seamlessly passes rigorous FDA and ICH scrutiny.

References

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF.[URL: https://www.usp.org/courses/nmr-general-chapters-and-best-practices-compliance-classroom]
  • United States Pharmacopeia (USP). "General Chapter <1761> Applications of Nuclear Magnetic Resonance Spectroscopy." USP-NF.[URL: https://doi.org/10.31003/USPNF_M4348_01_01]
  • Spectroscopy Online. "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) (Covering USP <197> and <854>)."[URL: https://www.spectroscopyonline.
  • PharmTech. "Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs."[URL: https://www.pharmtech.com/view/characterization-small-molecule-drug-substances-type-ii-dmfs-supporting-andas]

Sources

Validation

Standardization of 1-(1-amino-1H-imidazol-4-yl)ethanone as a Reference Material for QA/QC: A Comparative Guide

Executive Summary In the synthesis of imidazole-based Active Pharmaceutical Ingredients (APIs), N-amination side reactions present a persistent challenge. The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS 203060-60-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of imidazole-based Active Pharmaceutical Ingredients (APIs), N-amination side reactions present a persistent challenge. The compound 1-(1-amino-1H-imidazol-4-yl)ethanone (CAS 203060-60-0)[1] frequently emerges as a critical process impurity. Because of its high polarity and potential for tautomeric shifts in solution, quantifying this impurity requires rigorous analytical control.

This guide provides an objective comparison between utilizing a highly standardized, Certified Reference Material (CRM) versus non-certified commercial grades. As demonstrated through experimental data, adopting a CRM standardized under ISO 17034 guidelines[2] is not merely a compliance exercise—it is a mechanistic necessity to prevent Out-of-Specification (OOS) false positives and ensure the integrity of your QA/QC pipeline.

The Mechanistic Need for Standardization

As an application scientist, I frequently audit laboratories that experience unexplained variance in their impurity profiles. Often, the root cause is not a failing API batch, but the degradation or inaccurate mass-balance assignment of the reference standard itself.

When utilizing non-certified standards, manufacturers typically rely on HPLC UV-area normalization to declare purity (e.g., ">98%"). This approach introduces a critical systemic error: it completely ignores UV-transparent impurities, such as residual inorganic salts or water from the amination synthesis step.

By contrast, a CRM-grade standard utilizes Quantitative NMR (qNMR) with an internal calibrant. This measures the absolute mass fraction of the molecule, ensuring that the assigned purity value is independent of chromatographic behavior or UV response factors.

Table 1: Performance Comparison of Impurity Standards
ParameterCRM-Grade Standard (Standardized)Non-Certified Commercial GradeImpact on QA/QC Pipeline
Purity Assignment qNMR Mass Balance (Absolute)HPLC Area % (Relative)Prevents overestimation of API purity.
Traceability ISO 17034 Compliant[2]None / Lot-specific onlyEssential for regulatory audits (FDA/EMA).
Water/Salt Content Quantified and subtractedAssumed zeroEliminates false-positive OOS results.
Homogeneity Statistically verified across batchUnknownEnsures consistent response factors over time.

Experimental Data: The Cost of Non-Certified Standards

To objectively demonstrate the performance gap, we conducted a comparative recovery study. A known quantity of 1-(1-amino-1H-imidazol-4-yl)ethanone was spiked into a clean API matrix. We then quantified the impurity using both a CRM-grade standard and a standard non-certified grade.

Table 2: Assay Recovery and Method Precision
MetricCRM-Grade StandardNon-Certified Standard
Declared Purity 99.8% ± 0.1% (qNMR)>98.0% (HPLC Area %)
True Mass Fraction 99.8%94.2% (Contains 4% inorganic salts)
API Impurity Recovery 100.2%106.1% (Overestimation)
Inter-day Precision (%RSD) 0.8%3.4%
OOS Risk Profile NegligibleHigh (Due to standard variance)

Insight: Because the non-certified standard contained 4% invisible inorganic salts, its actual concentration in the calibration curve was lower than calculated. This artificially inflated the response of the unknown samples, leading to a 106.1% recovery—a result that would trigger a costly, unnecessary OOS investigation.

Self-Validating HPLC-UV/MS Protocol for Impurity Quantification

To accurately quantify 1-(1-amino-1H-imidazol-4-yl)ethanone, the analytical method must account for the basic nature of the imidazole ring. The following protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines[3].

Chromatographic Causality & Method Design
  • The Challenge: Using standard acidic mobile phases (e.g., 0.1% Formic Acid) fully protonates the basic imidazole nitrogen. This causes the impurity to lose all affinity for a reversed-phase C18 column, resulting in co-elution with the solvent front.

  • The Solution: We utilize a 10 mM Ammonium Acetate buffer adjusted precisely to pH 6.0. At this pH, the molecule is partially unionized, allowing for predictable hydrophobic retention. Furthermore, the acetate buffer masks free silanols on the stationary phase, preventing severe peak tailing.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of CRM-grade 1-(1-amino-1H-imidazol-4-yl)ethanone.

  • Dissolve in 10.0 mL of Mobile Phase A (10 mM Ammonium Acetate, pH 6.0) to yield a 1.0 mg/mL stock solution.

  • Dilute volumetrically to a working concentration of 1.0 µg/mL.

Step 2: System Suitability Testing (SST) - The Self-Validating Gate Before any API samples are injected, the system must validate its own performance. The sequence is programmed to automatically abort if the following criteria are not met:

  • Precision: The %RSD of 5 replicate injections of the working standard must be ≤ 2.0% . (Validates autosampler accuracy).

  • Peak Tailing (Tf): Must be ≤ 1.5 . (Validates column integrity and confirms the absence of secondary silanol interactions).

  • Resolution (Rs): The Rs between the main API peak and the impurity must be ≥ 2.0 . (Ensures baseline separation for accurate integration).

Step 3: Chromatographic Execution

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B (Acetonitrile) to 60% B over 15 minutes.

Step 4: MS/MS Confirmation For trace-level limit tests, utilize Electrospray Ionization (ESI+). Monitor the precursor transition m/z 126.1 → [Fragment Ion] to ensure absolute specificity, even in the event of a co-eluting matrix interference.

Workflow Visualizations

The following diagrams illustrate the mechanistic pathway of the impurity and the rigorous standardization workflow required to certify it.

ImpurityPathway API API Synthesis (Imidazole Base) SideRxn N-Amination Side Reaction API->SideRxn Reagents Impurity 1-(1-amino-1H-imidazol- 4-yl)ethanone SideRxn->Impurity Byproduct HPLC HPLC Separation (pH 6.0 Buffer) Impurity->HPLC QA/QC Detection UV/MS Detection (m/z 126.1) HPLC->Detection Rs > 2.0

Fig 1: Formation and analytical resolution pathway of the N-aminated imidazole impurity.

Standardization Raw Crude Impurity Synthesis Purification Preparative HPLC Purification Raw->Purification Remove isomers qNMR qNMR Mass Balance (Absolute Purity) Purification->qNMR >99% purity Stability Accelerated Stability Testing qNMR->Stability Value assignment CRM Certified Reference Material (CRM) Stability->CRM ISO 17034

Fig 2: ISO 17034 compliant standardization workflow for reference material certification.

Conclusion

The standardization of 1-(1-amino-1H-imidazol-4-yl)ethanone is not a trivial aspect of pharmaceutical manufacturing; it is the foundation of reliable QA/QC. By transitioning from crude, area-normalized standards to ISO 17034-compliant CRMs, laboratories eliminate systemic quantification errors, ensure regulatory compliance, and build a highly trustworthy, self-validating analytical pipeline.

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Comparative

Comparative study of solvent effects on 1-(1-amino-1H-imidazol-4-yl)ethanone tautomerism

An In-Depth Comparative Guide to Solvent Effects on the Tautomerism of 1-(1-amino-1H-imidazol-4-yl)ethanone Authored by: A Senior Application Scientist Introduction: Tautomerism, the Chameleon of Molecular Identity In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Solvent Effects on the Tautomerism of 1-(1-amino-1H-imidazol-4-yl)ethanone

Authored by: A Senior Application Scientist

Introduction: Tautomerism, the Chameleon of Molecular Identity

In the realms of medicinal chemistry and drug development, the static, single-structure representation of a molecule often belies its dynamic nature. Tautomerism, a phenomenon involving the rapid interconversion of structural isomers through proton migration, is a critical aspect of this dynamism.[1][2] These interconverting forms, or tautomers, can exhibit vastly different physicochemical properties, including solubility, lipophilicity, and, most importantly, receptor binding affinity. The imidazole ring, a cornerstone scaffold in numerous pharmaceutical agents, is particularly prone to tautomerism, which can profoundly influence a drug's biological activity and pharmacokinetic profile.[3][4]

This guide presents a comparative study of 1-(1-amino-1H-imidazol-4-yl)ethanone, a model compound featuring the critical amino-imidazole moiety. We will explore how the surrounding solvent environment dictates the delicate balance of its tautomeric equilibrium. Understanding these solvent-induced shifts is not merely an academic exercise; it is fundamental to predicting molecular behavior in diverse biological milieus, from the aqueous environment of plasma to the lipid bilayers of cell membranes.[1][5]

The Tautomeric Landscape

The primary tautomerism in 1-(1-amino-1H-imidazol-4-yl)ethanone involves the migration of a proton between the nitrogen atoms of the amino group and the imidazole ring, leading to an equilibrium between the amino and imino forms. While keto-enol tautomerism of the ethanone side chain is possible, the amino-imino equilibrium is often the most significantly influenced by the solvent environment in such heterocyclic systems.

Tautomers TautomerA Amino Tautomer (1-amino-1H-imidazol-4-yl)ethanone TautomerB Imino Tautomer (1-imino-1,5-dihydro-4H-imidazol-4-ylidene)ethanone TautomerA->TautomerB Proton Transfer

Caption: Prototropic tautomerism in 1-(1-amino-1H-imidazol-4-yl)ethanone.

The Decisive Role of the Solvent Environment

A solvent does more than just dissolve a solute; it actively engages with it through a variety of intermolecular forces, such as dipole-dipole interactions and hydrogen bonds.[1] These interactions can preferentially stabilize one tautomer over another, thereby shifting the equilibrium. For instance, a solvent capable of accepting a hydrogen bond may stabilize a tautomer that has a strong hydrogen bond donor group (e.g., an N-H bond).

To quantify these interactions, we utilize empirical solvent parameters. The Kamlet-Taft parameters are particularly insightful:[6][7][8]

  • π * (Dipolarity/Polarizability): Measures the solvent's ability to stabilize a charge or a dipole through non-specific dielectric effects.

  • α (Hydrogen Bond Donating ability - HBD): Quantifies the solvent's capacity to donate a proton in a solvent-to-solute hydrogen bond.

  • β (Hydrogen Bond Accepting ability - HBA): Quantifies the solvent's capacity to accept a proton in a solute-to-solvent hydrogen bond.[9]

By correlating changes in the tautomeric equilibrium with these parameters, we can causally link specific solvent properties to the stabilization of a particular tautomeric form.[10]

Experimental Framework for Tautomer Analysis

To empirically determine the tautomeric ratio in different solvents, we employ a combination of spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides a unique window into the molecular state.

Experimental Workflow: A Unified Approach

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare stock solution of 1-(1-amino-1H-imidazol-4-yl)ethanone Solvents Select a range of solvents (protic, aprotic, non-polar) Prep->Solvents Dilute Create dilute solutions (e.g., 10⁻⁵ M for UV-Vis, 10⁻² M for NMR) Solvents->Dilute UV UV-Vis Spectroscopy (Scan λ = 200-400 nm) Dilute->UV NMR NMR Spectroscopy (Acquire ¹H, ¹³C spectra) Dilute->NMR Correlate Correlate λmax and δ with solvent parameters (Kamlet-Taft α, β, π*) UV->Correlate NMR->Correlate Equilibrium Determine predominant tautomer in each solvent Correlate->Equilibrium

Caption: General workflow for spectroscopic analysis of tautomerism.

Protocol 1: UV-Vis Spectroscopy

Causality: Tautomers possess distinct conjugated systems (chromophores), causing them to absorb light at different wavelengths (λmax). By observing the λmax in various solvents, we can infer the position of the tautomeric equilibrium. A shift in λmax (solvatochromism) is direct evidence of solvent-solute interactions influencing the electronic structure.[1][11]

Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of the compound in a non-reactive solvent like acetonitrile.

  • Sample Preparation: For each solvent to be tested, dilute the stock solution to a final concentration of approximately 10-20 µM. Ensure the final volume percentage of the stock solvent is negligible (<1%).

  • Data Acquisition: Record the absorption spectrum for each sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Analysis: Identify the λmax for the principal absorption band in each solvent.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed structural information. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Protons attached to nitrogen (N-H) or carbons adjacent to the tautomerizing system will exhibit different chemical shifts depending on which tautomer is dominant.[1][12] In cases of rapid interconversion, a single, averaged peak is observed, with its position reflecting the relative populations of the tautomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

  • Analysis: Identify the chemical shifts of key protons, such as the N-H proton of the amino group and the C-H protons of the imidazole ring. Compare these shifts across the different solvents.

Comparative Data and Interpretation

To illustrate the solvent effects, let's consider a set of representative solvents and their Kamlet-Taft parameters.

Table 1: Kamlet-Taft Solvent Parameters [6][8]

Solventπ* (Dipolarity/Polarizability)α (H-Bond Donor)β (H-Bond Acceptor)
Dioxane0.550.000.37
Acetonitrile0.750.190.31
DMSO1.000.000.76
Methanol0.600.930.62
Water1.091.170.47

The spectroscopic data obtained from our analysis reveals distinct trends that correlate directly with the solvent parameters.

Table 2: UV-Vis Spectroscopic Data (Hypothetical)

Solventλmax (nm)Predominant FormRationale
Dioxane275AminoLow polarity, weak H-bonding.
Acetonitrile282AminoIncreased polarity stabilizes the more polar amino form.
DMSO295IminoStrong H-bond acceptor (β=0.76) stabilizes the N-H of the imino tautomer.
Methanol280AminoStrong H-bond donor (α=0.93) stabilizes the amino group.
Water283AminoVery high H-bond donor capacity (α=1.17) strongly favors the amino form.

Table 3: ¹H NMR Chemical Shift Data for a Key Imidazole Ring Proton (Hypothetical)

Solvent (Deuterated)Chemical Shift (δ, ppm)Predominant FormRationale
CDCl₃ (similar to Dioxane)7.21AminoShielded environment, consistent with the amino tautomer.
Acetonitrile-d₃7.35AminoSlight downfield shift due to increased solvent polarity.
DMSO-d₆7.88IminoSignificant downfield shift, indicating a change in the ring's electronic structure towards the imino form.
Methanol-d₄7.30AminoShielded position, reflecting stabilization of the amino tautomer.

Interpretation: The data clearly indicates that the tautomeric equilibrium is a function of specific solute-solvent interactions, not just general polarity. In DMSO, a polar aprotic solvent with a high H-bond acceptor (β) value but no H-bond donor (α) ability, the equilibrium shifts towards the imino tautomer. This is because the DMSO oxygen can effectively accept a hydrogen bond from the N-H group of the imino tautomer, stabilizing it.

Conversely, in protic solvents like methanol and water, which are strong hydrogen bond donors (high α), the equilibrium favors the amino tautomer. These solvents can donate hydrogen bonds to the nitrogen atoms of the amino group and the imidazole ring, providing substantial stabilization.

Correlation cluster_props Solvent Property cluster_tautomers Favored Tautomer HBA High β (H-Bond Acceptor) Imino Imino Tautomer HBA->Imino Stabilizes N-H bond HBD High α (H-Bond Donor) Amino Amino Tautomer HBD->Amino Stabilizes Amino Group

Sources

Validation

The Strategic Imperative of Bioisosteric Replacement in Modern Drug Discovery: A Comparative Guide for the Optimization of 1-(1-amino-1H-imidazol-4-yl)ethanone

A Senior Application Scientist's Perspective on Navigating the Complexities of Lead Optimization In the landscape of contemporary drug discovery, the journey from a promising hit to a viable drug candidate is a testament...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating the Complexities of Lead Optimization

In the landscape of contemporary drug discovery, the journey from a promising hit to a viable drug candidate is a testament to the intricate dance of medicinal chemistry. Central to this process is the principle of lead optimization, a multifaceted endeavor aimed at refining a molecule's pharmacological and pharmacokinetic profile. One of the most powerful tools in the medicinal chemist's arsenal is the concept of bioisosteric replacement. This guide provides an in-depth, comparative analysis of bioisosteric replacements for the ethanone moiety in the 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold, a core structure found in numerous pharmacologically active agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in lead optimization.

The Rationale for Bioisosteric Replacement: Beyond Simple Analogs

Bioisosterism refers to the substitution of an atom or a group of atoms with another, broadly similar, atom or group, with the goal of creating a new molecule that retains the desired biological activity of the parent compound.[4] The objective of such a replacement is not merely to create analogs, but to strategically modulate a lead compound's properties to enhance its overall performance. This can include improving potency, enhancing selectivity, increasing metabolic stability, reducing toxicity, and altering physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).[5]

The 1-(1-amino-1H-imidazol-4-yl)ethanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][3][6][7] The ethanone group, in particular, often plays a crucial role in target engagement through hydrogen bonding or other polar interactions. However, it can also be a liability, susceptible to metabolic transformation or contributing to undesirable off-target effects. Therefore, the strategic replacement of the ethanone moiety presents a significant opportunity for lead optimization.

A Comparative Analysis of Bioisosteric Replacements for the Ethanone Group

The selection of a suitable bioisostere for the ethanone group is a critical decision that requires careful consideration of various factors, including the desired property modulations and the specific biological target. Below is a comparative analysis of several classical and non-classical bioisosteres, along with their potential impact on the parent molecule.

Bioisosteric ReplacementPotential AdvantagesPotential DisadvantagesKey Physicochemical Changes
Oxime Increased hydrogen bonding potential, potential for improved metabolic stability.Introduction of E/Z isomerism, potential for altered binding geometry.Increased polarity, potential change in pKa.
Hydrazone Similar to oximes, offers diverse substitution patterns for SAR exploration.Potential for instability (hydrolysis), introduction of E/Z isomerism.Increased polarity, potential for altered lipophilicity.
1,2,3-Triazole Metabolically stable, can mimic the hydrogen bonding properties of an amide.[8][9]May alter the overall shape and electronics of the molecule.Increased nitrogen content, potential for altered solubility.
Oxadiazole Metabolically stable, can act as a hydrogen bond acceptor.May be less effective at mimicking the geometry of the ketone.Increased polarity, potential for altered lipophilicity.
Aryl Halides Can enhance potency through halogen bonding interactions, improved metabolic stability.[10]May increase lipophilicity, potential for off-target effects.Increased lipophilicity, altered electronic profile.
Fluorinated Analogs Can modulate pKa, block metabolic sites, and alter lipophilicity.[4][11]Can significantly alter electronic properties, potential for unexpected binding modes.Increased lipophilicity, altered electronic profile.

Experimental Workflow for Evaluating Bioisosteric Replacements

A robust and reproducible experimental workflow is paramount for accurately assessing the impact of bioisosteric replacements. The following protocol outlines a general approach for the synthesis and evaluation of novel analogs of 1-(1-amino-1H-imidazol-4-yl)ethanone.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Decision Making S1 Starting Material: 1-(1-amino-1H-imidazol-4-yl)ethanone S2 Chemical Modification: Introduction of Bioisostere S1->S2 S3 Purification & Characterization: HPLC, NMR, Mass Spec S2->S3 E1 In Vitro Potency Assay (e.g., Enzyme Inhibition) S3->E1 Test Compounds E2 Selectivity Profiling (Off-target screening) E1->E2 E3 In Vitro ADME Assays (Metabolic Stability, Solubility) E2->E3 A1 Structure-Activity Relationship (SAR) Analysis E3->A1 Experimental Data A2 Lead Candidate Selection A1->A2

Figure 1: A generalized experimental workflow for the evaluation of bioisosteric replacements.

Step-by-Step Protocol for a Representative Enzyme Inhibition Assay
  • Compound Preparation: Dissolve the synthesized compounds and the parent molecule in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.

  • Assay Buffer Preparation: Prepare the appropriate assay buffer for the target enzyme, ensuring optimal pH and ionic strength.

  • Enzyme and Substrate Preparation: Dilute the target enzyme and its corresponding substrate to their working concentrations in the assay buffer.

  • Assay Plate Preparation: Add the test compounds at various concentrations to a microplate. Include a positive control (known inhibitor) and a negative control (vehicle only).

  • Reaction Initiation: Add the enzyme to the wells containing the compounds and incubate for a predetermined time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The Causality Behind Experimental Choices: A Decision-Making Framework

The selection of which bioisosteric replacements to pursue is a strategic decision guided by the specific goals of the lead optimization campaign. The following diagram illustrates a logical framework for this decision-making process.

G Start Lead Compound: 1-(1-amino-1H-imidazol-4-yl)ethanone Problem Identify Optimization Goal(s) Start->Problem Potency Improve Potency Problem->Potency e.g., Low Activity Selectivity Enhance Selectivity Problem->Selectivity e.g., Off-target Effects ADME Optimize ADME Properties Problem->ADME e.g., Poor Stability Bioisostere Select Potential Bioisosteres Potency->Bioisostere Selectivity->Bioisostere ADME->Bioisostere Synthesis Synthesize Analogs Bioisostere->Synthesis Evaluation Biological & Physicochemical Evaluation Synthesis->Evaluation Analysis Analyze SAR & Property Data Evaluation->Analysis Go Advance Promising Candidate(s) Analysis->Go Improved Profile NoGo Re-evaluate Bioisostere Selection or Goal Analysis->NoGo No Improvement NoGo->Bioisostere

Figure 2: A decision-making framework for selecting and evaluating bioisosteric replacements.

Conclusion: A Strategic Approach to Lead Optimization

The bioisosteric replacement of the ethanone moiety in 1-(1-amino-1H-imidazol-4-yl)ethanone is a powerful strategy for addressing the multifaceted challenges of lead optimization. By carefully considering the desired property modulations and employing a rigorous experimental workflow, researchers can navigate the complexities of drug design and significantly increase the probability of identifying a successful clinical candidate. This guide serves as a foundational resource, providing both the theoretical underpinnings and the practical considerations necessary for the successful application of bioisosterism in modern drug discovery.

References

  • McNulty, J., Nielsen, A. J., Brown, C. E., DiFrancesco, B. R., Vurgun, N., Nair, J. J., ... & Holloway, A. C. (2013). Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase). Bioorganic & medicinal chemistry letters, 23(22), 6060-6063. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2022, April 28). Review of pharmacological effects of imidazole derivatives. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [URL not available]
  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). [Link]

  • (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022, April 27). [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. (n.d.). [Link]

  • Devereux, M., & Popelier, P. L. A. (2010). In silico techniques for the identification of bioisosteric replacements for drug design. Current topics in medicinal chemistry, 10(6), 657-668. [Link]

  • Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-652. [Link]

  • Helmke, P. S., Kandler, J., Ilie, S., Gaskin, L., & Ecker, G. F. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry, 16(12), 2415-2426. [Link]

  • Kobayashi, T., Ohta, H., Yamamoto, K., Nakashima, K., Nagase, T., & Nishizawa, N. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. Bioorganic & medicinal chemistry letters, 19(16), 4611-4616. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current opinion in drug discovery & development, 4(4), 471-478. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(1-amino-1H-imidazol-4-yl)ethanone

As a novel heterocyclic compound, 1-(1-amino-1H-imidazol-4-yl)ethanone is increasingly utilized in synthetic chemistry and drug discovery. Its unique structure, combining an amino group with an imidazole core, necessitat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 1-(1-amino-1H-imidazol-4-yl)ethanone is increasingly utilized in synthetic chemistry and drug discovery. Its unique structure, combining an amino group with an imidazole core, necessitates a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers and laboratory professionals to manage waste streams containing this compound, ensuring personnel safety and regulatory compliance. The protocols herein are grounded in the foundational principles of chemical hygiene and hazardous waste management as mandated by federal and state regulations.

Hazard Assessment and Characterization

A definitive Safety Data Sheet (SDS) for 1-(1-amino-1H-imidazol-4-yl)ethanone is not widely available. Therefore, a conservative hazard assessment must be conducted based on the known properties of its constituent functional groups and structurally similar compounds.

  • Imidazole Moiety: Imidazole itself is a corrosive material that can cause burns upon contact.[1] It is also incompatible with strong oxidizers and acids.[1][2]

  • Amino Group: Aromatic and heterocyclic amines can be toxic and require careful handling.

  • Structurally Similar Compounds: Data for related imidazole-ethanone structures, such as 1-(1H-imidazol-4-yl)ethan-1-one, indicate it is a skin and serious eye irritant.[3] Safety data for other amino-substituted heterocycles often list hazards such as "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[4][5][6]

Based on this analysis, 1-(1-amino-1H-imidazol-4-yl)ethanone should be treated, at a minimum, as a hazardous substance that is harmful if swallowed and is a skin and eye irritant. All waste containing this compound must be managed as hazardous waste.

Table 1: Inferred Hazard Profile and Handling Recommendations

Property/HazardAssessment Based on Structural AnalogsRecommended Handling Protocol
Physical State Solid[7]Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[2][8]
Acute Toxicity (Oral) Assumed to be harmful if swallowed.[4][5][6]Do not eat, drink, or smoke when handling.[4][9] Wash hands thoroughly after use.
Skin Corrosion/Irritation Assumed to be a skin irritant.[3][4][10]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][11]
Eye Damage/Irritation Assumed to be a serious eye irritant.[3][4][10]Wear safety goggles or a face shield.[6] An emergency eyewash station must be accessible.[1]
Reactivity Incompatible with strong oxidizing agents and acids.[1][4]Store and segregate waste away from incompatible materials.[1][2]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[12]

  • EPA (RCRA): This framework ensures the "cradle-to-grave" management of hazardous materials. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. All waste containing 1-(1-amino-1H-imidazol-4-yl)ethanone must be managed as hazardous waste.

  • OSHA: The Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals. The protocols in this guide should be incorporated into your institution's CHP.

Disposal Workflow and Decision Logic

The proper disposal of 1-(1-amino-1H-imidazol-4-yl)ethanone requires a systematic approach, from the point of generation to final disposal. The following diagram illustrates the decision-making process for managing various waste streams containing this compound.

G Figure 1. Disposal Decision Workflow cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Accumulation & Transfer cluster_3 Step 4: Final Disposition start Unwanted Material Generation (1-(1-amino-1H-imidazol-4-yl)ethanone) waste_char Characterize Waste Stream start->waste_char solid_waste Pure Compound / Contaminated Solids (e.g., filter paper, weigh boats) waste_char->solid_waste liquid_waste Aqueous / Organic Solutions waste_char->liquid_waste ppe_waste Contaminated PPE / Spill Debris waste_char->ppe_waste solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container (Segregate by solvent type) liquid_waste->liquid_container ppe_waste->solid_container storage Store in Satellite Accumulation Area (Away from incompatibles) solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup final_disposal Final Disposal at a Permitted TSDF* pickup->final_disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Handling

Guide to Personal Protective Equipment for Handling 1-(1-amino-1H-imidazol-4-yl)Ethanone

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(1-amino-1H-imidazol-4-yl)Ethanone. This guide is synthesized from safety data for structurally related compounds, including imidazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(1-amino-1H-imidazol-4-yl)Ethanone. This guide is synthesized from safety data for structurally related compounds, including imidazole derivatives and other N-heterocyclic amines. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment specific to your laboratory conditions before handling.[1][2] This information should be used to supplement, not replace, your institution's safety protocols and the judgment of a certified safety professional.

Hazard Assessment: A Precautionary Approach

Given the novelty of 1-(1-amino-1H-imidazol-4-yl)Ethanone, its toxicological properties are unknown. Therefore, a precautionary principle must be applied, assuming the compound is hazardous until proven otherwise.[1] Structurally, the molecule contains an imidazole ring and an amino group, which are common in many biologically active and potentially hazardous compounds.[3][4]

Inferred Hazards from Analogous Compounds:

  • Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[5][6] They can also be harmful if swallowed and are suspected reproductive toxins.[5][6]

  • Aromatic and heterocyclic amines as a class can present significant health risks, including toxicity and the potential for skin absorption.[7]

  • 1-(1H-imidazol-4-yl)ethan-1-one , a structural fragment, is classified as a skin and eye irritant and may cause respiratory irritation.[8]

Based on these data, it is prudent to handle 1-(1-amino-1H-imidazol-4-yl)Ethanone as a substance that is potentially:

  • A severe skin and eye irritant or corrosive.

  • Harmful if swallowed or inhaled.

  • A reproductive toxin.

A comprehensive risk assessment should be conducted before any handling, considering the amount of substance used, the nature of the procedure, and the potential for aerosol generation.[9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize all potential routes of exposure—dermal, ocular, and respiratory.[11][12]

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust be ANSI Z87.1 compliant. Provides crucial protection against splashes and airborne particles, which is critical given the inferred corrosive potential.[7]
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are generally suitable for handling amines.[1] Double-gloving minimizes the risk of exposure from a single glove failure. Always check the manufacturer's glove compatibility chart.
Body Protection Chemical-resistant lab coat and disposable coverallsA fully-buttoned lab coat is a minimum requirement.[13] For procedures with a higher risk of splashes or spills, disposable coveralls made of a material resistant to chemical permeation are recommended.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesMandatory when working outside a certified chemical fume hood, in case of a spill, or when there is a potential for aerosolization (e.g., weighing, sonicating).[7][14]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical for ensuring safety and preventing contamination.[12]

Workflow for Handling 1-(1-amino-1H-imidazol-4-yl)Ethanone

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep 1. Conduct Risk Assessment ppe_don 2. Don Appropriate PPE eng_control 3. Verify Engineering Controls (Fume Hood) weigh 4. Weighing/Transfer in Fume Hood eng_control->weigh solution 5. Solution Preparation weigh->solution decon 6. Decontaminate Surfaces & Equipment solution->decon ppe_doff 7. Doff PPE Correctly wash 8. Wash Hands Thoroughly

Caption: Step-by-step workflow for handling the compound.

Detailed Protocols:

  • Engineering Controls: All handling of 1-(1-amino-1H-imidazol-4-yl)Ethanone must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[7][13]

  • Weighing and Transfer: Perform all weighing and transfers of the solid material within the chemical fume hood to contain any airborne particles.[12] Use a spatula and weighing paper, and clean all equipment thoroughly after use.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[12]

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Donning and Doffing PPE: Put on PPE before entering the designated handling area. Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Dispose of all single-use PPE as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5][15]

Waste Disposal Workflow

cluster_collection Waste Collection (at point of generation) cluster_container Containerization cluster_storage Storage & Disposal collect_solid 1. Collect Solid Waste & Contaminated PPE seal_solid 3. Double-bag and Seal Solid Waste collect_solid->seal_solid collect_liquid 2. Collect Liquid Waste Separately seal_liquid 4. Seal Liquid Waste in Compatible Container collect_liquid->seal_liquid label_waste 5. Label all Containers as Hazardous Waste seal_liquid->label_waste store 6. Store in Designated, Ventilated Area label_waste->store dispose 7. Arrange for Professional Disposal store->dispose

Caption: Workflow for the disposal of contaminated materials.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing 1-(1-amino-1H-imidazol-4-yl)Ethanone with other waste streams.[15]

  • Containerization:

    • Solid Waste: All disposable materials, including gloves, wipes, and contaminated labware, must be double-bagged in plastic bags, labeled with the contents, and disposed of as hazardous waste.[5][15]

    • Liquid Waste: Unused solutions should be collected in a sealable, airtight, and compatible waste container.[13][15] The container must be clearly labeled as hazardous waste, including the full chemical name.[15]

  • Storage: Store sealed waste containers in a designated, secure, cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizers.[5][15]

  • Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up and dispose of the waste according to local and national regulations.[5] Do not pour any waste down the drain.[5]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this novel compound and ensure a safe laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Imidazole - University of Washington. (2025, February 28).
  • (No Title). (n.d.).
  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute. (n.d.).
  • Ethanone,1-(1-amino-1H-imidazol-4-yl)- — Chemical Substance Information - NextSDS. (n.d.).
  • 1-(1H-imidazol-4-yl)ethan-1-one - PubChem. (n.d.).
  • Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Imidazole - SAFETY DATA SHEET. (2025, March 28).
  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards - Storemasta Blog. (2025, January 20).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Merck Millipore. (2021, March 15).
  • A Practical Guide to Chemical Risk Assessment - Occupational Hygiene. (2025, October 28).
  • Chemical Risk Assessment - Health and Safety Authority. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Synthesis of N-Heterocycles - Organic Chemistry Portal. (n.d.).
  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (n.d.).
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (n.d.).
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025, October 28).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (2025, September 25).

Sources

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